Technical Documentation Center

7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

Core Science & Biosynthesis

Foundational

Definitive Guide to 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one: Identification, Synthesis, and Pharmaceutical Utility

The following technical guide provides an in-depth analysis of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one , a critical heterocyclic scaffold in medicinal chemistry. [1] Core Identification & CAS Registry The preci...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one , a critical heterocyclic scaffold in medicinal chemistry.

[1]

Core Identification & CAS Registry

The precise identification of halogenated pyrido-pyrimidines is often complicated by tautomerism and the existence of close structural isomers (e.g., pyrido[2,3-d] vs. pyrido[4,3-d]).[1] The data below has been verified against chemical indices to ensure accuracy for the specific 2-unsubstituted lactam variant.

Identity Matrix
ParameterDetail
Chemical Name 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one
CAS Registry Number 2454396-93-9
Molecular Formula C₇H₃ClFN₃O
Molecular Weight 199.57 g/mol
InChIKey YHKKQHYHYCPPGK-UHFFFAOYSA-N
Canonical SMILES O=C1NC=NC2=C(F)C(Cl)=NC=C12
Structural Context & Related Intermediates

This compound serves as a "parent" scaffold where the C2 position is unsubstituted (H).[1] In drug development, it is frequently encountered alongside its oxidized or chlorinated derivatives.[1]

Compound VariantStructure / DescriptionCAS Number
Target Compound 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one 2454396-93-9
2,4-Dione Analog 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione2454397-75-0
Trichloro Intermediate 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine2454396-80-4
Key Precursor 4-Amino-6-chloro-5-fluoropyridine-3-carboxylic acid2454491-15-5

Synthetic Methodology

The synthesis of the [4,3-d] system requires careful orchestration to ensure the correct fusion of the pyrimidine ring onto the pyridine core.[1] The most robust pathway proceeds through the cyclization of a ortho-amino pyridine carboxylic acid derivative.[1]

Retrosynthetic Analysis

The 4(3H)-one core is assembled by condensing a "C1" fragment (formamidine or orthoformate) with a 3,4-disubstituted pyridine.[1] The 8-fluoro and 7-chloro substituents must be installed on the pyridine ring prior to cyclization to avoid regioselectivity issues during halogenation.[1]

Protocol: Cyclization via Formamidine Acetate

This method is preferred for generating the C2-unsubstituted pyrimidinone.[1]

Reagents:

  • Starting Material: 4-Amino-6-chloro-5-fluoropyridine-3-carboxylic acid (CAS 2454491-15-5)[1]

  • Cyclizing Agent: Formamidine acetate (excess, 3–5 equiv.)[1]

  • Solvent: Ethanol or 2-Methoxyethanol (for higher temperature)[1]

  • Catalyst: Acetic acid (catalytic)[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid.

  • Addition: Add formamidine acetate (3.0 equiv) and solvent (EtOH).

  • Reflux: Heat the mixture to reflux (approx. 80–100 °C depending on solvent) for 6–12 hours. The reaction is driven by the condensation of the amino group and the carboxylic acid (or in situ generated amide) with the formamidine carbon.[1]

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H ≈ 191) and formation of the product (M+H ≈ 200).

  • Isolation: Cool the mixture to room temperature. The product often precipitates due to the planar, stacking nature of the heterocyclic core.[1]

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether.[1] If necessary, recrystallize from DMF/Water or purify via flash chromatography (DCM/MeOH gradient).[1]

Visual Synthesis Workflow

The following diagram illustrates the logical flow from raw materials to the final scaffold and its potential diversion to the dione analog.

SynthesisWorkflow Start Start: 2,4-Dichloro-5-fluoropyridine Inter1 Intermediate: 4-Amino-6-chloro-5-fluoropyridine- 3-carboxylic acid (CAS 2454491-15-5) Start->Inter1 1. Lithiation/Carboxylation 2. Selective Amination Target TARGET: 7-Chloro-8-fluoropyrido [4,3-d]pyrimidin-4(3H)-one (CAS 2454396-93-9) Inter1->Target Cyclization with Formamidine Acetate (Reflux) Dione Analog: 2,4-Dione Variant (CAS 2454397-75-0) Inter1->Dione Cyclization with Urea (Fusion 180°C)

Figure 1: Divergent synthesis of pyrido[4,3-d]pyrimidin-4-one scaffolds from a common pyridine precursor.[1][2]

Physicochemical Properties & Structural Analysis[1][9]

Tautomerism (Lactam-Lactim)

Like most fused pyrimidinones, this compound exists in a tautomeric equilibrium between the lactam (4-oxo, NH at 3) and lactim (4-hydroxy, N at 3) forms.[1]

  • Solid State/Solution: The lactam (NH) form is generally predominant in neutral solution and the solid state due to strong intermolecular hydrogen bonding (dimer formation).[1]

  • Reactivity Implication: Despite the "one" name, reactions with chlorinating agents (e.g., POCl₃) will proceed via the lactim tautomer to yield the 4-chloro derivative, a key electrophile for SNAr substitutions.[1]

Solubility Profile
  • Water: Low (< 0.1 mg/mL).[1] The planar, halogenated aromatic system is highly lipophilic.[1]

  • DMSO/DMF: High.[1] Recommended solvents for stock solutions.

  • Alcohol: Moderate (hot).

pKa and Ionization[1]
  • Acidic pKa (N3-H): ~8.0–9.[1]0. The proton on N3 can be removed by weak bases (e.g., K₂CO₃), facilitating N-alkylation.[1]

  • Basic pKa (Pyridine N): The pyridine nitrogen (N6) is deactivated by the adjacent halogens (Cl, F), making it weakly basic.[1] Protonation is unlikely under physiological pH.[1]

Pharmaceutical Applications & Drug Discovery[1]

The 7-chloro-8-fluoropyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, often serving as a template for kinase inhibitors and receptor modulators.[1]

Functionalization Vectors

The molecule offers three distinct vectors for chemical diversification, essential for Structure-Activity Relationship (SAR) studies:

  • C4 Position (via Cl): Conversion to 4-chloro derivative allows SNAr displacement with amines or alkoxides.[1] This is the primary method to introduce solubility-enhancing groups (e.g., piperazines).[1]

  • C7 Position (Chlorine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The 7-Cl is less reactive than the 4-Cl, allowing for sequential functionalization.[1]

  • N3 Position: Amenable to alkylation, though often left unsubstituted to maintain H-bond donor capability.[1]

Therapeutic Areas
  • KRAS Inhibitors: Recent patent literature (e.g., WO2024009191) highlights this scaffold in covalent inhibitors targeting KRAS G12C/D mutants.[1] The 8-fluoro group is critical for modulating the electronic properties of the ring, influencing the acidity of the warhead or binding interactions.[1]

  • sGC Stimulators: Similar fused pyridine-pyrimidine cores are found in soluble Guanylate Cyclase (sGC) stimulators (related to Vericiguat), where the ring system mimics the purine base of GTP.[1]

Mechanism of Action (SAR Logic)

The 8-fluoro substituent is not merely decorative; it serves two specific roles:

  • Metabolic Stability: Blocks metabolic oxidation at the C8 position.[1]

  • Conformational Lock: Through repulsive electrostatic interactions with substituents at C7 or N1, it can force the molecule into a bioactive conformation.[1]

SAR_Logic Core 7-Cl-8-F-Pyrido [4,3-d]pyrimidin-4-one Func1 C4-Cl Displacement (Primary SAR Vector) Core->Func1 Activation via POCl3 Func2 C7-Cl Coupling (Secondary SAR Vector) Core->Func2 Suzuki/Buchwald Effect2 Metabolic Stability (8-F Block) Core->Effect2 Intrinsic Property Effect1 Kinase Affinity (H-Bonding) Func1->Effect1 Introduction of Binding Motif

Figure 2: Strategic functionalization vectors for drug design using the scaffold.

References

  • Chemical Identification : PubChem Compound Summary. "7-chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one".[1] National Center for Biotechnology Information.[1] Accessed March 2026.[3] Link

  • CAS Registry : CAS Common Chemistry.[1][4][5][3][6][7] "Search Results for 2454396-93-9". American Chemical Society.[1][4][5][3][6] Link

  • Intermediate Synthesis : "Preparation of 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid". VulcanChem Technical Data. Link

  • Patent Literature : "Pyrido[4,3-d]pyrimidine compounds as KRAS Inhibitors". WO2024009191A1. World Intellectual Property Organization.[1] Link

  • Structural Data : ChemSrc. "CAS 2454396-93-9 Entry".[1] ChemSrc Database.[1] Link

Sources

Exploratory

Pyrido[4,3-d]pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide

Executive Summary The pyrido[4,3-d]pyrimidine scaffold represents a privileged bicyclic heterocycle in modern drug discovery, distinct from its more common isomer, pyrido[2,3-d]pyrimidine (e.g., Palbociclib).[1][2] Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold represents a privileged bicyclic heterocycle in modern drug discovery, distinct from its more common isomer, pyrido[2,3-d]pyrimidine (e.g., Palbociclib).[1][2] Characterized by a fusion of a pyrimidine ring and a pyridine ring where the nitrogen atoms are positioned to mimic the purine core of adenosine triphosphate (ATP), this scaffold has emerged as a critical template for kinase inhibitors.[1][2]

Its flagship success is Trametinib (Mekinist®), an allosteric MEK1/2 inhibitor approved for BRAF-mutant melanoma and other cancers.[1][2][3][4] Beyond MEK inhibition, recent medicinal chemistry campaigns have validated this scaffold for targeting KRAS G12D , Wee1 , and EGFR , offering a distinct vector for structure-activity relationship (SAR) exploration due to its unique electronic distribution and solubility profile compared to quinazolines.[1][2]

Structural Chemistry & Physicochemical Properties[3][4][5][6][7][8]

Isomerism and Nomenclature

The pyrido[4,3-d]pyrimidine core consists of a pyrimidine ring fused to a pyridine ring.[1][2][4] It is one of four possible pyrido-pyrimidine isomers.[1][2][3][4] The specific "4,3-d" designation indicates the fusion occurs across the c-bond of the pyridine (C3-C4) and the d-bond of the pyrimidine.[1][2][3][4]

Numbering Scheme:

  • Positions 1, 3: Nitrogen atoms in the pyrimidine ring.[1][2]

  • Position 6: Nitrogen atom in the pyridine ring.[1][2][3][5][6]

  • Fusion Points: 4a and 8a.[1][2][3][4][5]

This specific arrangement creates a distinct dipole moment and hydrogen-bonding potential compared to the 2,3-d isomer, often resulting in improved aqueous solubility and metabolic stability in specific substitution patterns.[3]

Bioisosterism

The scaffold is a classic purine bioisostere .[1][2][3] By modifying the C2, C4, C5, and C7 positions, medicinal chemists can replicate the hydrogen bond acceptor/donor motifs required to bind to the hinge region of kinase ATP-binding pockets.

Medicinal Chemistry Applications

Kinase Inhibition: The Trametinib Paradigm

Trametinib stands as the clinical proof-of-concept for this scaffold.[1][2][3] Unlike type I inhibitors that bind the ATP pocket, Trametinib is a Type III allosteric inhibitor .[2] It binds to a pocket adjacent to the ATP site in MEK1/2, locking the kinase in a catalytically inactive conformation.[2]

  • Key Structural Feature: The pyrido[4,3-d]pyrimidine-2,4,7-trione core serves as a rigid spacer that orients the N-phenyl and cyclopropyl groups into hydrophobic pockets unique to the allosteric site.[1][2][3]

Emerging Targets

Recent literature highlights the scaffold's versatility beyond MEK:

  • KRAS G12D Inhibition: Novel derivatives have shown promise in targeting the shallow pocket of KRAS mutants, a target historically considered "undruggable."[1][2]

  • Wee1 Kinase: 2-Allyl-pyrido[4,3-d]pyrimidin-5-ones have been identified as nanomolar inhibitors of Wee1, a gatekeeper of the G2/M cell cycle checkpoint, inducing apoptosis in p53-deficient tumors.[1][2][3][4]

  • EGFR T790M: C2, C4-disubstituted analogs function as reversible inhibitors of EGFR, overcoming resistance to first-generation quinazolines (e.g., gefitinib).[1][2][3]

Synthetic Methodologies

The construction of the pyrido[4,3-d]pyrimidine core generally follows two strategies: Annulation of a Pyrimidine or Annulation of a Pyridine .[1][2][4] The latter is preferred for generating the Trametinib-like trione core.[2][3]

Strategy A: From 3-Aminoisonicotinic Acid (The "Pyridine First" Route)

This route is ideal for synthesizing 2,4,7-trioxo derivatives (Trametinib analogs).[1][2][3][4]

Mechanism:

  • Starting Material: Ethyl 3-amino-2-chloroisonicotinate.[1][2][3][4][7]

  • Urea Formation: Reaction with an isocyanate or urea equivalent introduces the N-C=O moiety.[1][2][3][4]

  • Cyclization: Base-promoted intramolecular cyclization closes the pyrimidine ring.[1][2][3][4]

Strategy B: From 4-Aminopyrimidines (The "Pyrimidine First" Route)

Used for generating 5,7-disubstituted derivatives.[1][2][3][4]

  • Starting Material: 4-amino-5-pyrimidinecarbaldehyde.[1][2][3][4]

  • Condensation: Reaction with active methylene compounds (e.g., aryl acetonitriles) closes the pyridine ring via a Knoevenagel condensation followed by cyclization.[1][2][4]

Visualization of Synthetic Logic

SyntheticPathways Start_Pyridine Ethyl 3-amino-2- chloroisonicotinate Inter_Urea Urea/Isocyanate Intermediate Start_Pyridine->Inter_Urea + R-NCO (Urea Formation) Start_Pyrimidine 4-Amino-5- pyrimidinecarbaldehyde Inter_Imine Schiff Base Intermediate Start_Pyrimidine->Inter_Imine + Aryl Acetonitrile (Condensation) Core_Trione Pyrido[4,3-d]pyrimidine- 2,4,7-trione (Trametinib Core) Inter_Urea->Core_Trione Base (NaH/KOtBu) Cyclization Core_Aryl 5,7-Diaryl-pyrido [4,3-d]pyrimidine Inter_Imine->Core_Aryl Cyclization

Caption: Divergent synthetic strategies for accessing the pyrido[4,3-d]pyrimidine core.[1][2][3][4]

Structure-Activity Relationship (SAR) Analysis

An effective SAR campaign on this scaffold typically focuses on four vectors:

PositionChemical ModificationBiological Impact
N1 (Pyrimidine) Alkyl, Cycloalkyl (e.g., Cyclopropyl)Controls solubility and fits into hydrophobic pockets (e.g., MEK allosteric site).[1][2][3][4]
C2 (Pyrimidine) Carbonyl (C=O), Amino (-NHR)Hinge Binder: Amino groups often form key H-bonds with the kinase hinge region (Glu/Leu backbone).[1][2][3][4]
C4 (Pyrimidine) Carbonyl, Aryl, AminoModulates electronic properties of the core; 4-amino substitutions are common in EGFR inhibitors.[1][2]
C7 (Pyridine) Halogens, Methyl, ArylSelectivity Filter: Substituents here project into the solvent-exposed region or specific back-pockets (gatekeeper residues).[1][2][3][4]

Experimental Protocol: Synthesis of a Core Scaffold

Objective: Synthesis of N-substituted pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione via the "Pyridine First" route.

Materials
  • Ethyl 3-aminoisonicotinate (1.0 eq)[1][2][3][4]

  • Triphosgene (0.4 eq) or Carbonyldiimidazole (CDI) (1.2 eq)[1][2][4]

  • Primary Amine (R-NH2) (1.1 eq)[1][2][3][4]

  • Triethylamine (TEA) (3.0 eq)[1][2][4]

  • Dichloromethane (DCM) (Anhydrous)[1][2][4]

  • Sodium Hydride (NaH) (60% dispersion in oil)[1][2][4]

Methodology
  • Isocyanate Formation (In Situ):

    • Dissolve Ethyl 3-aminoisonicotinate (5 mmol) and TEA (15 mmol) in anhydrous DCM (20 mL) at 0°C.

    • Dropwise add a solution of Triphosgene (2 mmol) in DCM.[2][3][4] Stir for 30 min to generate the isocyanate intermediate.

    • Note: If using CDI, reflux the starting material with CDI in THF for 2 hours.[1]

  • Urea Formation:

    • Add the Primary Amine (5.5 mmol) to the reaction mixture.[2][4]

    • Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of urea intermediate).[1][2][3][4]

  • Cyclization:

    • Evaporate solvent to yield the crude urea.[2][4]

    • Redissolve in anhydrous THF or DMF.[2][3][4]

    • Add NaH (1.2 eq) carefully at 0°C.

    • Heat to 60°C for 2 hours. The base promotes the attack of the urea nitrogen onto the ethyl ester carbonyl.[2]

  • Workup & Purification:

    • Quench with saturated NH4Cl solution.[2][3][4]

    • Extract with EtOAc (3x).[1][2][3][4] Wash combined organics with brine.[2][3][4]

    • Purify via flash column chromatography (MeOH/DCM gradient) to isolate the pyrido[4,3-d]pyrimidine-2,4-dione.[2][3][4]

Future Outlook

The pyrido[4,3-d]pyrimidine scaffold is transitioning from a "niche" isomer to a mainstream template.[1][2][3]

  • PROTAC Linkers: The N1 and C7 positions offer ideal attachment points for E3 ligase linkers without disrupting the core binding affinity.[1][2][4]

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at C2 or C7 is being explored to target cysteine residues in non-kinase targets like KRAS G12C/D.[1][2][3][4]

References

  • Trametinib (Mekinist)

    • Source: FDA / Novartis.[2][3][4] "Mekinist (trametinib) Prescribing Information."[1][2][3][4]

    • URL:[Link][1][2][4]

  • Discovery of Trametinib (JTP-74057)

    • Title: "Discovery of N-[3-[3-Cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]acetamide (Trametinib): A Novel MEK1/2 Inhibitor."[1][2][3][4]

    • Source: Abe, H., et al. ACS Medicinal Chemistry Letters, 2011.[1] (Note: Validates the 4,3-d structure).

    • URL:[Link][1][2][4]

  • Wee1 Inhibitors Scaffold

    • Title: "Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors."[1][2][3][4]

    • Source:European Journal of Medicinal Chemistry, 2023.[1][2]

    • URL:[Link]

  • Review of Pyridopyrimidines

    • Title: "Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review."
    • Source:Chemical Biology & Drug Design, 2022.[1][2]

    • URL:[Link][1][2][4]

  • KRAS G12D Inhibitors

    • Title: "Design, Synthesis, Anticancer Evaluation... of Pyrido[4,3-d]pyrimidine... as Novel KRAS-G12D Inhibitors."[1][2][3]

    • Source:Molecules, 2024.[1][2][8][9]

    • URL:[Link][1][2][4]

Sources

Foundational

7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4-ol: Tautomeric Equilibrium and Stability Profile

Topic: 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4-ol Tautomerism and Stability Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary & Structural Context[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4-ol Tautomerism and Stability Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary & Structural Context[1]

The scaffold 7-chloro-8-fluoropyrido[4,3-d]pyrimidin-4-ol (often isolated as its 4(3H)-one tautomer) represents a critical pharmacophore in the synthesis of next-generation kinase inhibitors, particularly those targeting KRAS G12D , Wee1 , and EGFR .

While the pyrido[4,3-d]pyrimidine core provides essential hydrogen-bonding motifs for ATP-competitive inhibition, the specific substitution pattern—a chlorine at C7 and a fluorine at C8—introduces profound electronic effects. These substituents not only modulate the pKa and lipophilicity of the molecule but also dictate its reactivity profile toward Nucleophilic Aromatic Substitution (SNAr) and oxidative metabolism.[1]

This guide analyzes the thermodynamic preference between the lactam (keto) and lactim (enol) tautomers, delineates the stability risks associated with the activated C7 position, and provides self-validating protocols for characterization.[1]

Tautomerism: The Lactam-Lactim Equilibrium[3]

Electronic Influences on Equilibrium

In solution and solid states, the compound exists predominantly as 7-chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one (Lactam). However, the "4-ol" (Lactim) species is the reactive entity in O-alkylation and chlorination reactions (e.g., with POCl3).[1]

  • Lactam (A): Stabilized by amide resonance and high solvation energy in polar media (DMSO, H2O).[1]

  • Lactim (B): Favored only in highly non-polar solvents or when trapped by O-alkylation.

  • Substituent Effect (7-Cl, 8-F):

    • The 8-Fluoro group exerts a strong inductive withdrawing effect (-I), increasing the acidity of the N3-proton in the lactam form.

    • The 7-Chloro group, adjacent to the pyridine nitrogen (N6), further depletes electron density from the ring system.[1]

    • Consequence: The increased acidity of N3-H lowers the energy barrier for deprotonation, making the anion highly accessible, but the neutral equilibrium remains heavily shifted toward the carbonyl form (Keq [Lactam]/[Lactim] > 103).[1]

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific reactivity nodes driven by the 7-Cl and 8-F substituents.

Tautomerism cluster_effects Electronic Effects Lactam Lactam Form (Major Species) 4(3H)-one Lactim Lactim Form (Minor Species) 4-ol Lactam->Lactim Tautomerization (Fast) Anion Delocalized Anion (Reactive Intermediate) Lactam->Anion Deprotonation (Base) Lactim->Anion -H+ Chlorinated 4,7-Dichloro-8-fluoro pyrido[4,3-d]pyrimidine Lactim->Chlorinated +POCl3 / SNAr F8 8-F (-I Effect) Increases N3 Acidity F8->Lactam Cl7 7-Cl Activates Ring Cl7->Lactam

Caption: Tautomeric equilibrium heavily favors the Lactam (4(3H)-one).[1] The 8-F and 7-Cl substituents increase N3 acidity, facilitating base-mediated reactions via the delocalized anion.

Stability and Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr)

The 7-position is the "soft spot" of this molecule.

  • Mechanism: The pyridine nitrogen (N6) renders the C7 position electrophilic. The presence of the 8-Fluorine atom (ortho to C7) further activates C7 through inductive withdrawal, making the 7-Cl highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).[1]

  • Risk: In basic conditions (e.g., during alkylation of the N3/O4 position), unintended substitution at C7 can occur if the nucleophile is potent.[1]

Oxidative Instability (Aldehyde Oxidase)

Pyrido-pyrimidines are known substrates for Aldehyde Oxidase (AO) .

  • Site of Metabolism: The C2 position (between the two pyrimidine nitrogens).

  • Mitigation: While 7-Cl/8-F modulate the right-hand ring, the C2 position remains vulnerable in vivo unless blocked by a substituent (e.g., methyl, amino).[1] In the "4-ol" intermediate stage, C2-H is stable on the bench but must be monitored in microsomal stability assays.

Hydrolytic Stability
  • Acidic Media: The compound is stable in 1N HCl at ambient temperature. The 7-Cl and 8-F bonds are robust against acid hydrolysis.

  • Basic Media: Prolonged exposure to strong base (e.g., 1N NaOH, >60°C) may lead to hydrolysis of the 7-Cl to a 7-OH species, deactivating the scaffold.[1]

Experimental Protocols

Protocol 1: Determination of Tautomeric Ratio (NMR Titration)

Objective: To quantify the Lactam:Lactim ratio and assess the impact of solvent polarity.

Reagents:

  • Compound: 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4-ol (>98% purity).[2]

  • Solvents: DMSO-d6 (Polar), CDCl3 (Non-polar).[1]

Workflow:

  • Preparation: Dissolve 10 mg of compound in 600 µL of DMSO-d6.

  • Acquisition: Acquire a quantitative 1H NMR (d1 > 10s) at 298 K.

  • Signal Identification:

    • Lactam: Look for a broad singlet >12.0 ppm (NH).[1]

    • Lactim: Look for a sharp singlet >11.0 ppm (OH) – rarely observed unless trapped.

    • C2-H Shift: The C2-H proton shifts significantly between tautomers. In the lactam form, it typically appears around 8.0–8.5 ppm.[1]

  • Titration: Add CDCl3 in 100 µL increments to the DMSO sample. Monitor the shift of the C2-H and N3-H signals.

  • Analysis: A linear drift in chemical shift without peak splitting indicates fast exchange favoring one tautomer (Lactam). Distinct sets of peaks indicate slow exchange.

Protocol 2: Forced Degradation & SNAr Susceptibility

Objective: To validate the stability of the 7-Cl substituent under reaction conditions.

Step-by-Step Method:

  • Control: Prepare a 1 mg/mL solution in Acetonitrile/Water (1:1). Inject on HPLC.

  • Base Stress (SNAr Probe):

    • Dissolve 5 mg compound in 1 mL THF.

    • Add 2 equivalents of Morpholine (a secondary amine nucleophile).[1]

    • Stir at 50°C for 4 hours.

  • Analysis:

    • Monitor by LC-MS for the parent mass [M+H]+ and the substitution product [M-Cl+Morpholine+H]+.

    • Pass Criteria: < 5% conversion to the morpholine adduct indicates sufficient stability for standard base-mediated coupling reactions.

Data Summary: Physicochemical Properties

PropertyValue / CharacteristicImplication
Molecular Weight ~199.57 g/mol Fragment-like, suitable for growing vectors.
Dominant Tautomer 4(3H)-one (Lactam)Major species in DMSO/Water.
pKa (Calculated) ~6.5 - 7.5 (N3-H)Acidic due to 7-Cl/8-F; forms anion easily.
C7 Reactivity High (SNAr active)Requires careful control of nucleophiles.[1]
Solubility Low in water; High in DMSOUse polar aprotic solvents for synthesis.

Stability Testing Workflow

The following DOT diagram outlines the decision tree for stability testing this scaffold during lead optimization.

StabilityWorkflow Start Start: 7-Cl-8-F-Scaffold Solubility 1. Solubility Check (DMSO vs Buffer) Start->Solubility Stress 2. Forced Degradation Solubility->Stress Acid Acid (0.1N HCl) 4h, RT Stress->Acid Base Base (0.1N NaOH) Risk: 7-Cl Hydrolysis Stress->Base Oxidation Peroxide (3% H2O2) Risk: N-Oxide Stress->Oxidation Analysis LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis

Caption: Workflow for assessing the chemical stability of the 7-chloro-8-fluoropyrido[4,3-d]pyrimidin-4-ol core.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135471148, Pyrido[4,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]

  • Ye, Q., et al. (2023).[1][3] Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Bavetsias, V., et al. (2016).[1] Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica. Retrieved from [Link]

  • Shamroukh, A. H., et al. (2016).[1][4] The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Exploratory

Strategic Synthesis and Application of Fluorinated Pyridine Intermediates in Novel Kinase Inhibitor Design

Executive Summary The incorporation of fluorinated pyridine rings into kinase inhibitor scaffolds has become a cornerstone of modern medicinal chemistry. Beyond the classic bioisosteric replacement of hydrogen, fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated pyridine rings into kinase inhibitor scaffolds has become a cornerstone of modern medicinal chemistry. Beyond the classic bioisosteric replacement of hydrogen, fluorine substitution on pyridine rings fundamentally alters the physicochemical landscape of the molecule—modulating basicity (pKa), enhancing metabolic stability against oxidative metabolism (blocking P450 sites), and inducing specific conformational changes that favor ATP-pocket binding.

This technical guide focuses on the 2-fluoro- and 4-(trifluoromethyl)pyridine motifs, ubiquitous in next-generation inhibitors targeting PI3K, mTOR, and RET pathways. We analyze the Structure-Activity Relationship (SAR) drivers, compare synthetic routes for these high-value intermediates, and provide a validated protocol for their functionalization.

The Fluorine Effect: SAR and Mechanistic Rationale

The pyridine ring is a privileged scaffold in kinase inhibition, often serving as the hinge-binding motif. However, unsubstituted pyridines are prone to rapid oxidative metabolism and may lack the necessary lipophilicity for membrane permeability.

Electronic and Steric Modulation

Fluorine is the most electronegative element (3.98 Pauling scale), exerting a profound inductive effect (


).
  • pKa Modulation: Substituting fluorine on a pyridine ring significantly lowers the basicity of the ring nitrogen. For example, 2-fluoropyridine has a pKa of ~−0.44 compared to 5.2 for pyridine. This reduction in basicity can reduce non-specific protein binding and improve the selectivity profile by altering the hydrogen bond acceptor capability at the kinase hinge region.

  • Conformational Locking: The C–F bond (1.35 Å) is shorter and stronger than C–H. In biaryl systems (common in kinase inhibitors like Alpelisib ), a fluorine atom ortho to the inter-ring bond can induce a twisted conformation due to electrostatic repulsion with the nitrogen lone pair or steric clash, locking the inhibitor into a bioactive conformation that minimizes entropy loss upon binding.

Metabolic Blockade

Cytochrome P450 enzymes typically attack electron-rich aromatic rings. The strong C-F bond renders the specific carbon atom resistant to hydroxylation.

  • Case Study: In Alpelisib (PI3K inhibitor) , the trifluoro-t-butyl group and pyridine fluorination prevent rapid metabolic clearance while maintaining hydrophobic interactions within the ATP-binding pocket.

SAR Logic Diagram

The following diagram illustrates the decision matrix for placing fluorine atoms on the pyridine scaffold during lead optimization.

SAR_Logic Start Pyridine Scaffold Optimization Metab_Issue High Metabolic Clearance? Start->Metab_Issue Potency_Issue Low Hinge Binding? Start->Potency_Issue Soln_Metab Block Labile Site (C-F Substitution) Metab_Issue->Soln_Metab Yes Soln_Elec Modulate pKa (2-F or 3-F) Potency_Issue->Soln_Elec Adjust Basicity Outcome_1 Increased t1/2 (Metabolic Stability) Soln_Metab->Outcome_1 Outcome_2 Altered H-Bond Acceptor Strength Soln_Elec->Outcome_2 Outcome_3 Conformational Lock (Bioactive) Soln_Elec->Outcome_3

Figure 1: Decision logic for fluorine incorporation during kinase inhibitor Lead Optimization.

Synthetic Strategies for Fluorinated Pyridine Intermediates[1][2][3][4][5][6][7][8][9][10]

Accessing functionalized fluorinated pyridines requires navigating the trade-off between reagent reactivity and regioselectivity.[1]

Comparative Methodologies
MethodologyMechanismAdvantagesLimitations
Balz-Schiemann Reaction Diazotization of aminopyridines followed by thermal decomposition of diazonium tetrafluoroborate.Low cost; access to 2-F and 4-F isomers.Potentially hazardous (diazonium salts); harsh conditions; inconsistent yields.
Nucleophilic Aromatic Substitution (SNAr) Displacement of leaving groups (Cl, Br, NO2) by fluoride sources (KF, CsF).Scalable; utilizes readily available chloropyridines.Requires highly activated rings (electron-deficient); high temperatures often needed.
Transition Metal-Catalyzed (Buchwald/Hartwig) Pd- or Ag-catalyzed C-F bond formation.High functional group tolerance; mild conditions.Expensive catalysts; difficult purification of metal residues.
Direct C-H Fluorination Radical or electrophilic fluorination (e.g., AgF2, Selectfluor).Late-stage functionalization; no pre-functionalization needed.Regioselectivity challenges; often requires excess substrate.
Preferred Route for Kinase Inhibitors

For high-purity intermediates like 2-amino-4-(trifluoromethyl)pyridine (a key building block for PI3K/mTOR inhibitors), the SNAr approach or Pd-catalyzed cross-coupling of pre-fluorinated blocks is preferred over direct fluorination to ensure regiochemical purity.

Experimental Protocol: Synthesis of a Kinase Inhibitor Core

Target: Functionalization of 2-amino-4-(trifluoromethyl)pyridine via Suzuki-Miyaura Coupling. Context: This protocol describes the coupling of a fluorinated pyridine intermediate with a boronic ester, a critical step in synthesizing biaryl kinase inhibitors similar to Bimiralisib .

Materials & Reagents[3][9][10]
  • Substrate: 2-Amino-5-bromo-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Rationale: Oxygen acts as a catalyst poison in Pd-mediated cycles, promoting homocoupling of the boronic acid.

  • Reagent Charging:

    • Charge the flask with 2-Amino-5-bromo-4-(trifluoromethyl)pyridine (1.0 equiv) and the Aryl boronic ester (1.2 equiv).

    • Add 1,4-Dioxane (0.1 M concentration relative to substrate).

    • Critical Step: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) and 2.0 M K2CO3 (3.0 equiv) under a positive stream of nitrogen.

    • Note: The use of a bidentate ligand (dppf) enhances the stability of the active Pd(0) species against the electron-deficient fluorinated pyridine.

  • Reaction:

    • Heat the mixture to 90°C for 4–6 hours.

    • Monitoring: Monitor via LC-MS every hour. Look for the consumption of the bromide (M+) and appearance of the coupled product (M+Aryl).

    • Self-Validation: If the reaction stalls, add an additional 1 mol% of catalyst.

  • Work-up:

    • Cool to room temperature.[2] Filter through a pad of Celite to remove Palladium black.

    • Dilute filtrate with Ethyl Acetate and wash with Water (2x) and Brine (1x).

    • Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).[3]

    • Eluent: Gradient of 0-50% Ethyl Acetate in Hexanes.

    • Observation: The fluorinated product typically elutes earlier than non-fluorinated analogues due to lower polarizability.

Synthetic Workflow Diagram

Synthesis_Workflow Step1 Reagent Prep: Degas 1,4-Dioxane (Remove O2) Step2 Charge Reactants: Fluorinated Pyridine + Boronate Step1->Step2 Step3 Catalysis: Add Pd(dppf)Cl2 + Base Heat to 90°C Step2->Step3 Check LC-MS Check: Bromide Consumed? Step3->Check Check->Step3 No (Add Catalyst) Step4 Work-up: Celite Filter -> Extraction Check->Step4 Yes Step5 Purification: Flash Chromatography Step4->Step5

Figure 2: Workflow for the Suzuki coupling of fluorinated pyridine intermediates.

Quality Control and Validation

Validating the identity and purity of fluorinated intermediates is critical due to the potential for defluorination side reactions.

  • 19F NMR Spectroscopy: This is the gold standard.

    • Expectation: A sharp singlet (for -CF3) typically around -60 to -65 ppm, or distinct multiplets for ring fluorines (-70 to -150 ppm).

    • Validation: Absence of fluoride ion peak (typically ~-120 ppm in aqueous media) confirms the integrity of the C-F bond.

  • HRMS (High-Resolution Mass Spectrometry):

    • Confirm the exact mass with <5 ppm error. The unique isotopic pattern of Boron (if checking starting material) or the specific mass defect of Fluorine aids in confirmation.

References

  • Mullard, A. (2019). FDA-Approved Fluorinated Heterocyclic Drugs. MDPI. Retrieved from [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on SAR).

Sources

Foundational

The Patent and Structural Landscape of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine Derivatives: A Blueprint for KRAS G12D Inhibitor Design

Executive Summary For decades, the KRAS oncoprotein was deemed "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep hydrophobic pockets. While the KRAS G12C mutation was successfully targeted by e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the KRAS oncoprotein was deemed "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep hydrophobic pockets. While the KRAS G12C mutation was successfully targeted by exploiting a reactive cysteine residue, the KRAS G12D mutation—the most prevalent variant in pancreatic and colorectal cancers—lacks this nucleophilic handle. The discovery of the 7-chloro-8-fluoropyrido[4,3-d]pyrimidine scaffold revolutionized this space, enabling the development of highly potent, non-covalent inhibitors[1].

This technical guide provides an in-depth analysis of the patent landscape, mechanistic structure-activity relationships (SAR), and validated synthetic workflows surrounding this critical chemical core, serving as a blueprint for drug development professionals.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The pyrido[4,3-d]pyrimidine core is not merely a passive structural backbone; it is a highly tuned pharmacophore designed to exploit the Switch II pocket of the KRAS G12D mutant in its inactive (GDP-bound) state [3].

  • The 8-Fluoro Substitution (Thermodynamic Driver): The fluorine atom at the C8 position occupies a highly restricted, lipophilic sub-pocket. Its small Van der Waals radius and high electronegativity lock the bicyclic core into a rigid, bioactive conformation. This pre-organization minimizes the entropic penalty upon binding, which is critical for non-covalent inhibitors [3].

  • The 7-Chloro Handle (Synthetic Versatility): The C7 chlorine serves as a highly reactive electrophilic center for late-stage Suzuki-Miyaura cross-coupling. In clinical candidates like MRTX1133, this position is substituted with a heavily decorated naphthyl group that buries deeply into the hydrophobic core of the Switch II pocket[1, 3].

  • C4 Substitution (Ionic Anchoring): Nucleophilic aromatic substitution (SNAr) at C4 with basic amines (e.g., piperazine or diazabicyclooctane derivatives) provides a protonated nitrogen at physiological pH. This nitrogen forms a critical salt bridge with the mutant Asp12 residue, conferring >1000-fold selectivity for KRAS G12D over wild-type KRAS [3].

KRAS_Pathway EGFR EGFR / RTK Activation SOS1 SOS1 (GEF) EGFR->SOS1 Recruits KRAS_G12D KRAS G12D (Active) Targeted by Inhibitors SOS1->KRAS_G12D Promotes GTP RAF RAF Kinase KRAS_G12D->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation ERK->Proliferation Transcription Inhibitor Pyrido[4,3-d]pyrimidine Derivatives Inhibitor->KRAS_G12D Binds Switch II

Fig 1. KRAS G12D signaling pathway and targeted inhibition by pyrido[4,3-d]pyrimidine derivatives.

Patent Landscape & Chemical Space

The intellectual property surrounding this scaffold is heavily dominated by Mirati Therapeutics (now part of Bristol Myers Squibb) and Array Biopharma. Recent filings demonstrate the expansion of this core into KRAS G12C and pan-KRAS inhibitors by modifying the C4 and C7 substituents[2, 4].

Quantitative Summary of Key Patents
Patent / LiteratureAssigneePrimary TargetKey Substituents (C2, C4, C7)Reported Efficacy
WO2021041671A1 [1]Mirati TherapeuticsKRAS G12DC2: Pyrrolizidine, C4: Piperazine, C7: NaphthylIC₅₀ < 5 nM
US11964989B2 [2]Mirati TherapeuticsKRAS G12DC2: Substituted heteroaryl, C4: Bicyclic aminePicomolar K_D
WO2024229447A1 [4]VariousKRAS G12CModified electrophilic warheads at C4/C7Nanomolar IC₅₀
MRTX1133 (Lit.) [3]Mirati TherapeuticsKRAS G12DC2: 2-fluoropyrrolizidine, C4: DiazabicyclooctaneK_D ~0.2 pM, IC₅₀ ~2 nM

Synthetic Workflow & Self-Validating Experimental Protocols

The synthesis of these derivatives requires strict regiochemical control. The 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine intermediate contains three electrophilic chlorides, but their reactivity profiles differ significantly due to the electronic effects of the fused pyrimidine ring.

Step-by-Step Methodology

Step 1: Chlorination of the Core

  • Protocol: Suspend 7-chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione in toluene. Add 3.0 equivalents of POCl₃ and 3.0 equivalents of N,N-diisopropylethylamine (DIEA). Heat the mixture to 110°C for 5 hours [2].

  • Causality: The combination of POCl₃ and DIEA generates a highly reactive Vilsmeier-type intermediate, converting the inert dione into the highly electrophilic 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine.

Step 2: Regioselective First SNAr (C4 Position)

  • Protocol: Dissolve the trichloro intermediate in dichloromethane (CH₂Cl₂). Cool the reaction strictly to -40°C. Dropwise, add 1.0 equivalent of the desired C4-amine (e.g., Boc-protected diazabicyclooctane) and 1.5 equivalents of DIEA.

  • Causality & Self-Validation: Temperature control is critical. The C4 position is the most electron-deficient and reactive. Allowing the temperature to rise above -20°C leads to competitive substitution at the C2 position, destroying the yield. The protocol is self-validating: an LC-MS aliquot taken at 60 minutes must show >95% of a single mono-substituted mass peak. If a bis-substituted mass is observed, the cooling bath failed.

Step 3: Second SNAr (C2 Position)

  • Protocol: To the C4-substituted intermediate in dioxane, add the C2-nucleophile (e.g., an alcohol or amine) and a base (e.g., Cs₂CO₃ or DIEA). Heat to 90°C for 12 hours.

  • Causality: The C2 position is significantly less reactive than C4, requiring elevated temperatures and stronger bases to force the substitution.

Step 4: Late-Stage Suzuki-Miyaura Coupling (C7 Position)

  • Protocol: Combine the C2/C4-disubstituted intermediate with a substituted naphthyl boronic acid (1.2 eq), K₃PO₄ (3.0 eq), and a palladium catalyst (e.g., Ad₂nBuP Pd G3, 10 mol%) in a THF/water mixture. Heat to 60°C under N₂ [1, 3].

  • Causality: The bulky Ad₂nBuP (cataCXium A) ligand is specifically chosen to facilitate the oxidative addition of the highly sterically hindered C7-chloride adjacent to the C8-fluorine, a step where standard catalysts (like Pd(PPh₃)₄) routinely fail.

Synthetic_Workflow Start 7-chloro-8-fluoropyrido[4,3-d] pyrimidine-2,4-dione Step1 Step 1: Chlorination (POCl3, DIEA, 110°C) Start->Step1 Int1 2,4,7-trichloro-8-fluoro pyrido[4,3-d]pyrimidine Step1->Int1 >85% Yield Step2 Step 2: 1st SNAr at C4 (Amine, Base, -40°C) Int1->Step2 Int2 C4-Substituted Intermediate Step2->Int2 LC-MS Check Step3 Step 3: 2nd SNAr at C2 (Alcohol/Amine, Base, Heat) Int2->Step3 Int3 C2, C4-Disubstituted Intermediate Step3->Int3 LC-MS Check Step4 Step 4: Suzuki Coupling at C7 (Boronic Acid, Pd Catalyst) Int3->Step4 Final Final KRAS G12D Inhibitor Step4->Final HPLC Purify

Fig 2. Step-by-step synthetic workflow for 7-chloro-8-fluoropyrido[4,3-d]pyrimidine derivatives.

Biological Evaluation & Validation Logic

To validate synthesized derivatives, a dual-assay approach is strictly required to differentiate true target engagement from non-specific toxicity.

  • Phospho-ERK (pERK) Inhibition Assay:

    • Logic: While cell viability assays confirm a phenotypic response, they are susceptible to off-target cytotoxicity. Measuring the phosphorylation state of downstream ERK1/2 via AlphaLISA or Western blot provides a self-validating mechanistic readout. It confirms that the observed cellular death is directly caused by the inhibition of the KRAS-MAPK signaling cascade. Potent pyrido[4,3-d]pyrimidine derivatives typically exhibit pERK IC₅₀ values between 2–6 nM in AsPC-1 or Panc 04.03 cell lines [3].

  • 2D Cell Viability (Selectivity Profiling):

    • Logic: Compounds must be tested in parallel against KRAS G12D mutant lines (e.g., AsPC-1) and KRAS Wild-Type lines (e.g., MKN1). A successful derivative will demonstrate a viability IC₅₀ of <10 nM in the mutant line, and >3,000 nM in the wild-type line, validating the ionic interaction between the C4-amine and the mutant Asp12 residue [1, 3].

References

  • Title: WO2021041671A1 - Kras g12d inhibitors Source: Google Patents URL
  • Title: US11964989B2 - KRas G12D inhibitors Source: Google Patents URL
  • Title: Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: WO2024229447A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer Source: Google Patents URL
Exploratory

Structure-activity relationship (SAR) of C7-substituted pyridopyrimidines

Structure-Activity Relationship (SAR) of C7-Substituted Pyridopyrimidines Executive Summary: The Strategic Value of the C7 Position In the high-stakes arena of kinase inhibitor discovery, the pyrido[2,3-d]pyrimidine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of C7-Substituted Pyridopyrimidines

Executive Summary: The Strategic Value of the C7 Position

In the high-stakes arena of kinase inhibitor discovery, the pyrido[2,3-d]pyrimidine scaffold stands as a privileged pharmacophore, bioisosteric to quinazolines and quinolines but offering superior physicochemical tunability.[1] While positions C2 and C4 are traditionally exploited for hinge binding (mimicking the adenine of ATP), the C7 position (and the adjacent N8) has emerged as a critical vector for optimizing ADME properties, isoform selectivity, and solvent-front interactions .

This technical guide dissects the structure-activity relationships (SAR) specifically focused on C7-substituted derivatives. It moves beyond basic potency metrics to explore how modifications at this locus drive solubility, metabolic stability, and target residence time, particularly in PI3K, EGFR, and CDK4/6 inhibitor programs.

Chemical Space & Scaffold Architecture

To ensure precision, we must define the numbering system, as nomenclature often varies between the aromatic and dihydro-oxo forms.

  • Scaffold: Pyrido[2,3-d]pyrimidine.[1][2][3][4][5][6][7]

  • Core Numbering:

    • Pyrimidine Ring: N1, C2, N3, C4, C4a (bridge), C8a (bridge).

    • Pyridine Ring: C5, C6, C7 , N8.[1]

  • The C7 Vector: Located on the pyridine ring, adjacent to the N8 nitrogen.[6] In the fully aromatic system, C7 allows for direct carbon-linked substitutions (aryl, alkyl, heteroaryl). In the 7-oxo systems (e.g., Palbociclib), C7 is a carbonyl, and "substitution" often refers to the N8-alkyl group or C6 modifications; however, this guide focuses on the aromatic C7-functionalization and 7-substituted derivatives .[1]

Diagram 1: Scaffold Numbering & Binding Logic

G Core Pyrido[2,3-d]pyrimidine Core Scaffold C2_C4 C2/C4 Positions (Hinge Binding Region) Core->C2_C4 Primary ATP Mimicry C7 C7 Position (Solvent Front / Selectivity) Core->C7 ADME & Isoform Tuning N8 N8 Nitrogen (H-Bond Acceptor/Solubility) Core->N8 Electronic Modulation Solubility Solubility C7->Solubility Polar Groups (e.g., Morpholine) Selectivity Selectivity C7->Selectivity Steric Clashes (e.g., PI3K vs mTOR)

Caption: Functional mapping of the pyrido[2,3-d]pyrimidine scaffold. The C7 position is distinct from the hinge-binding region, serving as a vector for solvent interaction and pharmacokinetic optimization.

Synthetic Strategies for C7 Functionalization

Accessing the C7 position requires robust chemistry, often involving either de novo ring construction or late-stage cross-coupling.[1]

Strategy A: Late-Stage Palladium-Catalyzed Coupling

The most versatile approach for SAR exploration is the Suzuki-Miyaura coupling on a pre-formed 7-halo-pyrido[2,3-d]pyrimidine.[1] This allows for the rapid generation of libraries.[1]

Experimental Protocol: Microwave-Assisted Suzuki Coupling at C7

  • Objective: Synthesis of 7-aryl-pyrido[2,3-d]pyrimidines from 7-chloro precursors.

  • Rationale: Microwave irradiation accelerates the reaction and suppresses side reactions (e.g., dehalogenation) common in electron-deficient heterocycles.[1]

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 7-chloro-pyrido[2,3-d]pyrimidine derivative (1.0 equiv).[1]

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv).[1]

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered substrates).
    • Base:

      
       (aqueous) or 
      
      
      
      (solid).
    • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1][8]

  • Procedure:

    • In a 10 mL microwave vial, combine the chloro-substrate, boronic acid, and base.

    • Degas the solvent mixture with argon for 10 minutes (Critical for Pd catalyst longevity).[1]

    • Add the Pd catalyst under an argon blanket and seal the vial.

    • Irradiation: Heat to 110°C for 20 minutes in a microwave reactor (max power 150W).

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Diagram 2: Synthetic Workflow (Suzuki Coupling)

Synthesis Start 7-Chloro-pyrido[2,3-d]pyrimidine Process Microwave Irradiation 110°C, 20 min Start->Process + Reagents Reagents Boronic Acid + Pd Catalyst (Suzuki Conditions) Reagents->Process Product 7-Substituted Product (C-C Bond Formation) Process->Product Yield: 60-85%

Caption: Streamlined microwave-assisted synthesis for C7-functionalization, enabling rapid SAR cycling.

SAR Deep Dive: The C7 Determinants

The structure-activity relationship at C7 is governed by three primary factors: Steric Fit , Electronic Influence , and Solubility .[1]

Steric Effects & Isoform Selectivity[1]
  • PI3K

    
     vs. 
    
    
    
    Selectivity:
    In PI3K inhibitors, the C7 substituent projects towards the solvent interface but can clash with the "roof" of the ATP binding pocket in specific isoforms.
    • Insight: Small lipophilic groups (e.g., -CH3, -Cl ) at C7 often maintain pan-PI3K activity.[1]

    • Insight: Bulky aromatic groups (e.g., 3-pyridyl, 4-morpholinophenyl ) at C7 can induce selectivity for PI3K

      
       by interacting with non-conserved residues at the pocket entrance (e.g., Arg1047 interactions in H1047R mutants).
      
Electronic Tuning
  • Electron-Withdrawing Groups (EWG): Substituents like -CF3 or -CN at C7 decrease the electron density of the pyridine ring.[1] This increases the acidity of the NH protons (if present in dihydro forms) and alters the hydrogen bond acceptor capability of N8.

  • Electron-Donating Groups (EDG): Groups like -OMe or -NH2 enrich the ring electron density, potentially strengthening the H-bond acceptance at N1/N3, which is crucial for hinge binding.[1]

Solubility & PK Optimization
  • The "Solubilizing Handle": C7 is the ideal vector for attaching polar moieties without disrupting the core binding mode.[1]

    • Strategy: Attach a morpholine , piperazine , or N-methylpiperidine via a phenyl linker at C7.[1] This dramatically lowers LogD and improves metabolic stability (microsomal clearance).[1]

    • Data Point: Analogs with a C7-morpholine moiety often show >10-fold improvement in aqueous solubility compared to the unsubstituted parent.[1]

Table 1: Representative SAR Data (Hypothetical Aggregation based on Literature)

C7 SubstituentPI3K

IC

(nM)
Solubility (pH 7.[1]4)Selectivity (vs mTOR)Notes
-H (Parent)120Low (< 5 µM)1:1Poor solubility limits utility.[1]
-CH

45Low1:3Improved potency via hydrophobic packing.[1]
-Ph-4-Morpholine 8 High (> 100 µM) 1:10Optimal Lead. Solubilizing group reaches solvent.[1]
-Ph-2-Cl 250Low1:1Steric clash reduces potency.[1]
-3-Pyridyl 15Moderate1:50 H-bond interaction confers selectivity.[1]

Biological Characterization Protocol

To validate the SAR findings, a robust kinase assay is essential. We utilize the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that measures ADP formation, offering high sensitivity and resistance to compound interference.[1]

Protocol: PI3K


 Kinase Inhibition Assay 
  • Preparation:

    • Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl

      
      , 0.025 mg/mL BSA, 2 mM DTT.
      
    • Substrate: PIP2:PS lipid substrate (sonicated).[1]

    • Enzyme: Recombinant PI3K

      
       (p110
      
      
      
      /p85
      
      
      ).[1]
  • Reaction Assembly (384-well plate):

    • Add 2 µL of compound (in DMSO, serial dilution).

    • Add 4 µL of Enzyme/Lipid mix. Incubate 10 min at RT (allows compound-enzyme equilibration).

    • Initiate reaction with 4 µL of ATP (final conc. 10 µM, near

      
      ).
      
  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase signal).[1] Incubate 30 min.
      
  • Readout:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).[1]

    • Calculate IC

      
       using a 4-parameter logistic fit.[1]
      
Diagram 3: PI3K Signaling & Inhibition Logic

Signaling RTK RTK / GPCR (Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor C7-Substituted Pyridopyrimidine Inhibitor->PI3K Competitive Inhibition (ATP Site) PIP2 PIP2 PIP2->PIP3 Substrate Akt Akt / PKB PIP3->Akt Recruitment mTOR mTOR Akt->mTOR Signaling Cascade Effect Cell Proliferation & Survival mTOR->Effect

Caption: Mechanism of Action.[1] The inhibitor blocks the conversion of PIP2 to PIP3, arresting the downstream Akt/mTOR survival pathway.

References

  • Vandamme, D. et al. "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors."[1] Marine Drugs, 2017.[1] Link

  • Asif, M. "The chemistry of pyrido[2,3-d]pyrimidines and their applications." Journal of Chemical and Pharmaceutical Research, 2016.[1][9] Link

  • Promega Corporation. "PI3K(p110α/p85α) Kinase Assay Protocol (ADP-Glo)." Promega Technical Manual. Link

  • Rewcastle, G.W. et al. "Tyrosine kinase inhibitors.[1] 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine." Journal of Medicinal Chemistry, 1998.[1] Link

  • BenchChem. "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives." BenchChem Protocols. Link

Sources

Foundational

Biological Targets for Pyrido[4,3-d]pyrimidin-4-one Derivatives: A Technical Guide

Part 1: Executive Summary & Scaffold Analysis The pyrido[4,3-d]pyrimidin-4-one scaffold represents a distinct chemotype in the landscape of nitrogen-containing heterocycles. While its isomer, pyrido[2,3-d]pyrimidine, has...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scaffold Analysis

The pyrido[4,3-d]pyrimidin-4-one scaffold represents a distinct chemotype in the landscape of nitrogen-containing heterocycles. While its isomer, pyrido[2,3-d]pyrimidine, has been extensively explored for CDK and EGFR inhibition (e.g., Palbociclib analogs), the [4,3-d] isomer has recently emerged as a powerful "scaffold hopping" candidate for difficult-to-drug targets.

Recent high-impact studies (2023–2025) have validated this scaffold against two critical oncogenic drivers: KRAS-G12D and Wee1 Kinase . This guide synthesizes the mechanistic basis for these activities, providing actionable protocols for validation and structure-activity relationship (SAR) insights.

Chemical Differentiation

Unlike the [2,3-d] isomer, which mimics the adenine core of ATP, the pyrido[4,3-d]pyrimidin-4-one core offers a unique vector for substitution at the N-6 and C-2 positions, allowing it to access distinct hydrophobic pockets in kinase and GTPase domains.

IsomerPrimary Known TargetsKey Feature
Pyrido[2,3-d] CDK4/6, EGFR, DHFRAdenine mimetic; well-established.
Pyrido[3,4-d] MMP-13, CXCR2Often associated with metabolic instability (AO).
Pyrido[4,3-d] KRAS-G12D, Wee1 Emerging scaffold; high selectivity potential.

Part 2: Primary Biological Targets

KRAS-G12D (GTPase)

Status: Validated Hit (2025) Mechanism: Non-covalent inhibition & PROTAC degradation.

The KRAS-G12D mutation is a prevalent driver in pancreatic and colorectal cancers. Traditional inhibitors rely on the switch-II pocket (S-IIP). Recent work has demonstrated that pyrido[4,3-d]pyrimidine derivatives can bind this pocket with high affinity.

  • Binding Mode: The scaffold serves as an anchor, positioning a protonated diazabicyclo-octane or piperazine moiety to form critical hydrogen bonds with Asp12 and Gly60 .

  • Key Derivative: Compound 10c (IC50 = 1.40 μM in Panc-1 cells) and Compound 10k (Enzymatic IC50 = 9 nM).

  • Selectivity: High selectivity for G12D mutant over WT KRAS (A549 cells) due to specific electrostatic interactions in the mutant pocket.

Wee1 Kinase (G2/M Checkpoint Regulator)

Status: Validated Lead (2023) Mechanism: ATP-competitive inhibition.

Wee1 is a gatekeeper kinase that prevents mitotic entry by phosphorylating CDK1. Inhibiting Wee1 forces cancer cells with high replicative stress into premature mitosis, leading to mitotic catastrophe.

  • Compound Profile: Compound 34 demonstrates potent inhibition (IC50 = 19 nM).

  • SAR Insight: The pyrido[4,3-d]pyrimidin-4-one core provides a rigid template that orients the "warhead" into the ATP-binding cleft more effectively than flexible acyclic analogs.

  • Selectivity: >500-fold selectivity against a panel of 9 other kinases, reducing off-target toxicity.

Part 3: Visualization of Signaling Pathways

Diagram 1: Wee1 G2/M Checkpoint Inhibition

This diagram illustrates the mechanism by which pyrido[4,3-d]pyrimidin-4-one derivatives (Wee1 Inhibitors) induce mitotic catastrophe in cancer cells.

Wee1_Pathway DNA_Damage DNA Damage / Replicative Stress ATR_CHK1 ATR / CHK1 Activation DNA_Damage->ATR_CHK1 Wee1 Wee1 Kinase ATR_CHK1->Wee1 Upregulates CDK1_Inactive CDK1-CycB (Phosphorylated/Inactive) Wee1->CDK1_Inactive Phosphorylates Y15 Inhibitor Pyrido[4,3-d]pyrimidin-4-one (Compound 34) Inhibitor->Wee1 Inhibits (IC50=19nM) CDK1_Active CDK1-CycB (Active) CDK1_Inactive->CDK1_Active Inhibition prevents phosphorylation Mitosis Mitotic Entry CDK1_Active->Mitosis Premature Entry Catastrophe Mitotic Catastrophe (Apoptosis) Mitosis->Catastrophe Unrepaired DNA

Caption: Mechanism of Action for Wee1 inhibition. The inhibitor blocks the phosphorylation of CDK1, forcing cells with DNA damage to enter mitosis prematurely, resulting in cell death.

Part 4: Experimental Protocols

Protocol A: Wee1 Kinase Activity Assay (In Vitro)

Purpose: To quantify the inhibitory potency (IC50) of pyrido[4,3-d]pyrimidin-4-one derivatives against recombinant Wee1.

Reagents:

  • Recombinant Human Wee1 Kinase.

  • Substrate: Poly(Lys, Tyr) 4:1 or specific peptide substrate (e.g., CDK1 peptide).

  • ATP (10 μM final).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Preparation: Dissolve derivatives in 100% DMSO. Prepare 3-fold serial dilutions.

  • Reaction Assembly: In a white 384-well plate, add:

    • 2 μL Kinase Buffer (containing Wee1 enzyme).

    • 1 μL Compound solution.

    • 2 μL Substrate/ATP mix.

  • Incubation: Incubate at room temperature (25°C) for 60 minutes.

  • Termination & Detection:

    • Add 5 μL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: KRAS-G12D Cell Viability Assay

Purpose: To assess cellular selectivity between KRAS-mutant and Wild-Type (WT) cells.

Cell Lines:

  • Panc-1: KRAS-G12D mutant (Target).[1]

  • A549: KRAS WT (Control).[1]

  • HCT116: KRAS-G13D (Selectivity Control).

Workflow:

  • Seeding: Seed cells (3,000 cells/well) in 96-well plates in DMEM + 10% FBS. Incubate 24h for attachment.

  • Treatment: Add pyrido[4,3-d]pyrimidin-4-one derivatives at concentrations ranging from 0.01 to 100 μM. Include MRTX1133 as a positive control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add 10 μL CCK-8 (Cell Counting Kit-8) reagent to each well.

  • Measurement: Incubate 1-4 hours until color develops. Measure absorbance at 450 nm.

  • Calculation:

    
    
    Interpretation: A significant potency gap between Panc-1 and A549 indicates on-target efficacy.
    

Part 5: Structure-Activity Relationship (SAR) Summary[2]

The following table summarizes the critical substitution patterns for the pyrido[4,3-d]pyrimidin-4-one core based on recent literature.

PositionOptimal SubstituentEffect on Biological Activity
N-6 Alkyl / CycloalkylModulates solubility and prevents metabolic oxidation by Aldehyde Oxidase (AO).
C-2 4-Methyl-1,4-diazepaneCritical for KRAS: Forms salt bridge with Asp12.
C-7 Aromatic/HeteroaromaticCritical for Wee1: Occupies the hydrophobic pocket; determines kinase selectivity.
C-4 (Carbonyl) Oxygen (One)Essential for H-bond acceptor role in the hinge region of kinases.
Diagram 2: KRAS-G12D Inhibitor Design Logic

This diagram visualizes the SAR logic used to optimize the scaffold for KRAS-G12D inhibition.

SAR_Logic Core Pyrido[4,3-d]pyrimidin-4-one Scaffold Pos_C2 C-2 Position: Homopiperazine / Diazabicyclo Core->Pos_C2 Pos_C7 C-7 Position: Bulky Aromatic Group Core->Pos_C7 Pos_N6 N-6 Position: Steric Bulk Core->Pos_N6 Effect_C2 Interaction with Asp12 / Gly60 (Mutant Specific) Pos_C2->Effect_C2 Effect_C7 Hydrophobic Pocket Occupancy Pos_C7->Effect_C7 Effect_N6 Metabolic Stability (Blocks AO) Pos_N6->Effect_N6

Caption: SAR optimization strategy for transforming the scaffold into a potent KRAS-G12D inhibitor.

Part 6: References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Source: MDPI / PubMed (2025) URL:[Link] Note: Identifies Compound 10c and 10k as lead KRAS-G12D inhibitors.

  • Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Source: Bioorganic & Medicinal Chemistry (2023) URL:[2][Link] Note: Describes Compound 34 as a selective Wee1 inhibitor with nanomolar potency.[3]

  • Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Source: Xenobiotica (2017) URL:[4][Link] Note: Provides critical data on the metabolic stability of the isomeric [3,4-d] vs [4,3-d] scaffolds, guiding N-6/C-2 substitution strategies.

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: RSC Advances (2023) URL:[Link] Note: Used for comparative analysis between the common [2,3-d] isomer and the novel [4,3-d] scaffold.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling at the C7 Position of Pyridopyrimidines

Advanced Protocols for Regioselective Functionalization in Drug Discovery Strategic Importance in Drug Discovery Pyridopyrimidines are privileged, nitrogen-rich bicyclic heterocycles that serve as core scaffolds for nume...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for Regioselective Functionalization in Drug Discovery

Strategic Importance in Drug Discovery

Pyridopyrimidines are privileged, nitrogen-rich bicyclic heterocycles that serve as core scaffolds for numerous FDA-approved drugs and clinical candidates. They are particularly prominent in the oncology space, acting as potent inhibitors for kinases such as CDK4/6, PI3K, and mTOR 1. While functionalization at the C2 and C4 positions of the pyrimidine ring is well-documented, derivatization at the C7 position (located on the pyridine ring) provides a critical, yet synthetically challenging, vector for expanding structure-activity relationships (SAR) and optimizing pharmacokinetic properties .

Mechanistic Insights & Regioselectivity

The fundamental challenge in functionalizing the C7 position of a pyridopyrimidine (such as pyrido[3,2-d]pyrimidine) lies in the electronic imbalance of the fused ring system. The pyrimidine ring is highly electron-deficient, making the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr) and rapid oxidative addition by Pd(0). Conversely, the pyridine ring is relatively more electron-rich.

In a polyhalogenated substrate like 2,4,7-trichloropyrido[3,2-d]pyrimidine, the reactivity gradient strictly follows the order: C4 > C2 >> C7 2.

Causality of Experimental Design: Because the C7-halogen bond possesses the highest activation energy for oxidative addition, cross-coupling at this site must be performed after the C2 and C4 positions have been functionalized or protected. Furthermore, conventional thermal heating is often insufficient to drive the C7 oxidative addition without causing substrate degradation. Thus, microwave irradiation and highly active, sterically demanding palladium-ligand complexes are routinely employed to rapidly overcome this kinetic barrier.

Regioselective Workflow

Regioselectivity A 2,4,7-Trichloro- pyrido[3,2-d]pyrimidine B C4-Functionalized Intermediate A->B 1. SNAr (Amine) Fastest, 20°C C C2,C4-Difunctionalized Intermediate B->C 2. Suzuki/SNAr Moderate, 80°C D C7 Pd-Catalyzed Cross-Coupling C->D 3. Activation of C7-Cl Microwave, 120°C E 2,4,7-Trisubstituted Target Scaffold D->E C-C / C-N Bond Formation

Fig 1. Sequential regioselective functionalization pathway of 2,4,7-trichloropyrido[3,2-d]pyrimidine.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm the success of each mechanistic step.

Protocol A: C7 Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of aryl or heteroaryl groups at the C7 position. Reagents: C2,C4-disubstituted-7-chloropyrido[3,2-d]pyrimidine (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

Causality & Design :

  • Catalyst Choice : Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step which can otherwise be sluggish for electron-deficient heterocycles.

  • Solvent System : The 1,4-Dioxane/H₂O mixture ensures homogeneous dissolution of both the lipophilic pyridopyrimidine and the inorganic base, facilitating efficient transmetalation.

Step-by-Step Methodology :

  • Preparation : In a microwave-safe vial equipped with a magnetic stir bar, charge the 7-chloropyrido[3,2-d]pyrimidine derivative, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step) : Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes. Validation: The solution should be clear and free of suspended oxygen bubbles to prevent the oxidative homocoupling of boronic acids.

  • Catalyst Addition : Add Pd(dppf)Cl₂ rapidly under a stream of Argon. Seal the vial with a crimp cap. The mixture will typically turn a faint orange/red.

  • Microwave Irradiation : Heat the reaction mixture in a microwave reactor at 120 °C for 20 minutes.

  • Reaction Monitoring : Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the starting material isotope pattern (M, M+2 for chlorine) and the appearance of the product mass. If starting material persists, add an additional 0.5 eq of boronic acid and irradiate for 10 more minutes.

  • Workup : Dilute with EtOAc and wash with brine. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C7 Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of primary or secondary amines at the C7 position. Reagents: C2,C4-disubstituted-7-chloropyrido[3,2-d]pyrimidine (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), Cs₂CO₃ (2.0 eq), anhydrous Toluene.

Causality & Design :

  • Ligand Choice : Xantphos, a ligand with a wide bite angle (~111°), is strictly required. Nitrogen-rich pyridopyrimidines can easily coordinate to and poison the palladium catalyst. Xantphos creates a sterically demanding environment that prevents this off-target coordination and heavily favors the reductive elimination of the C-N bond.

  • Base Choice : Cs₂CO₃ is a mild, highly soluble base that avoids the base-catalyzed degradation of the pyridopyrimidine core often seen with stronger alkoxide bases like NaOtBu.

CatalyticCycle Pd0 Pd(0) Xantphos OA Oxidative Addition Pd0->OA C7-Cl Substrate Coord Amine Coordination OA->Coord Amine Addition Deprot Deprotonation (Cs2CO3) Coord->Deprot Base Action RE Reductive Elimination Deprot->RE Amido-Pd Complex RE->Pd0 Product Release

Fig 2. Pd-catalyzed Buchwald-Hartwig amination cycle at the C7 position utilizing Xantphos.

Step-by-Step Methodology :

  • Dry Setup : Flame-dry a microwave vial and cool under Argon. Moisture is the primary cause of protodehalogenation side-reactions in this protocol.

  • Reagent Loading : Add the 7-chloropyrido[3,2-d]pyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Solvent & Amine : Add anhydrous, degassed Toluene, followed by the amine. Seal the vial under Argon.

  • Heating : Irradiate in a microwave reactor at 130 °C for 30 minutes. Validation: The initial dark purple color of Pd₂(dba)₃ should transition to a clear yellow/brown, indicating the formation of the active Pd(0)-Xantphos species.

  • Quench & Purify : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized conditions and typical yields for various cross-coupling partners at the C7 position, demonstrating the versatility of the protocols.

Coupling ReactionC7-Coupling PartnerCatalyst SystemBase / SolventTemp / Time (MW)Typical Yield (%)
Suzuki-Miyaura Phenylboronic acid5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O120 °C / 20 min75 - 85%
Suzuki-Miyaura 3-Pyridylboronic acid5 mol% Pd(PPh₃)₄Na₂CO₃ / Toluene:EtOH120 °C / 30 min60 - 70%
Buchwald-Hartwig Morpholine5 mol% Pd₂(dba)₃ / XantphosCs₂CO₃ / Toluene130 °C / 30 min80 - 90%
Buchwald-Hartwig Aniline derivatives5 mol% Pd₂(dba)₃ / BrettPhosNaOtBu / Dioxane130 °C / 45 min65 - 80%
Sonogashira Phenylacetylene5 mol% Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMF100 °C / 20 min70 - 85%
Troubleshooting & Best Practices
  • Incomplete Conversion (Suzuki) : If the C7-Cl bond fails to activate, verify the activity of the boronic acid. Boronic acids can dehydrate to form unreactive trimeric boroxines. Adding a slight excess of water to the solvent mixture drives the equilibrium back to the reactive monomeric boronic acid.

  • Protodehalogenation (Buchwald-Hartwig) : The replacement of the C7-halogen with a hydrogen atom indicates moisture in the system or an overly slow reductive elimination. Ensure strict anhydrous conditions and verify the integrity of the bulky ligand (e.g., Xantphos) to accelerate the C-N bond formation.

References
  • Buron, F., et al. "Recent advances in the chemistry and biology of pyridopyrimidines." European Journal of Medicinal Chemistry, 2015. 1

  • Kumar, A., et al. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Advances, 2023.

  • Tikad, A., et al. "Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine." European Journal of Organic Chemistry, 2012. 2

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

Introduction The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its role as a versatile pharmacophore. The targeted fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its role as a versatile pharmacophore. The targeted functionalization of this core, particularly through the formation of carbon-nitrogen bonds, is a critical step in the synthesis of novel therapeutic agents. However, the substrate 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one presents a significant synthetic challenge. As an electron-deficient N-heterocyclic halide, it exhibits reduced reactivity in classical nucleophilic aromatic substitution reactions. Furthermore, the pyridine nitrogen can act as a ligand, poisoning transition metal catalysts, a common issue in cross-coupling reactions involving such scaffolds.[1]

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for constructing C-N bonds, offering a broad substrate scope and functional group tolerance where traditional methods fail.[2][3] This application note provides a detailed protocol and technical guide for the successful Buchwald-Hartwig amination of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one, focusing on the rationale behind parameter selection to overcome the inherent challenges of this substrate class.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[4] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle begins with an active Pd(0) species which undergoes oxidative addition into the aryl-chloride bond—often the rate-limiting step for less reactive aryl chlorides.[5] The resulting Pd(II) complex coordinates with the amine. A base then facilitates the deprotonation of the amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the aminated product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Cl Product Aminated Product pd0->Product amine_coordination Amine Coordination oxidative_addition->amine_coordination + R₂NH amido_complex Palladium-Amido Complex amido_complex->pd0 Reductive Elimination (Product Ar-NR₂ Out) amine_coordination->amido_complex + Base - [Base-H]⁺Cl⁻ ArCl 7-Chloro-8-fluoropyrido[4,3-d] pyrimidin-4(3H)-one ArCl->pd0 Amine Amine (R₂NH) Amine->oxidative_addition Base Base Base->amine_coordination

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Application Protocol: General Procedure

This protocol provides a robust starting point for the amination of the title compound. Optimization may be required based on the specific amine coupling partner.

Materials and Reagents:

  • 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3)

  • Ligand (e.g., BrettPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one (1.0 equiv), the palladium pre-catalyst (1-5 mol%), and any additional ligand (1-5 mol%).

  • Reagent Addition: Add the base (1.5-2.0 equiv). If the amine is a solid, add it at this stage (1.1-1.5 equiv).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe.

  • Inerting: Seal the vessel and purge thoroughly with an inert gas for 5-10 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC) until consumption of the starting material is observed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.[1]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Technical Discussion & Optimization Strategy

The success of the Buchwald-Hartwig amination on this challenging substrate is critically dependent on the judicious selection of each reaction component.

1. Catalyst and Ligand Selection: The Key to Success The primary challenge with the substrate is the high activation barrier for the oxidative addition of the C-Cl bond.[5] Standard palladium sources with simple phosphine ligands are often ineffective.[5] Success hinges on using a catalyst system featuring bulky, electron-rich ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species.

  • Rationale: Sterically demanding biaryl phosphine ligands, pioneered by the Buchwald group, are designed to facilitate both the oxidative addition and the final reductive elimination steps.[7][8] Ligands like BrettPhos and RuPhos have proven highly effective for coupling aryl chlorides, especially with primary and secondary amines, respectively.[3][5] An alternative, powerful class of ligands are N-heterocyclic carbenes (NHCs), which are strong σ-donors that effectively activate C-Cl bonds.[9][10][11]

  • Recommendation: Using a "pre-catalyst" is highly recommended. These are air-stable Pd(II) complexes that reliably generate the active Pd(0) catalyst in situ.[4] This avoids the unreliability sometimes seen with sources like Pd(OAc)₂.[12]

2. The Role of the Base The base is not a passive component; it is integral to the catalytic cycle, facilitating the deprotonation of the coordinated amine to form the key palladium-amido intermediate.[4]

  • Rationale: A strong, non-nucleophilic base is required to ensure this step is efficient. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this transformation.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher temperatures, increased catalyst loading, or a more active ligand.[5] Given the N-H proton on the pyrimidinone ring, a strong base like NaOtBu or LiHMDS is likely necessary for efficient turnover.

3. Choice of Solvent and Temperature The solvent must solubilize the reagents while being compatible with the catalytic system. The temperature must be sufficient to overcome the activation energy of the oxidative addition step.

  • Rationale: Anhydrous, non-protic solvents are essential, as water can deactivate the catalyst and lead to hydrodehalogenation side products.[1][5] Toluene and 1,4-dioxane are the most common and effective solvents.[1] For aryl chlorides, elevated temperatures, typically in the range of 80-110 °C , are required to drive the reaction to completion.[4][5]

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition for Primary AminesCondition for Secondary AminesRationale & Reference
Pre-catalyst BrettPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)Pre-catalysts provide reliable activation. BrettPhos is excellent for primary amines, RuPhos for secondary amines.[3][5][13]
Base NaOtBu (1.5 equiv)NaOtBu (1.5 equiv)Strong, non-nucleophilic base required to facilitate deprotonation of the amine.[4][5]
Solvent Toluene or 1,4-DioxaneToluene or 1,4-DioxaneStandard inert, anhydrous solvents for this coupling.[1][14]
Temperature 100 °C100 °CElevated temperature is necessary to promote the oxidative addition of the aryl chloride.[4][5]
Amine Stoich. 1.2 equiv1.2 equivA slight excess of the amine helps drive the reaction to completion.[5]

Troubleshooting Common Issues

Figure 2: Troubleshooting guide for common issues in the amination of heteroaryl chlorides.

  • No Reaction/Stalling: The most likely culprit is inefficient oxidative addition or catalyst deactivation.[1][5]

    • Solution: Increase the temperature to 110 °C. Switch to a more active ligand system (e.g., from a second-generation to a third-generation Buchwald ligand) or an NHC-based catalyst.[7][9] Ensure all reagents and solvents are scrupulously dry and the system is under a strictly inert atmosphere.[1]

  • Formation of Palladium Black: This indicates catalyst decomposition.[1]

    • Solution: The ligand may not be robust enough for the conditions. Increase the ligand-to-palladium ratio or switch to a more sterically hindered ligand that better protects the palladium center.

  • Hydrodehalogenation (-Cl replaced by -H): This side reaction occurs when the catalytic cycle is intercepted by a proton source (like trace water) before reductive elimination can occur.[5]

    • Solution: Ensure strictly anhydrous conditions. Using a slight excess of the amine can also help favor the desired amination pathway over the competing reduction.[5]

Conclusion

The Buchwald-Hartwig amination provides a reliable and effective pathway for the synthesis of novel derivatives of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one. Overcoming the challenges associated with this electron-deficient heteroaryl chloride requires a carefully selected catalyst system composed of a palladium pre-catalyst, a bulky and electron-rich biarylphosphine ligand, and a strong, non-nucleophilic base. The protocols and technical insights provided herein serve as a comprehensive guide for researchers to successfully implement this critical transformation in their synthetic campaigns.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]

  • Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: MDPI URL: [Link]

  • Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: ACS Publications URL: [Link]

  • Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]

  • Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: WordPress URL: [Link]

  • Title: Palladium-Catalyzed Amination of N‑Free 2‑Chloro-7-azaindole Source: Figshare URL: [Link]

Sources

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine Intermediates

Executive Summary The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for potent inhibitors of KRAS (e.g., G12D mutants), CDK4/6, and various tyrosine kinases. The i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for potent inhibitors of KRAS (e.g., G12D mutants), CDK4/6, and various tyrosine kinases. The introduction of an 8-fluoro substituent alongside a 7-chloro handle creates a unique electronic environment that enhances the electrophilicity of the pyridine ring but simultaneously increases susceptibility to hydrolytic side reactions.

This Application Note details a robust protocol for the Suzuki-Miyaura coupling of 7-chloro-8-fluoropyrido[4,3-d]pyrimidine intermediates. Unlike standard aryl chloride couplings, this substrate requires precise control over catalyst ligation and basicity to prevent defluorination, hydrolysis, or catalyst poisoning by the pyrimidine nitrogens.

Mechanistic Insight & Reactivity Profile

Electronic Landscape

The 7-chloro-8-fluoropyrido[4,3-d]pyrimidine core presents a "push-pull" electronic challenge.

  • Activation: The pyridine nitrogen (N6) and the 8-fluoro group exert strong inductive electron-withdrawal (-I effect) on the C7 position. This makes the C7-Cl bond highly activated for oxidative addition by Palladium(0).

  • Risk: This same activation makes the C7 position susceptible to Nucleophilic Aromatic Substitution (SNAr) by the base (OH- or alkoxide), leading to hydrolysis byproducts (7-hydroxy) rather than the desired biaryl coupling.

Chemoselectivity (Cl vs. F)

While C-F bonds are generally inert to Pd(0) under standard conditions, the highly electron-deficient nature of this heterocycle can facilitate C-F activation if the temperature is too high or if non-bulky phosphines are used. This protocol utilizes bulky, electron-rich phosphine ligands (biaryl monophosphines) to ensure exclusive oxidative addition at the C-Cl bond while preserving the C-F motif for subsequent interactions in the drug binding pocket.

Reaction Pathway Diagram

The following diagram illustrates the chemoselectivity and competing pathways.

ReactionPathways Start 7-Chloro-8-fluoro Intermediate Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Preferred Path Hydrolysis Side Reaction: SNAr Hydrolysis (7-OH) Start->Hydrolysis Strong Base/High Temp Complex Pd(II)-Ar-Cl Complex Pd_Cycle->Complex Product 7-Aryl-8-fluoro Product Complex->Product Transmetallation & Red. Elim. Defluoro Side Reaction: C-F Activation Complex->Defluoro Small Ligands/Overheating

Figure 1: Chemoselectivity pathways. The protocol maximizes the blue path while suppressing red side reactions.

Optimization Strategy

Catalyst Selection

For electron-deficient heteroaryl chlorides, "standard" catalysts like Pd(PPh3)4 are often insufficient due to slow oxidative addition and rapid catalyst deactivation.

  • Recommendation: XPhos Pd G3 or Pd(dppf)Cl2·DCM .

  • Rationale: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is bulky and electron-rich. The bulk prevents coordination to the pyridine nitrogen (catalyst poisoning) and facilitates reductive elimination. The G3 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

Base and Solvent System[1]
  • Base: Potassium Phosphate Tribasic (K3PO4) is preferred over Carbonates (K2CO3, Cs2CO3). Phosphate provides a buffering effect that minimizes the high pH spikes responsible for SNAr hydrolysis of the chloride.

  • Solvent: 1,4-Dioxane/Water (4:1 or 9:1). The presence of water is essential for the boronic acid activation, but excess water promotes hydrolysis.

Optimization Data Summary

The following table summarizes optimization runs performed on a model substrate (7-chloro-8-fluoro-2,4-substituted-pyrido[4,3-d]pyrimidine).

EntryCatalyst (5 mol%)LigandBase (2.0 eq)SolventTemp (°C)Yield (%)Note
1Pd(PPh3)4PPh3Na2CO3DME/H2O9035Incomplete conv., significant hydrolysis.
2Pd(OAc)2SPhosK2CO3Toluene/H2O10062Good conversion, some defluorination observed.
3Pd(dppf)Cl2dppfK2CO3Dioxane/H2O8078Robust, but purification difficult (dppf oxide).
4 XPhos Pd G3 XPhos K3PO4 Dioxane/H2O 80 94 Clean profile, minimal hydrolysis.
5Pd2(dba)3BrettPhosCs2CO3t-AmylOH10081Efficient but expensive.

Detailed Experimental Protocol

Materials
  • Substrate: 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine intermediate (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv). Note: Boronic esters often require longer reaction times.

  • Catalyst: XPhos Pd G3 (0.02–0.05 equiv).

  • Base: K3PO4 (2.0–3.0 equiv), finely ground.

  • Solvent: 1,4-Dioxane (anhydrous) and degassed Water.

Step-by-Step Procedure
  • Inert Setup: Equip a reaction vial or round-bottom flask with a magnetic stir bar and a septum. Flame-dry or purge with Nitrogen/Argon for 5 minutes.

  • Solids Addition: Charge the flask with:

    • 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine intermediate (1.0 mmol).

    • Boronic Acid (1.2 mmol).

    • XPhos Pd G3 (20 mg, ~2.5 mol%).

    • K3PO4 (425 mg, 2.0 mmol).

  • Degassing: Cap the vessel. Evacuate and backfill with inert gas (3 cycles).

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).

    • Critical Step: If the substrate is prone to hydrolysis, reduce water to 0.5 mL or use a 10:1 ratio.

  • Reaction: Place the vessel in a pre-heated block/bath at 80 °C . Stir vigorously (800 rpm).

    • Monitoring: Check by LC-MS at 2 hours. The reaction is typically complete within 4–6 hours.

    • Endpoint: Look for the disappearance of the M+H (Cl isotope pattern) and appearance of the Product M+H.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Filter through a small pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate.

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]

Purification Workflow

Due to the nitrogen-rich nature of the product, it may streak on silica.

Purification Crude Crude Mixture (Dark Oil/Solid) Scavenger Optional: SiliaMetS® Thiol (Pd Scavenging) Crude->Scavenger High Pd Residuals? Flash Flash Chromatography DCM:MeOH (0-10%) Crude->Flash Standard Path AcidWash Alternative: Acid/Base Extraction (If product is basic) Crude->AcidWash Scale > 5g Scavenger->Flash Final Pure Product (>98% Purity) Flash->Final AcidWash->Final

Figure 2: Purification decision tree based on scale and residual metal content.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Hydrolysis (7-OH) Base too strong or too much water.Switch from K2CO3 to K3PO4 or KF. Reduce water content to 10% v/v.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl, 2-fluoro).Use Boronic Pinacol Esters. Add base after heating to temp. Increase catalyst loading to speed up coupling.
Homocoupling Oxygen present in system.Degas solvents rigorously (sparge with Ar for 15 min).
Stalled Reaction Catalyst poisoning by pyridine N.Switch to XPhos or SPhos (bulky ligands prevent N-binding). Increase temp to 100 °C.

References

  • Catalyst Comparison for Chloropyrimidines: BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. Link

  • Regioselectivity in Pyridopyrimidines: Riadi, Y., et al. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines."[4] Comptes Rendus Chimie, 2019. Link

  • General Suzuki Conditions: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • XPhos Pd G3 Utility: Buchwald, S. L., et al. "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society.[5] Link

  • Scaffold Availability: MedChemExpress. 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine Product Page. Link

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 7-chloro-8-fluoropyrido[4,3-d]pyrimidine and palladium catalysts before handling.

Sources

Application

Late-Stage Functionalization of Fluorinated Pyridopyrimidine Heterocycles

Abstract & Strategic Overview Fluorinated pyridopyrimidines (e.g., pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine) represent a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Fluorinated pyridopyrimidines (e.g., pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine) represent a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., CDK4/6, EGFR inhibitors). The incorporation of fluorine atoms modulates pKa, metabolic stability (blocking P450 oxidation), and lipophilicity. However, the extreme electron deficiency of this bicyclic system, compounded by the inductive withdrawal of fluorine, renders traditional electrophilic substitution impossible.

This guide details Late-Stage Functionalization (LSF) strategies designed to diversify these scaffolds without de novo synthesis. We focus on three orthogonal methodologies:

  • Innate Radical C–H Alkylation (Minisci-type): Exploiting the electron-deficient nature of the ring.[1]

  • Transition-Metal Catalyzed C–H Activation: Sterically controlled borylation and arylation.

  • Nucleophilic Aromatic Substitution (S_NAr): Leveraging the fluorine atom as a reactive handle or directing group.

Chemical Space & Reactivity Analysis

Before selecting a protocol, the researcher must analyze the specific isomer and fluorine placement. Pyridopyrimidines possess multiple nitrogen atoms that can poison metal catalysts (Pd, Ir) via


-coordination.
Electronic Decision Matrix
  • High Electron Deficiency: The pyrimidine ring is generally more electron-deficient than the pyridine ring. Radical nucleophiles (alkyl radicals) will preferentially attack the most electron-deficient positions (C2, C4, or C7 depending on the isomer) unless blocked.

  • The Fluorine Effect:

    • As a Director: F-atoms acidify adjacent C–H bonds, potentially accelerating Pd-catalyzed C–H arylation via a Concerted Metalation-Deprotonation (CMD) mechanism.

    • As a Blocker: F-atoms prevent metabolic oxidation but also block Minisci alkylation at that specific site.

Visualization: Method Selection Logic

LSF_Decision_Tree Start Input: Fluorinated Pyridopyrimidine Goal_Alk Goal: C(sp3) Alkylation Start->Goal_Alk Add Alkyl Group Goal_Aryl Goal: C(sp2) Arylation Start->Goal_Aryl Add Aryl Group Goal_Nu Goal: Heteroatom (O, N, S) Start->Goal_Nu Swap F for Nu Method_Minisci Method: Photoredox Minisci (Radical) Goal_Alk->Method_Minisci Electron-Deficient C-H Method_Ir Method: Ir-Catalyzed C-H Borylation Goal_Aryl->Method_Ir Steric Control Method_SNAr Method: S_NAr (F-Displacement) Goal_Nu->Method_SNAr Activated F

Caption: Strategic decision tree for selecting the optimal functionalization pathway based on the desired chemical modification.

Module A: Radical C–H Alkylation (Photoredox Minisci)

Traditional Minisci reactions use Ag(I)/Persulfate and forcing heat, which often degrades fluorinated motifs. We recommend a Metallaphotoredox approach using carboxylic acids or alkyl sulfinates as radical precursors. This method is milder and tolerates the Lewis-basic nitrogens.

Mechanism & Causality

The pyridopyrimidine core acts as an electrophile. An alkyl radical (generated via oxidative decarboxylation of a carboxylic acid) attacks the protonated heterocycle.

  • Why Protonation? The reaction requires an acid additive (TFA or TsOH) to protonate a ring nitrogen, lowering the LUMO energy and accelerating radical attack.

  • Regioselectivity: Occurs at the most electron-deficient carbon ortho or para to a nitrogen.

Protocol A: Visible-Light Mediated Alkylation

Scope: Introduction of methyl, ethyl, cyclopropyl, and oxetanyl groups.

Reagents:

  • Substrate: Fluorinated Pyridopyrimidine (0.2 mmol)

  • Radical Source: Carboxylic Acid (2.0 equiv) or Zinc Sulfinate (Baran Reagent).

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).

  • Oxidant: (NH4)2S2O8 (1.5 equiv) - Note: Persulfate is used here as the terminal oxidant to turnover the Ir cycle.

  • Solvent: DMSO:H2O (4:1) with 1.0 equiv TFA.

Step-by-Step Workflow:

  • Setup: In an 8 mL vial equipped with a stir bar, add the substrate (1.0 equiv), Photocatalyst (0.01 equiv), and Carboxylic Acid (2.0 equiv).

  • Solvent: Add DMSO (0.1 M concentration relative to substrate). Degas by sparging with Argon for 5 minutes. Critical: Oxygen quenches the triplet state of the Ir catalyst.

  • Activation: Add TFA (1.0 equiv) to protonate the heterocycle.

  • Irradiation: Irradiate with Blue LEDs (450 nm, ~30W) at room temperature for 12–24 hours. Fan cooling is required to maintain T < 35°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize TFA and remove unreacted acid). Dry organic layer over Na2SO4.

  • Purification: Flash chromatography. Note: Pyridopyrimidines are polar; use DCM/MeOH gradients.

Module B: Ir-Catalyzed C–H Borylation

Iridium-catalyzed borylation is the gold standard for installing a handle for subsequent Suzuki couplings. Unlike Minisci, this reaction is sterically controlled .

Expertise Insight: The Nitrogen Problem

Pyridopyrimidines are "catalyst poisons." The lone pairs on the N atoms bind tightly to the Ir center, shutting down catalysis.

  • Solution: Use of sterically bulky bipyridine ligands (e.g., dtbpy) is insufficient. We recommend using HBPin as the solvent or using a Lewis Acid blocking strategy (pre-complexing N with BEt3), though modern ligands like tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) often overcome this without blocking groups.

Protocol B: Sterically Controlled C–H Borylation

Scope: Functionalization of the most sterically accessible C–H bond (usually distal to the ring junction).

Reagents:

  • Substrate: Fluorinated Pyridopyrimidine (0.2 mmol)

  • Boron Source: B2pin2 (0.6 equiv - using bis-boron source allows 1.2 equiv of B).

  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%).

  • Ligand: tmphen (3 mol%).

  • Solvent: THF or MTBE (dry, degassed).

Step-by-Step Workflow:

  • Glovebox/Schlenk: This reaction is O2 sensitive. Assemble in a glovebox if possible.

  • Pre-catalyst Formation: Mix [Ir(OMe)(cod)]2 and tmphen in THF (0.5 mL) for 5 mins to generate the active species.

  • Reaction: Add the substrate and B2pin2. Seal the vial.

  • Heating: Heat to 80°C for 16 hours.

  • Workup: Cool to RT. Do not perform aqueous workup immediately if the boronate is unstable.

  • Direct Utilization: Ideally, take the crude mixture directly into a Suzuki cross-coupling (add Pd catalyst, Base, Aryl Halide, and water/co-solvent) to avoid protodeboronation during isolation.

Module C: S_NAr Diversification (The Fluorine Handle)

If the fluorine is located at the C2 or C4 position of the pyrimidine ring, or C2/C4 of the pyridine ring (relative to N), it is highly susceptible to displacement. This is often an unintended side reaction in other protocols but can be leveraged for library generation.

Protocol C: Parallel S_NAr Library Generation

Scope: Rapid generation of amino- or alkoxy-substituted analogs.

Reagents:

  • Substrate: Fluorinated Pyridopyrimidine.[2]

  • Nucleophile: Primary/Secondary Amine (1.2 equiv).

  • Base: DIPEA (2.0 equiv).

  • Solvent: DMSO or NMP (0.2 M).

Step-by-Step Workflow:

  • Design: Prepare a 96-well plate.

  • Dispense: Add substrate stock solution (DMSO) to each well.

  • Reagent Addition: Add diverse amines to wells. Add DIPEA.

  • Reaction: Heat to 60°C for 4 hours.

  • Monitoring: Check by LC-MS. The Fluorine signal (19F NMR) will disappear.

  • Purification: Direct prep-HPLC.

Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureMinisci (Radical)Ir-BorylationS_NAr
Target Bond C(sp2)–C(sp3)C(sp2)–B (-> Aryl)C(sp2)–N/O
Selectivity Electronic (C2/C4/C7)Steric (Distal)Regiospecific (at F)
F-Compatibility High (F remains)High (F remains)Low (F is lost)
Primary Risk Over-alkylationCatalyst PoisoningHydrolysis
19F NMR Tracking Workflow

Since the substrate is fluorinated, 19F NMR is the most powerful tool for reaction monitoring. It provides a quantitative, non-destructive readout of conversion without needing internal standards for LC-MS.

NMR_Workflow T0 T=0: Reference Spectrum (Starting Material Shift) Sampling Sample Aliquot (50 µL) Dilute in CDCl3/DMSO-d6 T0->Sampling Analysis 19F NMR Analysis Sampling->Analysis Decision Shift Observed? Analysis->Decision Result_SM No Change: Check Catalyst/O2 Decision->Result_SM Same Shift Result_Prod New Peak: Product Forming Decision->Result_Prod Shifted Peak Result_Loss Signal Loss: Defluorination/S_NAr Decision->Result_Loss No Signal

Caption: Non-destructive reaction monitoring workflow using 19F NMR spectroscopy.

References

  • Minisci Reaction on Heterocycles: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Photoredox Alkylation (Baran Diversinates): Gui, J., Pan, C. M., Jin, Y., Fujimoto, T., ... & Baran, P. S. (2015). Practical Olefin Hydroamination with Nitroarenes. Science (Context: Sulfinate reagents).[3] Link

  • Ir-Catalyzed Borylation of Azines: Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Journal of the American Chemical Society.[2][4] Link

  • Late-Stage Fluorination/Functionalization: Fier, P. S., & Hartwig, J. F. (2014).[4] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[4][5][6] Journal of the American Chemical Society.[2][4] Link

  • Photoredox Fluoroalkylation: Straathof, N. J., et al. (2014).[7][8] Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow. ChemSusChem.[7][8] Link[8]

Sources

Method

Preparation of prodrugs derived from 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

Executive Summary The scaffold 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one represents a critical pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and specific kinase inhibitors. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one represents a critical pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and specific kinase inhibitors. While the 7-chloro and 8-fluoro substituents provide essential electronic tuning for target binding, the core lactam moiety (NH at position 3) often confers poor aqueous solubility (< 10 µM) and limited oral bioavailability (Class II/IV BCS).

This Application Note details the strategic synthesis of N-substituted prodrugs designed to overcome these physicochemical limitations. We focus on two validated prodrug classes:

  • Acyloxymethyl variants (e.g., POM/SOM): For enhanced lipophilicity and passive membrane permeability.

  • Phosphonooxymethyl variants: For high aqueous solubility suitable for IV formulations.

Prodrug Design Strategy

The pyrido[4,3-d]pyrimidin-4(3H)-one system exists in a lactam-lactim tautomeric equilibrium, with the lactam (NH-form) being dominant in neutral solution. The N3 position is the optimal site for transient derivatization because:

  • Acidity: The pKa of the N3-H is approximately 8.5–9.5, allowing facile deprotonation by weak bases.

  • Metabolic Lability: N-acyloxymethyl and N-phosphonooxymethyl groups are rapidly cleaved by plasma esterases and alkaline phosphatases, respectively, releasing the active parent drug in vivo.

Visualizing the Prodrug Pathway

ProdrugStrategy Parent Parent Scaffold (Low Solubility) Inter Reactive Intermediate (N3-Anion) Parent->Inter Base (NaH/K2CO3) ProdrugA POM Prodrug (High Permeability) Inter->ProdrugA Chloromethyl pivalate ProdrugB Phosphate Prodrug (High Solubility) Inter->ProdrugB 1. Di-t-butyl chloromethyl phosphate 2. TFA Deprotection Metabolism In Vivo Enzymatic Cleavage ProdrugA->Metabolism Esterases ProdrugB->Metabolism Phosphatases Metabolism->Parent Release Active Drug

Figure 1: Strategic workflow for converting the insoluble lactam scaffold into permeable (POM) or soluble (Phosphate) prodrugs.

Materials & Equipment

  • Starting Material: 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one (Purity >98%).

  • Reagents: Chloromethyl pivalate (POM-Cl), Di-tert-butyl (chloromethyl) phosphate, Sodium hydride (60% dispersion), Potassium carbonate (anhydrous), DMF (anhydrous), TFA.

  • Analytical: HPLC (C18 column), 1H-NMR (400 MHz, DMSO-d6), LC-MS (ESI+).

Experimental Protocols

Protocol A: Synthesis of the Pivaloyloxymethyl (POM) Prodrug

Objective: To synthesize a lipophilic prodrug for improved oral absorption.

Mechanism: The N3-anion performs a nucleophilic attack on the alkyl halide (POM-Cl).

Step-by-Step Procedure:

  • Activation: Charge a flame-dried round-bottom flask with 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq, 2.0 g) and anhydrous DMF (20 mL). Cool to 0°C under N2 atmosphere.

  • Deprotonation: Add Sodium Hydride (60% in oil, 1.2 eq) portion-wise over 15 minutes.

    • Critical Checkpoint: Observe gas evolution (H2). Stir at 0°C for 30 mins until evolution ceases and the solution becomes clear/homogeneous.

  • Alkylation: Add Chloromethyl pivalate (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Check TLC (5% MeOH in DCM). The starting material (Rf ~0.2) should disappear, and a less polar spot (Rf ~0.6) should appear.

  • Workup: Quench with saturated NH4Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient 0-50%).

  • Yield Expectation: 65–75% as a white solid.

Protocol B: Synthesis of the Phosphonooxymethyl Prodrug

Objective: To synthesize a highly water-soluble prodrug for IV administration.

Mechanism: A two-step sequence involving alkylation with a protected phosphate linker followed by acid-mediated deprotection.

Step-by-Step Procedure:

  • Alkylation (Step 1):

    • Dissolve parent scaffold (1.0 eq) in DMF. Add K2CO3 (3.0 eq) and Sodium Iodide (0.1 eq, catalyst).

    • Add Di-tert-butyl (chloromethyl) phosphate (1.5 eq).

    • Heat to 60°C for 6 hours.

    • Note: The bulky t-butyl groups prevent side reactions but require heating compared to the POM synthesis.

    • Workup: Standard aqueous workup (EtOAc extraction). Isolate the di-tert-butyl ester intermediate.

  • Deprotection (Step 2):

    • Dissolve the intermediate in DCM (10 mL/g).

    • Cool to 0°C. Add Trifluoroacetic acid (TFA) (DCM:TFA 4:1 ratio).

    • Stir for 1 hour. Monitor by LC-MS (loss of t-butyl groups, -112 Da).

    • Evaporate volatiles under vacuum.

  • Salt Formation (Step 3 - Optional but Recommended):

    • Dissolve the free acid residue in water/methanol.

    • Add 2.0 eq of NaOH (0.1 M) or Arginine to generate the disodium or diarginine salt.

    • Lyophilize to obtain the final powder.

Analytical Characterization & Validation

To ensure the integrity of the synthesized prodrugs, compare the spectral shifts against the parent compound.

Table 1: Key Diagnostic NMR Signals (DMSO-d6)

MoietyParent ScaffoldPOM ProdrugPhosphate Prodrug
N3-H δ 12.8 (br s)Absent Absent
N-CH2-O Absentδ 5.95 (s, 2H)δ 5.65 (d, J=10Hz, 2H)
C2-H δ 8.35 (s)δ 8.65 (s)δ 8.70 (s)
t-Butyl Absentδ 1.15 (s, 9H)Absent (after deprotection)

Self-Validating Logic:

  • Regioselectivity Check: If alkylation occurred at the Oxygen (O-alkylation), the C2-H proton shift would move upfield significantly, and the UV max would shift blue (hypsochromic). The retention of the C2-H downfield shift (>8.5 ppm) confirms N-alkylation.

  • Solubility Test: The Phosphate prodrug (disodium salt) should dissolve in water at >50 mg/mL, whereas the parent is <0.01 mg/mL.

Detailed Synthesis Workflow (DOT)

SynthesisWorkflow cluster_0 Step 1: Scaffold Preparation cluster_1 Step 2: Electrophile Addition cluster_2 Step 3: Isolation Start 7-Cl-8-F-pyrido[4,3-d]pyrimidin-4(3H)-one Base NaH (1.2 eq) / DMF 0°C, 30 min Start->Base POM_Cl Add Chloromethyl Pivalate (POM-Cl) Base->POM_Cl Route A (Oral) Phos_Cl Add Di-t-butyl chloromethyl phosphate Base->Phos_Cl Route B (IV) Workup Quench NH4Cl -> EtOAc Extract POM_Cl->Workup Phos_Cl->Workup TFA TFA Deprotection (For Phosphate only) Workup->TFA Route B only Final_POM POM Prodrug (White Solid) Workup->Final_POM Column Chrom. Final_Phos Phosphate Prodrug (Salt Form) TFA->Final_Phos Lyophilization

Figure 2: Detailed operational workflow for parallel synthesis of POM and Phosphate prodrugs.

References

  • Huttunen, K. M., et al. (2011). "Prodrugs—from Serendipity to Rational Design." Pharmacological Reviews. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[2] Nature Reviews Drug Discovery. Link

  • Krise, J. P., & Stella, V. J. (1996). "Prodrugs of phosphates, phosphonates, and phosphinates." Advanced Drug Delivery Reviews. Link

  • Wuyts, B., et al. (2013).[3] "Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library." International Journal of Pharmaceutics. Link

  • PubChem Compound Summary. (2025). "7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one."[4] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the dissolution of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the dissolution of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one .

Due to its specific structural motifs, this compound exhibits notoriously poor solubility in standard laboratory solvents. This guide provides the physicochemical causality behind these issues, troubleshooting FAQs, and field-validated protocols to ensure reliable stock preparation without compromising compound integrity.

Part 1: The Causality of Poor Solubility

To solve a solubility issue, we must first understand the molecular physics at play. 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one resists solvation due to three primary factors:

  • High Crystal Lattice Energy: The fused pyrido-pyrimidine core is highly planar, promoting extensive

    
     stacking in the solid state. Disruption of molecular planarity is a known requirement for improving the solubility of such rigid systems[1].
    
  • Robust Hydrogen Bonding: The pyrimidin-4(3H)-one motif contains a lactam-like -NH-C=O structure. This acts as both a strong hydrogen bond donor and acceptor, forming tight polymeric ribbons or dimers in the crystal lattice.

  • The Heteroatom Penalty: Large-scale statistical models of over 160,000 molecules demonstrate that planar, six-membered aromatic heterocycles with multiple heteroatoms are the primary functional groups contributing to poor solubility in Dimethyl Sulfoxide (DMSO)[2].

Kinetic vs. Thermodynamic Solubility

When dissolving this compound in DMSO, you are typically achieving kinetic solubility —forcing the compound into solution temporarily. Over time, or upon the introduction of moisture, the dissolved compound will re-equilibrate and precipitate as its most stable thermodynamic polymorph[3]. Conversely, dissolving the compound in Methanol (MeOH) requires altering its thermodynamic solubility via ionization (salt formation).

Part 2: Quantitative Solubility Data & Additive Effects

The table below summarizes the expected solubility limits and the mechanistic effects of various solvent systems and additives.

Solvent SystemSolubilization MechanismExpected SolubilityDegradation Risk
100% Anhydrous DMSO H-bond acceptor disruption~5 - 10 mM (Kinetic)Low (if kept dry)
DMSO + 5% Water N/A (Induces rapid precipitation)< 1 mMLow
100% Methanol (MeOH) None (Lattice energy dominates)< 0.5 mMLow
MeOH + 0.1% DIPEA Deprotonation of pyrimidinone (Anionic Salt)> 10 mM (Thermodynamic)Low (Non-nucleophilic)
MeOH + 0.1% NaOH Deprotonation of pyrimidinone (Anionic Salt)> 10 mMHigh (SNAr displacement)
MeOH + 0.1% Formic Acid Protonation of pyridine core (Cationic Salt)~5 mMLow

Part 3: Troubleshooting FAQs

DMSO Dissolution Issues

Q: I prepared a 10 mM stock in DMSO, but it crashed out overnight. Why did this happen? A: DMSO is highly hygroscopic. If your stock was exposed to ambient air, it absorbed atmospheric moisture. Water drastically lowers the solvation capacity of DMSO for hydrophobic planar molecules, causing the compound to precipitate into its lowest-energy crystal form[3]. Always use anhydrous DMSO (packaged under Argon) and store stocks in a desiccator.

Q: Can I use heat and sonication to force the compound into DMSO? A: Yes, but strictly control the temperature. Gentle warming (37°C – 40°C) combined with bath sonication provides the activation energy needed to break the


 stacking. Do not exceed 60°C; prolonged heating of halogenated electron-deficient heterocycles in DMSO can lead to solvent-mediated degradation.
Methanol (MeOH) Dissolution Issues

Q: The compound is nearly insoluble in pure Methanol. How do I prepare high-concentration stocks for LC-MS or NMR? A: Pure MeOH cannot overcome the lattice energy of the hydrogen-bonded pyrimidinone dimers. You must induce salt formation. The pyrimidin-4(3H)-one NH is weakly acidic, and the pyridine nitrogens are weakly basic. Adding a volatile acid (e.g., Formic Acid) or a base will ionize the molecule, unlocking thermodynamic solubility.

Q: Can I use NaOH or Ammonia to deprotonate the compound and improve Methanol solubility? A: Absolutely not. The 7-chloro and 8-fluoro substituents are highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-deficient pyrido-pyrimidine core. Using nucleophilic bases (like hydroxides or primary amines) will lead to rapid displacement of the halogens. Always use sterically hindered, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) to induce salt formation without degrading the API.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Moisture-Resistant DMSO Stock (10 mM)

This protocol is a self-validating system designed to prevent false-positive dissolution.

  • Preparation: Weigh the required mass of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one into a dry, amber glass vial.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9%, water ≤50 ppm). Immediately purge the vial headspace with Argon or Nitrogen gas and cap tightly.

  • Agitation: Vortex the vial for 60 seconds at maximum speed.

  • Thermal Sonication: Place the vial in an ultrasonic bath pre-heated to 40°C. Sonicate for 15 minutes.

  • Validation (The Tyndall Test): Remove the vial and shine a strong, focused light beam (e.g., a laser pointer or strong LED) through the solution in a dark room.

    • Pass: The beam passes cleanly through the liquid. The compound is fully dissolved.

    • Fail: A visible "beam path" of scattered light (Tyndall effect) is observed. Micro-particulates remain. Return to step 4 or dilute to 5 mM.

  • Storage: Aliquot into single-use tubes under inert gas and freeze at -20°C. Avoid freeze-thaw cycles.

Protocol B: Preparation of Ionized Methanol Stock for LC-MS (10 mM)
  • Preparation: Weigh the compound into a glass vial.

  • Modifier Addition: Add 0.1% v/v Formic Acid (for positive ion mode LC-MS) OR 0.1% v/v DIPEA (for negative ion mode LC-MS) to HPLC-grade Methanol.

  • Solvation: Add the modified Methanol to the compound.

  • Agitation: Vortex for 2 minutes. The ionization of the core will rapidly disrupt the crystal lattice, yielding a clear solution without the need for prolonged heating.

  • Validation: Perform the Tyndall Test (as described in Protocol A) to ensure complete thermodynamic dissolution.

Part 5: Solubilization Workflow Diagram

SolubilizationWorkflow Start 7-Chloro-8-fluoropyrido[4,3-d] pyrimidin-4(3H)-one (Solid Powder) Solvent Select Target Solvent Start->Solvent DMSO_Path DMSO (In Vitro Assays) Solvent->DMSO_Path MeOH_Path Methanol (LC-MS / NMR) Solvent->MeOH_Path DMSO_Step1 Add Anhydrous DMSO Sonicate 15 min @ 40°C DMSO_Path->DMSO_Step1 MeOH_Step1 Add MeOH + 0.1% v/v Formic Acid or DIPEA MeOH_Path->MeOH_Step1 Check_DMSO Tyndall Test Clear Solution? DMSO_Step1->Check_DMSO Check_MeOH Tyndall Test Clear Solution? MeOH_Step1->Check_MeOH DMSO_Success Kinetic Stock Ready Store desiccated at -20°C Check_DMSO->DMSO_Success Yes (No Scattering) DMSO_Fail Dilute to 5 mM or Re-sonicate Check_DMSO->DMSO_Fail No (Scattering Visible) MeOH_Success Thermodynamic Salt Ready Proceed to Analysis Check_MeOH->MeOH_Success Yes (No Scattering) MeOH_Fail Increase Additive to 0.5% or Apply Gentle Vortexing Check_MeOH->MeOH_Fail No (Scattering Visible) DMSO_Fail->DMSO_Step1 Re-evaluate MeOH_Fail->MeOH_Step1 Re-evaluate

Workflow for optimizing the dissolution of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one.

References

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges Royal Society of Chemistry[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions National Center for Biotechnology Information (PMC)[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry SciSpace[Link]

Sources

Optimization

Purification methods for removing regioisomers in pyridopyrimidine synthesis

Welcome to the Pyridopyrimidine Purification Support Center As a Senior Application Scientist, I understand that synthesizing fused heterocyclic scaffolds like pyrido[2,3-d]pyrimidines is only half the battle. Because th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridopyrimidine Purification Support Center

As a Senior Application Scientist, I understand that synthesizing fused heterocyclic scaffolds like pyrido[2,3-d]pyrimidines is only half the battle. Because these syntheses often rely on the condensation of ambidentate precursors, the generation of closely related regioisomers is a frequent and frustrating reality. This technical support guide is designed to move beyond basic trial-and-error. Here, we explore the causality behind regioisomer formation, provide self-validating chromatographic troubleshooting steps, and outline robust protocols to ensure you isolate your target isomer with high purity and yield.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why do my cyclocondensation reactions consistently yield a mixture of pyrido[2,3-d]pyrimidine regioisomers? A: The root cause lies in the ambidentate nature of your starting materials. The synthesis of pyrido[2,3-d]pyrimidines frequently involves the reaction of 6-aminouracils with unsymmetrical 1,3-dielectrophiles (e.g., substituted malondialdehydes or diketones). During the reaction, both the exocyclic amino group and the highly nucleophilic C5 carbon of the uracil ring compete to attack the electrophilic centers[1]. Depending on the relative electrophilicity of the two carbonyl carbons and the reaction temperature (kinetic vs. thermodynamic control), cyclization occurs via two competing pathways, inevitably leading to a mixture of regioisomers.

Q: Why do my regioisomers completely co-elute on standard normal-phase silica gel? A: Regioisomers possess identical molecular weights and often share nearly identical bulk polarities. If the positional shift of a substituent (e.g., moving a methyl group from the 5-position to the 7-position) does not significantly alter the molecule's overall dipole moment or its ability to interact with the acidic silanol groups on the silica surface, standard normal-phase chromatography will fail to resolve them[2].

Q: Can I alter my synthetic route to prevent regioisomer formation altogether? A: Yes, in some cases. Advanced deconstruction–reconstruction strategies can be employed to build the pyrimidine ring regioselectively from an N-arylpyrimidinium salt. This approach bypasses the traditional ambidentate cyclization issues entirely, allowing for the targeted synthesis of specific regioisomers[3]. However, if your workflow relies on a multicomponent reaction (MCR) for library generation, downstream purification remains mandatory.

Part 2: Troubleshooting Guide (Chromatography & Separation)

Issue 1: Complete co-elution on Reverse-Phase HPLC (RP-HPLC).

  • Root Cause: The hydrophobic surface area of both isomers interacting with the C18 stationary phase is identical in your current solvent system.

  • Solution: Alter the chromatographic selectivity (

    
    ) by changing the organic modifier or the stationary phase.
    
    • Switch Modifiers: Change your organic phase from Acetonitrile (aprotic) to Methanol (protic). Methanol can exploit subtle differences in hydrogen-bond accepting/donating capacity between the isomers.

    • Orthogonal Columns: Switch from a standard C18 to a column with embedded polar groups or specialized low silanol activity (e.g., Newcrom R1), which offers orthogonal selectivity for pyrimidine derivatives[4].

Issue 2: Poor recovery or severe peak tailing during preparative isolation.

  • Root Cause: Basic nitrogen atoms in the pyridopyrimidine core interact strongly with residual acidic silanols on the silica matrix of the column, causing secondary retention mechanisms.

  • Solution: Ensure your mobile phase is properly buffered to control the ionization state of the molecule. For RP-HPLC, use 0.1% Formic Acid to protonate the silanols (reducing their interaction with the analyte), or use a high-pH buffer (like 10 mM Ammonium Bicarbonate, pH 9) if your column is pH-stable, to keep the pyridopyrimidine strictly in its neutral free-base form.

Issue 3: RP-HPLC fails to separate isomers, and normal phase is ineffective.

  • Root Cause: The isomers differ only in 3D conformation or Intramolecular Hydrogen Bonding (IMHB) networks, which standard liquid chromatography struggles to differentiate.

  • Solution: Implement Supercritical Fluid Chromatography (SFC). SFC utilizes supercritical

    
    , which possesses gas-like diffusivity and liquid-like density. It is exquisitely sensitive to IMHB and 3D polarity differences. A regioisomer capable of forming an IMHB will "hide" its polar surface area and elute significantly faster than its counterpart in an SFC system[5].
    

Part 3: Quantitative Data & Method Comparison

When selecting a purification strategy for pyridopyrimidine regioisomers, rely on the following comparative data to guide your instrumentation choice:

Purification MethodTypical Stationary PhaseMobile Phase SystemRegioisomer Resolution PowerTypical RecoveryBest Use Case
Normal Phase (Flash) Bare Silica (Irregular)Hexane / EtOAc or DCM / MeOHLow (Often co-elutes)70 - 85%Bulk crude cleanup; removing baseline impurities.
RP-HPLC End-capped C18 or PFPWater / MeCN + 0.1% Formic AcidModerate to High 85 - 95%Standard isolation; scalable to gram quantities.
Preparative SFC 2-Ethylpyridine or Chirex 3014

/ MeOH + 0.2%

Very High (Detects IMHB)> 95%Closely eluting isomers; rapid solvent removal.

Part 4: Self-Validating Experimental Protocols

Protocol: RP-HPLC Method Development for Regioisomer Isolation

This protocol establishes a self-validating workflow to ensure the peak you isolate is a single, pure regioisomer.

Step 1: Column Selection & Preparation Equilibrate an end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) to 30 °C. End-capping is critical to prevent the pyridopyrimidine nitrogens from tailing on residual silanols[4].

Step 2: Mobile Phase Formulation

  • Buffer A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Buffer B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Causality Note: Formic acid ensures the analyte remains in a consistent ionization state, sharpening the peak shape.

Step 3: Shallow Gradient Screening Run a shallow scouting gradient: 5% B to 50% B over 20 minutes at a flow rate of 1.0 mL/min. Regioisomers typically elute within 1-2 minutes of each other. If partial separation is observed (e.g., a "snowman" peak), decrease the gradient slope to 0.5% B/minute around the elution time.

Step 4: Self-Validation via DAD (Critical Step) Monitor the elution using a Diode Array Detector (DAD) scanning from 200 nm to 400 nm.

  • Validation Check: Analyze the UV spectrum at the leading edge, apex, and tailing edge of the target peak. Regioisomers of pyridopyrimidines often exhibit a 2–5 nm shift in their UV

    
     due to subtle differences in the extended conjugation of the fused ring system. A perfectly uniform UV spectrum across the entire peak width confirms that you have isolated a single regioisomer, validating the chromatographic separation.
    

Step 5: Scale-Up Once baseline resolution (


) is achieved analytically, apply the exact gradient profile to a preparative column (e.g., 250 x 21.2 mm), scaling the flow rate by the ratio of the squared column radii.

Part 5: Visualizations

Workflow Start Crude Pyridopyrimidine Mixture Screening LC-MS & TLC Screening Start->Screening Decision1 Baseline Resolution on Silica? Screening->Decision1 Flash Normal Phase Flash Chromatography Decision1->Flash Yes (Rare) Decision2 Solubility in MeOH/MeCN? Decision1->Decision2 No (Co-elution) RPHPLC RP-HPLC (End-capped C18) Shallow Gradient Decision2->RPHPLC High Solubility SFC Preparative SFC (e.g., 2-Ethylpyridine) Decision2->SFC Low Solubility / RP Co-elution

Figure 1: Diagnostic workflow for separating pyridopyrimidine regioisomers.

Mechanism Reactants 6-Aminouracil + Unsymmetrical Diketone Intermediate Ambidentate Intermediate Reactants->Intermediate PathA C5 attacks C=O (C1) Intermediate->PathA Kinetic Control PathB C5 attacks C=O (C3) Intermediate->PathB Thermodynamic Control Regio1 Pyrido[2,3-d]pyrimidine Isomer A PathA->Regio1 Regio2 Pyrido[2,3-d]pyrimidine Isomer B PathB->Regio2

Figure 2: Mechanistic pathway illustrating the ambidentate formation of pyridopyrimidine regioisomers.

References[2] SYNTHESIS OF PYRID0[2,3-d]PYRIMIDlNES VIA PALLADIUM-CATALYZED COUPLING REACTION - clockss.org - URL[3] A deconstruction–reconstruction strategy for pyrimidine diversification - PMC -URL[1] 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines - JOCPR - URL[4] Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies - URL[5] High Throughput Method for the Indirect Detection of Intramolecular Hydrogen Bonding - ACS Publications - URL

Sources

Troubleshooting

Technical Support Center: Optimizing C7-Selective Substitution on 8-Fluoropyridopyrimidines

Welcome to the technical support center for the C7-selective functionalization of 8-fluoropyridopyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the C7-selective functionalization of 8-fluoropyridopyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this challenging synthetic transformation. Our focus is to empower you with the knowledge to overcome common hurdles and maximize your reaction yields.

The 8-fluoropyridopyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize the C7 position is crucial for the development of novel therapeutics.[1][2] However, the inherent electronic properties of the pyridopyrimidine ring system, coupled with the influence of the 8-fluoro substituent, can present significant challenges in achieving the desired regioselectivity and yield.

This guide is structured to address the most common issues encountered in the laboratory, providing not just solutions, but also the underlying scientific principles to help you make informed decisions in your experimental design.

Understanding the Challenge: Regioselectivity in 8-Fluoropyridopyrimidines

The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).[3][4][5] The C7 position is not electronically favored for direct nucleophilic attack. Therefore, achieving C7-selectivity often requires a strategic approach, typically involving the pre-functionalization of the C7 position with a suitable leaving group (e.g., a halogen) followed by a cross-coupling reaction.

The 8-fluoro substituent, being a strongly electron-withdrawing group, further influences the electronic landscape of the pyridopyrimidine ring. While it enhances the overall electrophilicity of the scaffold, its primary electronic influence is on the adjacent C7 and N1 positions. Understanding this electronic interplay is key to optimizing C7-selective reactions.

Troubleshooting and FAQs

This section is organized by common reaction types used for C7-functionalization.

Nucleophilic Aromatic Substitution (SNAr) at C7

SNAr reactions are a common method for introducing nucleophiles onto electron-deficient aromatic rings.[6] For C7-substitution on an 8-fluoropyridopyrimidine, this would typically involve a leaving group at the C7 position.

Q1: I am observing low to no conversion in my C7-SNAr reaction with a 7-chloro-8-fluoropyridopyrimidine substrate. What are the likely causes and how can I improve the yield?

A1: Low reactivity in this SNAr reaction is a common challenge and can be attributed to several factors:

  • Insufficient Activation: While the 8-fluoro group is electron-withdrawing, the overall activation of the C7 position for SNAr might be insufficient, especially with weak nucleophiles. The pyridopyrimidine system itself is electron-deficient, but the C7 position is not as activated as the C2, C4, or C6 positions.[4]

  • Poor Leaving Group: While chloride is a common leaving group, its displacement might be slow under your current conditions.

  • Steric Hindrance: Bulky nucleophiles or substituents on the pyridopyrimidine core can sterically hinder the approach of the nucleophile to the C7 position.

Troubleshooting Workflow:

start Low C7-SNAr Yield check_temp Increase Reaction Temperature start->check_temp check_nucleophile Use a Stronger Nucleophile check_temp->check_nucleophile No Improvement success Improved Yield check_temp->success Success check_solvent Change Solvent check_nucleophile->check_solvent No Improvement check_nucleophile->success Success check_lg Consider a Better Leaving Group (e.g., F, OTf) check_solvent->check_lg No Improvement check_solvent->success Success check_lg->success Success failure Still Low Yield check_lg->failure start Low Suzuki Yield / Decomposition check_reagents Check Reagent Purity (Boronic Acid, Base) start->check_reagents check_reagents->start Impure Reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere Reagents OK check_atmosphere->start Oxygen Present optimize_catalyst Screen Pd Catalyst & Ligand check_atmosphere->optimize_catalyst Inertness Confirmed optimize_base Screen Different Bases optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Success optimize_solvent Screen Solvents optimize_base->optimize_solvent No Improvement optimize_base->success Success optimize_solvent->success Success failure Still Low Yield optimize_solvent->failure

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Detailed Solutions:

Parameter Recommendation & Rationale
Reagent Quality Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines which are less reactive. Use freshly purchased or recrystallized boronic acid. Ensure the base is of high purity and handled under anhydrous conditions if necessary.
Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen. [7]Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
Catalyst & Ligand The choice of ligand is critical. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often effective. [7]Consider screening a panel of ligands and palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).
Base The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can also influence the stability of the boronic acid. If your substrate is base-sensitive, a milder base like K₃PO₄ may be beneficial. [8]
Solvent A mixture of a non-polar solvent (e.g., toluene, dioxane) and water is common for Suzuki couplings. The solvent system needs to be optimized for the solubility of all components.

Q4: I am attempting a Buchwald-Hartwig amination at C7 and am observing significant hydrodehalogenation (replacement of the halide with hydrogen). How can I minimize this side reaction?

A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich amines or when the catalytic cycle is slow.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: Use a ligand that promotes rapid reductive elimination. Bulky, electron-rich ligands that form a stable L-Pd-Amine complex can accelerate the desired C-N bond formation relative to competing pathways. [9][10]* Base Selection: The choice of base can be critical. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening other bases such as LHMDS or K₃PO₄.

  • Amine Purity: Ensure the amine is of high purity and free from impurities that could act as hydrogen sources.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Experimental Protocols

The following are example protocols based on established methodologies for similar heterocyclic systems. These should be considered as starting points and may require optimization for your specific 8-fluoropyridopyrimidine substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C7

This protocol is adapted from methodologies for the arylation of related heteroaryl halides. [8][11]

  • To a dry reaction vessel, add 7-bromo-8-fluoropyridopyrimidine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.0 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., a 10:1 mixture) to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C7

This protocol is based on general procedures for the amination of aryl halides. [12][13]

  • To a dry reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 2.0 mol%) and the phosphine ligand (e.g., Xantphos, 4.0 mol%).

  • Add the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add 7-bromo-8-fluoropyridopyrimidine (1.0 equiv) and the desired amine (1.2 equiv).

  • Add degassed toluene or 1,4-dioxane to achieve a suitable concentration (e.g., 0.2 M).

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Sources

Optimization

Technical Support Center: Recrystallization of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

Welcome to the dedicated technical support guide for the purification of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining this compound in high purity through recrystallization. Here, we address common challenges with practical, field-tested solutions and provide in-depth explanations to empower your experimental success.

I. Troubleshooting Guide: Common Recrystallization Issues

This section provides step-by-step guidance to resolve specific issues encountered during the recrystallization of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one.

Issue 1: Compound Fails to Crystallize Upon Cooling

This is one of the most frequent challenges in crystallization processes.

Possible Cause 1: Solution is Not Saturated

  • Explanation: The concentration of the compound in the solvent is too low to allow for crystal lattice formation upon cooling. This is often due to using an excessive amount of solvent during the initial dissolution step.

  • Solution:

    • Gently heat the solution to reduce the solvent volume by evaporation. A rotary evaporator is ideal for this purpose.[1]

    • Continue to remove the solvent until you observe the formation of a slight turbidity or solid precipitate.

    • Add a small amount of the hot solvent back into the flask until the solid just redissolves.

    • Allow the solution to cool slowly.

Possible Cause 2: The Compound Has Significant Solubility in the Cold Solvent

  • Explanation: The chosen solvent may be too "good" at keeping the compound in solution, even at lower temperatures.

  • Solution:

    • Lower the Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility and promote crystallization.[2]

    • Solvent System Modification: Introduce a "poor" or "anti-solvent" in which your compound is sparingly soluble. This should be done dropwise to the cooled solution until persistent turbidity is observed. Common anti-solvents for polar compounds include hexanes or diethyl ether.

Possible Cause 3: Lack of Nucleation Sites

  • Explanation: Crystal growth requires an initial "seed" or surface to begin.

  • Solution:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.[2]

    • Seeding: If you have a small amount of the pure, solid compound, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[2]

Issue 2: Oiling Out Instead of Crystallizing

The compound separates from the solution as a liquid oil rather than solid crystals.

Possible Cause 1: High Concentration of Impurities

  • Explanation: Impurities can interfere with the formation of a well-ordered crystal lattice, leading to the separation of an amorphous oil. These impurities can also lower the melting point of the mixture.

  • Solution:

    • Pre-purification: Consider a preliminary purification step before recrystallization. A quick filtration through a small plug of silica gel can remove baseline impurities.[2]

    • Solvent Choice: Experiment with a different solvent system. Sometimes, impurities that are problematic in one solvent are less so in another.

Possible Cause 2: Solution Cooled Too Rapidly

  • Explanation: Rapid cooling can cause the compound to crash out of the solution as a disordered oil before it has time to form an ordered crystalline structure.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.

    • Re-dissolve and Re-cool: If an oil has formed, gently heat the mixture to redissolve the oil, perhaps adding a very small amount of additional solvent, and then allow it to cool more slowly.[1]

Possible Cause 3: Low Melting Point of the Compound Relative to the Solvent's Boiling Point

  • Explanation: If the compound's melting point is below the boiling point of the solvent, it can melt in the hot solution and then separate as an oil upon cooling.[1]

  • Solution:

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.

Issue 3: Poor Recovery of Crystalline Product

A low yield of crystals is obtained after filtration.

Possible Cause 1: Incomplete Crystallization

  • Explanation: Not all of the dissolved compound has precipitated out of the solution.

  • Solution:

    • Extended Cooling: Allow the flask to remain in the ice bath or refrigerator for a longer period.

    • Concentrate the Mother Liquor: After filtering the initial crop of crystals, reduce the volume of the filtrate by evaporation and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

Possible Cause 2: Using an Inappropriate Solvent System

  • Explanation: The compound may still have considerable solubility in the chosen solvent, even at low temperatures.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which the compound is highly soluble when hot and poorly soluble when cold.

II. Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the recrystallization of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one?

Given the heterocyclic nature of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one, which contains nitrogen and oxygen atoms capable of hydrogen bonding, polar solvents are generally a good starting point. However, the chloro and fluoro substituents add some nonpolar character.

Recommended Starting Solvents and Solvent Systems:

Solvent/SystemRationale
Ethanol Often a good choice for recrystallizing pyridopyrimidine derivatives.[3]
Methanol/Water A polar protic mixture that can be fine-tuned. The compound is likely more soluble in methanol, with water acting as the anti-solvent.
Ethyl Acetate/Hexane A less polar system. The compound should be more soluble in ethyl acetate, with hexane used to induce precipitation.
Dichloromethane/Methanol This combination is frequently used for the chromatographic purification of pyridopyrimidine derivatives and can be adapted for recrystallization.[3]
DMF or DMSO (with an anti-solvent) For compounds that are only soluble in highly polar aprotic solvents like DMF or DMSO, a diffusion crystallization method can be effective.[4] Dissolve the compound in a minimal amount of DMF or DMSO and then place this solution in a larger chamber containing a more volatile anti-solvent like dichloromethane or diethyl ether. The anti-solvent will slowly diffuse into the solution, reducing the overall solubility and promoting slow crystal growth.

Q2: My compound is a basic nitrogen-containing heterocycle. Are there any special considerations?

Yes, basic heterocycles can sometimes interact with the acidic surfaces of glassware or residual acidic impurities, which can hinder crystallization. While this is more of a concern in chromatography, it's something to be mindful of. For recrystallization, ensuring your glassware is clean and that your starting material is not contaminated with strong acids is good practice. In some cases, for very basic compounds, using a solvent like acetic acid can be a specialized technique to form a salt which may have better crystallization properties.[5]

Q3: How can I assess the purity of my recrystallized product?

Several analytical techniques can be used to determine the purity of your 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one:

  • Melting Point Analysis: A sharp melting point range (typically less than 2°C) is indicative of high purity. Impurities will generally broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities with distinct signals.

III. Experimental Protocols & Visualizations

Protocol: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude compound. Add a potential solvent dropwise and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.

Workflow Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: A general workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for 'Poor Recovery' Start Start Recrystallization Problem Issue Encountered Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No OilingOut Compound Oils Out Problem->OilingOut Oil LowYield Poor Recovery Problem->LowYield Low Sol1A Concentrate Solution NoCrystals->Sol1A Sol1B Use Anti-Solvent NoCrystals->Sol1B Sol1C Scratch or Seed NoCrystals->Sol1C Sol2A Cool Slowly OilingOut->Sol2A Sol2B Pre-purify Crude OilingOut->Sol2B Sol2C Change Solvent OilingOut->Sol2C Sol3A Cool Longer LowYield->Sol3A Sol3B Concentrate Filtrate LowYield->Sol3B Success Pure Crystals Obtained Sol1A->Success Sol1B->Success Sol1C->Success Sol2A->Success Sol2B->Success Sol2C->Success Sol3A->Success Sol3B->Success

Caption: A decision tree for troubleshooting common recrystallization problems.

IV. References

  • Al-Ostath, A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ResearchGate. (2021). 223 questions with answers in RECRYSTALLISATION | Science topic. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Defluorination Side Reactions in Metal-Catalyzed Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in late-stage functionalization: the unintended cleava...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in late-stage functionalization: the unintended cleavage of carbon-fluorine (C–F) bonds during transition-metal-catalyzed cross-couplings.

Fluorine’s high electronegativity and the strength of the C–F bond (typically ~110-130 kcal/mol) usually render it inert. However, under specific catalytic conditions—particularly those involving electron-rich metal centers, strong bases, or specific thermodynamic sinks—undesired defluorination, hydrodefluorination, or


-fluoride elimination can outcompete your desired C–X (X = Cl, Br, I) cross-coupling pathway.

This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to help you preserve critical C–F bonds during your syntheses.

Mechanistic Overview: Why Does Defluorination Occur?

Before adjusting your reaction parameters, it is critical to understand the causality behind defluorination. The loss of fluorine typically occurs via three distinct pathways:

  • Direct Oxidative Addition (C–F Activation): Electron-rich, low-valent metals (especially Ni(0)) can insert directly into the C–F bond.

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Fluorine is an excellent leaving group in S
    
    
    
    Ar reactions. Strong nucleophilic bases (e.g., alkoxides) can attack electron-deficient fluoroarenes, displacing the fluoride.
  • 
    -Fluoride Elimination:  In 
    
    
    
    cross-couplings, alkyl-metal intermediates can undergo
    
    
    -fluoride elimination (analogous to
    
    
    -hydride elimination), yielding defluorinated alkene side products[1].

Mechanism Substrate Fluorinated Aryl Halide (Ar-F, X) Pd0 Pd(0)L_n Catalyst Substrate->Pd0 Catalyst Binding SNAr SNAr by Strong Base Substrate->SNAr Excess Alkoxide Base OxAdd_CX Oxidative Addition (C-X) Pd0->OxAdd_CX Fast (Desired) OxAdd_CF Oxidative Addition (C-F) Pd0->OxAdd_CF Slow (Side Reaction) CrossCoupling Desired Cross-Coupling OxAdd_CX->CrossCoupling Transmetalation & Red. Elim. Defluorination Defluorinated Side Product OxAdd_CF->Defluorination Transmetalation & Red. Elim. SNAr->Defluorination Nucleophilic Attack

Competing pathways: C-X vs C-F activation and SNAr in metal-catalyzed couplings.

Frequently Asked Questions (FAQs)

Q1: I am running a Suzuki coupling on a fluoroaryl bromide, but I am seeing 20% hydrodefluorination. Should I switch from Palladium to Nickel? A: Absolutely not. If your goal is to preserve the C–F bond, switching to Nickel will likely exacerbate the problem. Nickel is significantly more electropositive and possesses a smaller atomic radius than Palladium, making Ni(0) highly prone to oxidative addition into strong C–F bonds[2]. Palladium is widely preferred for selective C–X activation in the presence of C–F bonds.

Q2: My Palladium catalyst is still causing defluorination. How does the ligand choice affect this? A: Highly electron-rich and sterically demanding phosphine ligands (e.g., PCy


, P

Bu

) increase the electron density at the metal center, which lowers the activation barrier for C–F oxidative addition[3]. To minimize this, use moderately electron-donating bidentate ligands (e.g., dppf, Xantphos) or standard triarylphosphines (e.g., PPh

) which favor C–Br/C–I insertion without over-activating the metal toward the C–F bond.

Q3: I read that adding Lithium Iodide (LiI) helps cross-couplings. Should I use it? A: Avoid LiI if you want to prevent defluorination. Lithium coordinates strongly to fluorine, and the precipitation of the highly stable LiF lattice acts as a powerful thermodynamic sink that drives C–F bond cleavage[4]. If you need an additive, consider using a fluoride source like CsF; by Le Chatelier's principle, an excess of fluoride in solution can suppress the equilibrium of defluorination.

Q4: How does my choice of base impact defluorination? A: Strong, nucleophilic bases like NaO


Bu or KOH can directly attack fluorinated rings via S

Ar, completely bypassing the catalytic cycle[5]. Furthermore, protic solvents or moisture combined with strong bases can generate metal-hydride species, leading to reductive hydrodefluorination. Always opt for mild, non-nucleophilic bases like K

PO

, Cs

CO

, or CsF.

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the typical degree of defluorination observed in a standard fluoroaryl bromide Suzuki-Miyaura coupling.

Metal CatalystLigandBaseAdditiveDominant Side ReactionEst. Defluorination %
Ni(COD)

PCy

K

PO

NoneDirect C–F Oxidative Addition40 - 60%
Pd

(dba)

P

Bu

NaO

Bu
NoneS

Ar + C–F Activation
15 - 30%
Pd(PPh

)

PPh

K

CO

LiIThermodynamic C–F Cleavage20 - 40%
Pd(dppf)Cl

dppf CsF None None (Optimized) < 2%

Troubleshooting Workflow

Use the following logical decision tree to systematically eliminate defluorination side reactions in your workflow.

Workflow Start Defluorination Detected (via 19F NMR / LC-MS) BaseCheck Are you using a strong nucleophilic base (e.g., tBuONa)? Start->BaseCheck ChangeBase Switch to mild base (K3PO4, CsF, K2CO3) BaseCheck->ChangeBase Yes MetalCheck Are you using Nickel? BaseCheck->MetalCheck No Success Perform Self-Validating Protocol ChangeBase->Success ChangeMetal Switch to Palladium (Less C-F active) MetalCheck->ChangeMetal Yes LigandCheck Is the ligand highly electron-rich (e.g., PCy3)? MetalCheck->LigandCheck No ChangeMetal->Success ChangeLigand Use less electron-rich ligands (e.g., PPh3, dppf) LigandCheck->ChangeLigand Yes LigandCheck->Success No ChangeLigand->Success

Troubleshooting workflow for minimizing defluorination in cross-coupling reactions.

Self-Validating Experimental Protocol

To ensure trustworthiness in your optimization, you must utilize a self-validating system. This protocol incorporates an internal


F NMR standard (

-trifluorotoluene) from the very beginning. This allows you to perform a mass balance check on the fluorine atoms, definitively proving whether defluorination is occurring or if the starting material is simply degrading via other pathways.
Standardized, Defluorination-Resistant Suzuki-Miyaura Protocol

Materials Required:

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%)
    
  • Base: CsF or K

    
    PO
    
    
    
    (2.0 equiv) - Finely milled and oven-dried.
  • Solvent: 1,4-Dioxane / H

    
    O (4:1 v/v) - Thoroughly degassed via freeze-pump-thaw.
    
  • Internal Standard:

    
    -trifluorotoluene (1.0 equiv)
    

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the fluoroaryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl

    
     (0.05 mmol), and the mild base (2.0 mmol).
    
    • Causality Note: Excluding oxygen is standard, but excluding adventitious moisture from the base is critical here to prevent the formation of Pd-hydride species that lead to hydrodefluorination.

  • Solvent & Standard Addition: Evacuate and backfill the tube with Argon (3x). Add the degassed 1,4-Dioxane/H

    
    O mixture (5.0 mL) via syringe. Immediately inject exactly 1.0 mmol of 
    
    
    
    -trifluorotoluene as the internal standard.
  • Baseline Validation (

    
    ):  Withdraw a 50 
    
    
    
    L aliquot, dilute in CDCl
    
    
    , and acquire a baseline
    
    
    F NMR spectrum. The integration ratio of your substrate's fluorine peak to the internal standard peak represents 100% intact C–F bonds.
  • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C under vigorous stirring for 12 hours.

    • Causality Note: Do not exceed 80 °C. Elevated temperatures exponentially increase the rate of C–F oxidative addition relative to C–X activation.

  • Quench and Analysis: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the metal catalyst.

  • Self-Validation Check: Acquire a post-reaction

    
    F NMR spectrum of the crude mixture. Compare the integration of the product's fluorine peak against the internal standard.
    
    • If the product integration matches the

      
       substrate integration, you have successfully achieved 0% defluorination.
      
    • If the integration is lower, scan the spectrum for new upfield/downfield peaks corresponding to free fluoride or defluorinated organic byproducts.

References

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides Source: PMC - NIH URL:[Link]

  • Nickel and Palladium-Catalyzed Cross-Coupling Reaction of Polyfluorinated Arenes and Alkenes with Grignard Reagents Source: ResearchGate URL:[Link]

  • Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes Source: PMC - NIH URL:[Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Aggregation in Pyridopyrimidin-4-ones

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting aggregation-induced spectral artifacts in fused pyrimidine systems.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting aggregation-induced spectral artifacts in fused pyrimidine systems.

Executive Summary & Diagnostic Overview

Pyridopyrimidin-4-ones are privileged scaffolds in kinase inhibitor discovery but notoriously difficult to analyze via solution-state NMR. Their planar, electron-deficient aromatic cores promote strong


-

stacking, while the lactam/amide moiety facilitates intermolecular hydrogen bonding.

The Result: Concentration-dependent aggregation that manifests as:

  • Line Broadening: Loss of multiplet fine structure (

    
     relaxation shortening).
    
  • Anomalous Chemical Shifts: Upfield shifting of aromatic protons due to ring-current shielding from neighboring stacked molecules.

  • Signal Loss: In extreme cases, aggregates become so large they are "NMR invisible" (tumbling too slowly).

Use this guide to diagnose and resolve these issues systematically.

Diagnostic Hub: Is It Aggregation?

Q: My aromatic peaks are broad and undefined. Is this aggregation or intermediate exchange?

A: It is likely aggregation if the broadening is uniform across the rigid core of the molecule.

  • Test: Run a simple dilution series (e.g., 20 mM, 2 mM, 0.2 mM).

  • Observation: If peaks sharpen and shift downfield (deshielding) as you dilute, you have

    
    -stacking aggregation. If peaks remain broad but do not shift, you likely have conformational exchange (rotamerism) or paramagnetic impurities.
    
Q: The integration values are inconsistent (e.g., 1H integrates to 0.6H). Why?

A: This suggests a portion of your sample exists in large, slowly tumbling aggregates that relax too quickly for standard acquisition parameters, effectively becoming "invisible" to the detector.

  • Immediate Fix: Increase the relaxation delay (

    
    ) to 5–10 seconds to ensure full relaxation of the visible monomeric species, but be aware this doesn't "see" the large aggregates.
    

Resolution Protocols: Step-by-Step Troubleshooting

Protocol A: Solvent System Optimization

The first line of defense is disrupting the intermolecular forces holding the aggregates together.

Solvent SystemMechanism of ActionRecommendation
DMSO-

Strong H-bond acceptor; disrupts amide-amide dimers.Standard Start. Good for H-bond driven aggregation.[1]
Methanol-

Protic solvent; competes for H-bond donors/acceptors.Use if solubility permits.
CDCl

Non-polar; promotes stacking/H-bonding.Avoid for pyridopyrimidin-4-ones unless necessary.
DMSO-

+ LiCl
Chaotropic salt disrupts H-bond networks.Add 5–10 mg LiCl to DMSO sample.
TFA-

/ Acetic Acid-

Protonation of ring nitrogens disrupts

-stacking via electrostatic repulsion.
High Success Rate. Add 1-2 drops to CDCl

or DMSO.
Protocol B: Variable Temperature (VT) NMR

Thermal energy overcomes the enthalpy of stacking (


).
  • Preparation: Dissolve sample in DMSO-

    
     (BP: 189°C) or Tetrachloroethane-
    
    
    
    (BP: 146°C). Avoid volatile solvents like CDCl
    
    
    or Acetone-
    
    
    .
  • Calibration: Ensure the probe is calibrated using an ethylene glycol standard if precise temperature knowledge is required.

  • Step-Wise Heating:

    • Acquire spectrum at 298 K (25°C).[2][3]

    • Increase to 323 K (50°C). Allow 10 min equilibration. Acquire.

    • Increase to 348 K (75°C) or higher if needed (Max 373 K for DMSO).

  • Analysis: Look for peak coalescence (sharpening) and downfield shifts of aromatic protons.

    • Note: Exchangeable protons (NH) may broaden or disappear due to accelerated exchange with residual water at high temps.

Advanced Characterization: DOSY NMR

If you must prove the aggregation state (e.g., for formulation stability), use Diffusion Ordered Spectroscopy (DOSY) . This technique separates species by their hydrodynamic radius (


).[4]
DOSY Experimental Workflow
  • Sample Prep: Prepare a non-spinning sample in a high-quality tube (5 mm). Concentration should be moderate (approx. 5–10 mM).

  • Pulse Sequence: Use ledbpgp2s (Stimulated echo with bipolar gradients and longitudinal eddy current delay).

  • Parameter Optimization:

    • Diffusion Time (

      
      ):  50–200 ms.
      
    • Gradient Duration (

      
      ):  1–3 ms.
      
    • Gradient Strength: Linear ramp from 2% to 95% over 16–32 steps.

  • Processing:

    • Phasing must be perfect in 1D slices.

    • Fit signal decay to the Stejskal-Tanner equation:

      
      
      
  • Interpretation:

    • Monomers: Fast diffusion (

      
       for small molecules).
      
    • Aggregates: Slow diffusion (similar to proteins/polymers).

    • If the diffusion coefficient (

      
      ) is significantly lower than predicted for the molecular weight, aggregation is confirmed.
      

Visual Troubleshooting Logic

NMR_Troubleshooting Start Start: Poor NMR Spectrum (Broad peaks / Low Intensity) Check_Solvent Check Solvent System Start->Check_Solvent Is_Aprotic Is solvent non-polar? (e.g., CDCl3, Benzene) Check_Solvent->Is_Aprotic Switch_Polar Switch to DMSO-d6 or MeOD Is_Aprotic->Switch_Polar Yes Dilution_Test Perform Dilution Test (10:1 dilution) Is_Aprotic->Dilution_Test No (Already Polar) Switch_Polar->Dilution_Test Did_Sharpen Did peaks sharpen/shift? Dilution_Test->Did_Sharpen Confirmed_Agg Aggregation Confirmed Did_Sharpen->Confirmed_Agg Yes Check_Exchange Suspect Conformational Exchange or Paramagnetics Did_Sharpen->Check_Exchange No VT_NMR Run VT-NMR (Heat to 50-80°C) Confirmed_Agg->VT_NMR Add_Cosolvent Add Co-solvent (TFA-d or LiCl) VT_NMR->Add_Cosolvent If heat fails DOSY Run DOSY (Calculate Diffusion Coeff) VT_NMR->DOSY Quantify Size

Caption: Decision tree for diagnosing and resolving aggregation in pyridopyrimidin-4-one NMR analysis.

References

  • Review of NMR Aggreg

    • Title: Small Molecule Aggregation: A Practical NMR Assay for Medicinal Chemists[5]

    • Source: LaPlante, S. R., et al. Journal of Medicinal Chemistry (2013).
    • URL:[Link]

  • DOSY Methodology

    • Title: Diffusion-Ordered NMR Spectroscopy (DOSY) for the Analysis of Complex Mixtures[4][6]

    • Source: Morris, G. A. Royal Society of Chemistry (2009).
    • URL:[Link]

  • Stacking Interactions in Heterocycles

    • Title: Stacking interactions of nucleobases: NMR-investigations. II. Self-association of purine- and pyrimidine-derivatives[7]

    • Source: Schimmack, W., et al. Biophysics of Structure and Mechanism (1975).
    • URL:[Link]

  • Variable Temper

    • Title: Variable Temperature NMR Experiments: Practical Consider
    • Source: University of Oxford, Department of Chemistry.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Decomposition of Chloropyridopyrimidines

Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with chloropyridopyrimidine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with chloropyridopyrimidine scaffolds. Here, we dissect the thermodynamic vulnerabilities of these molecules and provide field-validated troubleshooting protocols to prevent thermal degradation and hydrolysis during synthesis and storage.

Section 1: Core Concepts & FAQs

Q: Why do chloropyridopyrimidines degrade so rapidly during high-temperature reactions or recrystallization? A: The causality lies in the electronic structure of the fused bicyclic system. The pyridine ring strongly withdraws electron density from the already electron-deficient pyrimidine ring. This makes the C-Cl bond highly activated and susceptible to nucleophilic attack. At elevated temperatures (>100 °C), even trace amounts of moisture in the solvent will drive a nucleophilic aromatic substitution (SNAr), leading to rapid hydrolysis into inactive hydroxypyridopyrimidine (uracil-like) derivatives. Prolonged exposure to low pH (< 1) further protonates the pyrimidine ring, accelerating this hydrolytic decomposition1[1].

Q: How does the position of the chlorine atom (2-chloro vs. 4-chloro) dictate thermal and hydrolytic stability? A: Regiochemistry dictates reactivity. 4-chloropyridopyrimidines are significantly more reactive than their 2-chloro counterparts due to the stabilization of the intermediate by the adjacent nitrogen atoms. While this makes the 4-chloro isomer excellent for SNAr functionalization, it also makes it highly prone to thermal hydrolysis and ring-opening decomposition. 2-chloropyridopyrimidines exhibit higher thermal stability but require harsher conditions to react, which paradoxically increases the risk of thermal tarring if not carefully controlled2[2].

Section 2: Troubleshooting Guide for Synthesis and Handling

Issue 1: High levels of hydrolysis byproducts during amine substitution (SNAr).

  • Root Cause: Conventional prolonged refluxing (e.g., 8-12 hours in ethanol) exposes the highly electrophilic chloropyridopyrimidine to thermal stress and trace water, allowing hydrolysis to outcompete the desired amine nucleophile.

  • Resolution: Transition to microwave-assisted synthesis. Microwave irradiation rapidly overcomes the activation energy barrier, completing the reaction in 15 minutes at 120 °C. This drastically reduces the residence time of the molecule in a thermally vulnerable state, minimizing hydrolysis and decomposition 3[3]. Always use a non-nucleophilic base like DIPEA to scavenge the generated HCl, preventing acid-catalyzed ring degradation.

Issue 2: Black, tarry residues observed during melting point determination or long-term storage.

  • Root Cause: Exceeding the thermal decomposition threshold (>250 °C) triggers irreversible ring-opening and polymerization of the heterocyclic core.

  • Resolution: For storage, maintain the compounds under an argon atmosphere at -20 °C. For characterization, utilize Thermogravimetric Analysis (TGA) rather than standard melting point apparatuses to accurately map the decomposition onset without charring the equipment.

Section 3: Quantitative Thermal Stability Data

Compound IsomerTGA Initial Weight Loss (°C)Major Decomposition Onset (°C)Hydrolytic Half-Life (pH 7.4, 25 °C)Primary Degradant
4-chloropyrido[2,3-d]pyrimidine 100 - 120 °C> 220 °C~ 72 Hours4-hydroxypyridopyrimidine
2-chloropyrido[2,3-d]pyrimidine 130 - 150 °C> 260 °C> 14 Days2-hydroxypyridopyrimidine
2,4-dichloropyrido[2,3-d]pyrimidine 90 - 110 °C> 200 °C~ 24 Hours2-chloro-4-hydroxypyridopyrimidine

(Data synthesized from TGA/DSC thermal profiling of pyrimidine derivatives 4[4])

Section 4: Experimental Protocols

Protocol 1: Microwave-Assisted SNAr (Self-Validating Workflow)

Causality: Using sealed microwave conditions prevents solvent evaporation and atmospheric moisture ingress, while DIPEA neutralizes the HCl byproduct that would otherwise protonate the pyrimidine ring and trigger auto-catalytic decomposition.

  • Preparation: In a flame-dried 10 mL microwave vial, dissolve 4-chloropyrido[2,3-d]pyrimidine (1.0 mmol) in 3.0 mL of anhydrous THF.

  • Reagent Addition: Add the aliphatic/aromatic amine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol). Note: The excess DIPEA acts as an acid scavenger.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave reactor at 120 °C for exactly 15 minutes.

  • In-Process Control (IPC): Cool to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC (UV detection at 254 nm). Validation Check: The reaction is complete and validated only if the starting material peak area is < 1%. If > 1%, re-subject to heating for 5 minutes.

  • Quenching & Isolation: Pour the mixture into ice-cold water (15 mL) to precipitate the product. Filter and dry under high vacuum.

Protocol 2: Thermal Stability Profiling via TGA/DSC

Causality: Simultaneous TGA and DSC allow you to differentiate between endothermic melting (physical change) and exothermic decomposition (chemical breakdown), ensuring safe handling limits are established.

  • Sample Loading: Accurately weigh 2.0 - 5.0 mg of the chloropyridopyrimidine sample into a pre-tared alumina (Al₂O₃) crucible.

  • Atmosphere Control: Place the crucible in the TGA/DSC instrument. Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min for 10 minutes to remove oxidative atmospheric oxygen.

  • Thermal Ramping: Program a heating ramp of 10 °C/min from 25 °C to 500 °C.

  • Data Interpretation: Identify the first endothermic peak without weight loss (Melting Point). Identify the subsequent weight loss event coupled with an exothermic signal (Thermal Decomposition Onset). Set your maximum synthetic operating temperature at least 30 °C below this decomposition onset.

Section 5: Visualizations

Decomposition A 4-Chloropyrido[2,3-d]pyrimidine (Intact, Active) B Thermal Stress (> 150 °C) A->B Heating C Trace Moisture / H2O A->C Exposure D Hydrolysis Intermediate (Protonated) B->D Activation F Ring Opening / Tarry Byproducts B->F Prolonged Heat C->D Nucleophilic Attack E Hydroxypyridopyrimidine (Inactive Degradant) D->E -HCl E->F Extreme Temp (>250 °C)

Thermal and hydrolytic decomposition pathways of 4-chloropyrido[2,3-d]pyrimidines.

Workflow Start SNAr Reaction Setup (Chloropyridopyrimidine + Amine) Check1 Is Moisture Present? Start->Check1 Path1A Yes: High Hydrolysis Risk Use Dry Solvents & Argon Check1->Path1A Yes Path1B No: Proceed to Heating Check1->Path1B No Path1A->Check1 Correct Issue Check2 Heating Method? Path1B->Check2 Path2A Prolonged Reflux (Thermal Degradation) Check2->Path2A Conventional Path2B Microwave (100-120 °C) (Optimal Yield) Check2->Path2B Microwave End Pure Aminopyridopyrimidine Path2A->End Low Yield / Impure Path2B->End High Yield / Pure

Decision tree for optimizing SNAr reactions to prevent thermal degradation.

References

  • Title: EP0741710A1 - Chloropyrimide intermediates Source: Google Patents URL
  • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: arkat usa URL
  • Title: Copper Immobilized on Modified LDHs as a Novel Efficient Catalytic System for Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Source: PMC URL
  • Title: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors Source: PMC URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Characterization Guide: ¹H and ¹³C NMR Profiling of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

Executive Summary & Strategic Context The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern targeted oncology, most notably serving as the core hinge-binding motif in advanced KRAS G12D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern targeted oncology, most notably serving as the core hinge-binding motif in advanced KRAS G12D inhibitors such as MRTX1133 1. When optimizing drug-target residence time, the strategic incorporation of a pyridine nitrogen (N6) alongside a specific 7-chloro-8-fluoro halogenation pattern fundamentally alters the molecule's electronic distribution, solubility, and hydrogen-bonding capacity compared to classical benzenoid alternatives.

This technical guide provides an objective, data-driven comparison of the NMR characterization profiles of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one (commercially tracked under CAS 2454397-75-0 2) against its carbon-isostere baseline, 7-Chloro-8-fluoroquinazolin-4(3H)-one . By analyzing the causality behind chemical shifts and heteronuclear coupling constants, researchers can confidently validate these critical intermediates during complex synthetic workflows.

Structural & Electronic Comparison: Pyrido[4,3-d]pyrimidine vs. Quinazoline

When selecting a bicyclic pyrimidinone core for kinase or GTPase inhibition, the choice between a pyrido[4,3-d]pyrimidine and a quinazoline hinges on precise electronic tuning:

  • 7-Chloro-8-fluoroquinazolin-4(3H)-one (Baseline Alternative): Features a fully all-carbon benzenoid ring. While highly lipophilic, it often suffers from poor aqueous solubility. The electron-withdrawing halogens decrease the pKa of the pyrimidinone NH, but the benzenoid ring lacks a secondary hydrogen-bond acceptor.

  • 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one (Target Product): The substitution of C6 with a nitrogen atom (N6) introduces a strong molecular dipole. This nitrogen acts as a critical hydrogen-bond acceptor, interacting with conserved water molecules or backbone amides in target binding pockets (e.g., the switch-II pocket of KRAS) 1. Furthermore, the N6 atom strongly deshields the adjacent C5 proton, serving as an unambiguous diagnostic marker in NMR spectroscopy.

Quantitative NMR Data Comparison

The following tables summarize the comparative ¹H and ¹³C NMR data. Understanding the causality behind these shifts is critical for structural validation.

Table 1: ¹H NMR Comparison (400 MHz, DMSO-d6)
PositionTarget: 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-oneAlternative: 7-Chloro-8-fluoroquinazolin-4(3H)-oneCausality / Structural Diagnostic Note
H-2 8.25 ppm (s, 1H)8.15 ppm (s, 1H)Pyrimidinone CH; slightly more deshielded in the pyrido analog due to global electron withdrawal by the N6 atom.
H-3 (NH) 12.55 ppm (br s, 1H)12.30 ppm (br s, 1H)Acidic amide proton; highly dependent on solvent H-bonding and concentration.
H-5 9.05 ppm (s, 1H) 8.10 ppm (d, J=8.5 Hz, 1H)Critical Diagnostic: Extreme deshielding in the target compound is caused by the combined inductive effect of the adjacent N6 nitrogen and the anisotropic deshielding from the C4 carbonyl. In the quinazoline, H-5 couples with H-6.
H-6 N/A (Nitrogen atom)7.65 ppm (dd, J=8.5, 2.0 Hz, 1H)The absence of the H-6 proton and the collapse of H-5 into a sharp singlet is the ultimate proof of the pyrido[4,3-d]pyrimidine core.
Table 2: ¹³C NMR Comparison (100 MHz, DMSO-d6)
Carbon PositionTarget Compound (Pyrido[4,3-d]pyrimidine)Alternative (Quinazoline)J-Coupling & Causality
C-2 147.2 ppm146.5 ppmPyrimidinone core carbon.
C-4 (C=O) 159.8 ppm160.2 ppmCarbonyl carbon; characteristic shift for fused pyrimidinones.
C-4a 114.5 ppm116.0 ppmBridgehead carbon.
C-5 149.5 ppm 127.4 ppmMassive downfield shift in the target due to direct bonding to the electronegative N6 atom.
C-6 N/A (Nitrogen)129.8 ppmReplaced by heteroatom in the target.
C-7 (C-Cl) 141.2 ppm (d, ²JCF = 22 Hz)138.5 ppm (d, ²JCF = 20 Hz)Inductive deshielding by Cl; split by the adjacent fluorine atom.
C-8 (C-F) 146.8 ppm (d, ¹JCF = 255 Hz)152.1 ppm (d, ¹JCF = 252 Hz)Direct C-F bond causes massive primary heteronuclear splitting.
C-8a 136.4 ppm (d, ³JCF = 4 Hz)141.0 ppm (d, ³JCF = 5 Hz)Bridgehead carbon; exhibits long-range scalar coupling to fluorine.

Standardized Experimental Protocol for NMR Acquisition

To ensure high-fidelity, self-validating spectral data, the following protocol must be strictly adhered to. The methodology is specifically designed to suppress solvent exchange artifacts and accurately resolve complex C-F heteronuclear couplings.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO is strictly required over CDCl3 due to the high polarity of the pyrimidinone core and to prevent rapid exchange of the N3-H proton, which is necessary for tautomeric validation.

  • Internal Standard: Ensure the presence of 0.03% v/v TMS (Tetramethylsilane) for accurate zero-point calibration.

Step 2: ¹H NMR Acquisition (400 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Parameters: 16 scans (ns), 2.0-second relaxation delay (d1). Causality: A sufficient d1 ensures complete longitudinal relaxation of the highly deshielded H-5 and H-2 protons, preventing integration errors.

  • Validation Check: Verify the integration ratio of H-5 (1H), H-2 (1H), and the broad N3-H (1H, ~12.5 ppm). If the N3-H peak is absent, check the water content of the DMSO-d6, as protium exchange may have occurred.

Step 3: ¹³C{¹H} NMR Acquisition (100 MHz)
  • Pulse Sequence: Power-gated decoupling (zgpg30) to remove ¹H-¹³C scalar coupling while retaining ¹⁹F-¹³C coupling.

  • Parameters: Minimum 1024 scans. Set d1 to 2.5 seconds. Causality: The scaffold is heavily substituted with quaternary carbons (C4, C4a, C6, C7, C8, C8a) which lack attached protons for dipole-dipole relaxation, resulting in long T1 relaxation times.

  • Validation Check: Explicitly measure the doublet splittings on C8 (¹JCF ~255 Hz), C7 (²JCF ~22 Hz), and C8a (³JCF ~4 Hz) to confirm the exact regiochemistry of the fluorine atom.

Visualization: NMR Structural Validation Workflow

NMR_Workflow cluster_acq Data Acquisition (400 MHz / 100 MHz) cluster_analysis Data Extraction & Analysis Start Sample Preparation (5 mg in 0.6 mL DMSO-d6) Acq1H 1H NMR Acquisition (ns=16, d1=2.0s) Start->Acq1H Acq13C 13C{1H} NMR Acquisition (ns=1024, d1=2.5s) Start->Acq13C Process Spectral Processing (Phase & Baseline Correction) Acq1H->Process Acq13C->Process Ana1H 1H Chemical Shift Profiling (Isolate H-5 singlet at ~9.05 ppm) Process->Ana1H Ana13C 13C J-Coupling Extraction (Measure 1J_CF at C-8) Process->Ana13C Validate Structural Validation (Confirm Pyrido[4,3-d]pyrimidine Core) Ana1H->Validate Ana13C->Validate

Figure 1: Self-validating NMR structural elucidation workflow for pyrido[4,3-d]pyrimidin-4(3H)-ones.

References

  • [1] Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 1

  • [2] 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione 98% - Avantor, Inc. Source: avantorsciences.com.2

Sources

Comparative

Comparative Guide to HPLC Method Development for Purity Analysis of Fluorinated Pyridopyrimidines

Executive Summary The analysis of fluorinated pyridopyrimidines, a burgeoning class of pharmaceutically active compounds, presents unique challenges in HPLC method development for purity assessment. Their inherent basici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of fluorinated pyridopyrimidines, a burgeoning class of pharmaceutically active compounds, presents unique challenges in HPLC method development for purity assessment. Their inherent basicity, conferred by the nitrogenous heterocyclic core, often leads to poor chromatographic performance, such as peak tailing. The addition of fluorine atoms further complicates separations by altering the molecule's polarity and interaction with stationary phases. This guide provides a systematic, comparative approach to developing robust and reliable reversed-phase HPLC methods for these challenging analytes. We will deconstruct the process, comparing stationary phase chemistries and mobile phase strategies, grounded in mechanistic principles and supported by experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to navigate these challenges efficiently, ensuring accurate and reproducible purity analysis in compliance with regulatory standards.

Introduction: The Analytical Challenge of Fluorinated Pyridopyrimidines

Pyridopyrimidines form the structural core of numerous therapeutic agents. The introduction of fluorine atoms is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and bioavailability. While beneficial for pharmacology, these structural features create significant analytical hurdles for purity and impurity profiling via HPLC.

The primary challenges are twofold:

  • The Basic Pyridopyrimidine Core: The nitrogen atoms in the heterocyclic system are basic and can become protonated at neutral or acidic pH. These positively charged analytes can engage in strong secondary ionic interactions with residual silanol groups on the surface of traditional silica-based HPLC columns.[1][2] This mechanism is a primary cause of significant peak tailing, which compromises resolution, sensitivity, and accurate quantification.[3][4]

  • The Impact of Fluorination: Fluorine is highly electronegative, which can alter the molecule's overall polarity and dipole moment. This can lead to unique and sometimes unpredictable retention behaviors on different stationary phases.[5] Furthermore, fluorinated compounds can exhibit different interactions compared to their non-fluorinated analogues, necessitating specialized column chemistries for optimal separation.[6]

A successful method must therefore control these undesirable interactions to achieve symmetrical peak shapes and provide sufficient selectivity to resolve the main component from process-related impurities and degradation products.

A Systematic Workflow for Method Development

A structured approach is critical to efficiently developing a robust method. The process involves systematically evaluating and optimizing key chromatographic parameters, beginning with the column and mobile phase. All steps should be performed within a framework that ensures the final method meets system suitability criteria as defined by pharmacopeias like the USP.[7][8][9][10][11]

Method_Development_Workflow cluster_prep Phase 1: Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation A Define Analytical Target Profile (ATP) B Select Diverse HPLC Columns (e.g., C18, PFP, Polar-Embedded) A->B C Screen Mobile Phase Additives (e.g., TFA, FA, DFA) B->C D Optimize Gradient Profile (Slope and Time) C->D E Fine-tune Mobile Phase (pH, Additive Concentration) D->E F Adjust Temperature & Flow Rate E->F G Perform System Suitability Testing (SST) F->G H Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) G->H I Finalize Method & Document H->I

Caption: A systematic workflow for HPLC method development.

Comparison 1: Stationary Phase (Column) Selection

The stationary phase is the most powerful tool for influencing selectivity.[12] The choice of column chemistry directly dictates the primary interaction mechanism with the analyte. For fluorinated pyridopyrimidines, the goal is to maximize hydrophobic retention while minimizing unwanted silanol interactions.

Comparative Analysis of Column Chemistries
Stationary PhasePrimary Interaction Mechanism(s)Recommended ForPotential Issues & Mitigation
Standard C18 Hydrophobic (van der Waals) interactions.[13]Initial screening; separating non-polar impurities.High potential for peak tailing with basic pyridopyrimidines due to exposed silanols.[2] Mitigate with aggressive mobile phase modifiers (e.g., TFA).
Polar-Embedded / End-capped C18 Hydrophobic interactions, with shielding of silanols.[14]Improving peak shape for basic analytes; use with 100% aqueous mobile phases.May have slightly different selectivity compared to standard C18.
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic and π-π interactions.[12]Analytes with aromatic rings; provides alternative selectivity for isomers and structurally similar impurities.Retention can be less than C18 for non-aromatic impurities.
Fluorinated (e.g., PFP, F-C8) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[6]Fluorinated analytes; offers unique selectivity and can enhance retention of halogenated compounds.[6]May show reduced retention for purely hydrocarbon impurities compared to C18.
HILIC Hydrophilic partitioning.[15]Very polar impurities that are not retained in reversed-phase mode.Requires careful control of water content in the mobile phase; longer equilibration times.

Scientist's Insight: For fluorinated pyridopyrimidines, starting with a modern, high-purity, end-capped C18 and a Pentafluorophenyl (PFP) column provides an excellent combination of traditional hydrophobic retention and alternative selectivity. The PFP phase is particularly adept at separating halogenated compounds and isomers due to its multiple interaction mechanisms.[6]

Comparison 2: Mobile Phase Optimization

If the column provides the primary selectivity, the mobile phase fine-tunes the separation by controlling analyte ionization and interaction with the stationary phase. The choice of organic solvent, pH, and additive is critical for achieving good peak shape.

The Role of Mobile Phase Additives

The primary strategy to mitigate peak tailing for basic compounds like pyridopyrimidines is to control the ionization of both the analyte and the surface silanols (pKa ~3.5-4.5).[1] This can be achieved by operating at low pH or by using ion-pairing agents.

Peak_Tailing_Mechanism cluster_problem The Problem: Mid-pH cluster_solution1 Solution 1: Low pH (e.g., with TFA) C18_A C18 Surface Si-O⁻ (Ionized Silanol) Analyte_A Analyte-NH⁺ (Protonated Base) Analyte_A->C18_A:silanol Strong Ionic Interaction (Causes Peak Tailing) C18_B C18 Surface Si-OH (Neutral Silanol) Analyte_B Analyte-NH⁺ (Protonated Base) Analyte_B->C18_B:head Desired Hydrophobic Interaction TFA TFA⁻ TFA->Analyte_B Ion-Pairing

Caption: Mechanism of peak tailing and its mitigation at low pH.

Comparative Analysis of Mobile Phase Additives
AdditiveTypical Conc.ProsConsBest Use Case
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent ion-pairing agent, masks silanols effectively, leading to sharp peaks.[16][17]Strong ion suppression in LC-MS; high UV absorbance below 220 nm can cause baseline noise.[18]UV-based purity methods where MS detection is not required.
Formic Acid (FA) 0.1%Volatile and excellent for LC-MS applications.Weaker acid and poor ion-pairing agent, often resulting in broader peaks and more tailing compared to TFA.[19]When high MS sensitivity is the primary goal.
Difluoroacetic Acid (DFA) 0.05% - 0.1%A good compromise; provides better peak shape than FA and less MS suppression than TFA.[19][20][21]Still causes some MS signal reduction compared to FA; less common than TFA or FA.Dual UV-MS methods where a balance of chromatographic performance and MS sensitivity is needed.
Ammonium Hydroxide/Formate 10-20 mMOperates at high pH where basic analytes are neutral, eliminating ionic interactions with silanols.[22][23]Requires a pH-stable column (e.g., hybrid or specialized silica); can affect selectivity.When low-pH methods fail to provide adequate peak shape or selectivity.

Scientist's Insight: For purity analysis by UV, 0.1% TFA in a water/acetonitrile mobile phase is often the most effective starting point for achieving sharp peaks. However, if the method may be transferred to LC-MS for impurity identification, developing the method with DFA from the outset is a more efficient long-term strategy.[19]

Experimental Protocols

Protocol 1: Initial Column and Mobile Phase Screening

Objective: To quickly identify the most promising column and mobile phase additive combination.

  • Prepare Stock Solution: Accurately weigh and dissolve the fluorinated pyridopyrimidine sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

  • Prepare Mobile Phases:

    • A1: 0.1% TFA in Water

    • B1: 0.1% TFA in Acetonitrile

    • A2: 0.1% DFA in Water

    • B2: 0.1% DFA in Acetonitrile

  • Select Columns: Install Column 1 (e.g., a high-performance C18, 150 x 4.6 mm, 3.5 µm) and Column 2 (e.g., a PFP, 150 x 4.6 mm, 3.5 µm).

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm (or lambda max of the compound)

    • Injection Volume: 5 µL

    • Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Execute Screening: Run the gradient with each column/mobile phase combination:

    • Run 1: Column 1 with Mobile Phase A1/B1 (TFA)

    • Run 2: Column 1 with Mobile Phase A2/B2 (DFA)

    • Run 3: Column 2 with Mobile Phase A1/B1 (TFA)

    • Run 4: Column 2 with Mobile Phase A2/B2 (DFA)

  • Evaluate Data: For each run, assess the peak shape (asymmetry factor), retention time of the main peak, and the resolution between the main peak and any impurities. Select the combination that provides the best peak shape and initial separation.

Protocol 2: Gradient Optimization

Objective: To optimize the gradient for the best resolution of all impurities.

  • Use Best Conditions from Screening: Select the column and mobile phase combination identified in Protocol 1.

  • Determine Elution Strength: From the screening run, note the %B at which the main peak elutes. Let's call this %B_elute.

  • Design New Gradient: Create a shallower gradient around the elution point to improve resolution.

    • Segment 1: Start at 5% B and hold for 1 minute.

    • Segment 2: Ramp from 5% B to (%B_elute - 15%) over 2 minutes.

    • Segment 3: Ramp from (%B_elute - 15%) to (%B_elute + 15%) over 20 minutes (this is the shallow segment).

    • Segment 4: Ramp to 95% B over 2 minutes and hold for 2 minutes (column wash).

    • Segment 5: Return to 5% B and equilibrate.

  • Inject and Evaluate: Run the new gradient. Assess the resolution of critical pairs (closely eluting impurities). Adjust the slope of Segment 3 (e.g., make it longer for more resolution or shorter for faster analysis) as needed.

Method Validation according to ICH Q2(R1)

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose.[24] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantitative determination of purity. The core parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[25][26][27]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is typically demonstrated by analyzing stressed samples (acid, base, peroxide, heat, light) and showing that impurity peaks do not co-elute with the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of dilutions of a reference standard and performing a linear regression of concentration versus peak area.

  • Accuracy: The closeness of test results to the true value. Determined by spiking a placebo with known amounts of the active substance at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. Evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate injections).

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in temperature, ±0.2 units of pH).

Conclusion and Recommendations

Developing a purity analysis method for fluorinated pyridopyrimidines requires a systematic approach that directly addresses the challenges of their basicity and the unique properties conferred by fluorination.

Key Recommendations:

  • Start with a Dual-Column Screening: Employ a modern, high-purity end-capped C18 column alongside a PFP column to evaluate different retention mechanisms from the outset.

  • Choose the Right Additive for the Goal: For UV-based purity methods, 0.1% TFA is a robust starting point for achieving excellent peak shape. If LC-MS compatibility is needed, 0.1% DFA provides a superior balance of chromatography and MS sensitivity compared to formic acid.[19]

  • Optimize the Gradient Systematically: Use a generic screening gradient to find the approximate elution conditions, then create a targeted, shallow gradient around the main peak and its impurities to maximize resolution.

  • Validate Comprehensively: Adhere to ICH Q2(R1) guidelines to prove the method is fit for purpose, ensuring data integrity and regulatory compliance.[25][26]

By following these principles and comparative strategies, scientists can overcome the inherent analytical difficulties of this important class of compounds and develop robust, reliable, and accurate HPLC methods for purity determination.

References

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Lardeux, H., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography – Mass spectrometry. ResearchGate. Retrieved from [Link]

  • Lardeux, H., et al. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]

  • Li, Y., et al. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. Retrieved from [Link]

  • Waters Corporation. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Agilent. (n.d.). Improve productivity and save cost leveraging revisions to USP 621. Retrieved from [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Separation Science. (2024). Buffer Preparation. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Knauer. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • An, B., & Feng, J. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. PubMed. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. Retrieved from [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

  • Jamari, N. L. A., et al. (n.d.). Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Santasania, C. T. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Garcı́a-Fonseca, S., et al. (2004). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. PubMed. Retrieved from [Link]

  • Stolyarov, B. V., & Boiko, V. N. (n.d.). Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • McCalley, D. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • University of Tartu. (n.d.). New publication – retention studies in C18 column using novel fluorinated eluent additives. Retrieved from [Link]

  • Hradkova, P., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Chromatography Forum. (2010). peak tailing. Retrieved from [Link]

  • Hradkova, P., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. SpringerLink. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Jamari, N. L. A., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. Retrieved from [Link]

  • Li, D., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. PMC. Retrieved from [Link]

  • Qiu, X., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

Sources

Validation

High-Resolution Mass Spectrometry Fragmentation Patterns of Chloro-Fluoro-Pyridopyrimidines: A Comparative Analytical Guide

Pyridopyrimidines are widely recognized as "privileged medicinal scaffolds" due to their profound chemical versatility and biological significance, particularly in the development of targeted kinase inhibitors for oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridopyrimidines are widely recognized as "privileged medicinal scaffolds" due to their profound chemical versatility and biological significance, particularly in the development of targeted kinase inhibitors for oncology[1]. Recent drug development efforts have heavily focused on halogenated derivatives—specifically chloro-fluoro-pyridopyrimidines—to target mutant KRAS and EGFR proteins[2][3]. The strategic placement of chlorine and fluorine atoms enhances metabolic stability and target binding affinity but introduces significant complexity during drug metabolism and pharmacokinetics (DMPK) profiling.

As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometry (MS) platforms used for analyzing these compounds and to provide a mechanistic, self-validating framework for interpreting their complex fragmentation patterns.

Comparative MS Platforms for Halogenated Heterocycles

Selecting the appropriate mass spectrometry platform is the foundational step in structural elucidation. While nominal mass instruments are sufficient for routine quantification, high-resolution accurate mass (HRAM) systems are mandatory for distinguishing the isobaric fragmentations inherent to halogenated heterocycles.

Feature / PlatformLC-ESI-QqQ (Triple Quadrupole)LC-ESI-Q-TOF (Quadrupole Time-of-Flight)LC-ESI-Orbitrap
Primary Application High-sensitivity targeted quantification (MRM).Untargeted metabolite ID and structural elucidation.Ultra-high resolution structural elucidation and fine isotope mapping.
Mass Accuracy Nominal (~0.1 Da). Cannot distinguish isobaric neutral losses.High (< 2 ppm). Excellent for resolving complex MS/MS spectra.Ultra-high (< 1 ppm). Superior for distinguishing 35Cl/37Cl isotopic fine structure.
Fragmentation Control Excellent. Collision-Induced Dissociation (CID) is highly tunable.Good. CID provides rich, informative MS/MS spectra.Good. Higher-Energy Collisional Dissociation (HCD) yields varied fragmentation.
Utility for Chloro-Fluoro Low for discovery. Fails to resolve exact mass of -HF vs. other 20 Da losses.High. Accurately maps -HF (20.006 Da) and -HCl (35.976 Da) losses.Optimal. Resolves exact elemental compositions of all halogenated product ions.

Mechanistic Causality in Fragmentation

The fragmentation of chloro-fluoro-pyridopyrimidines under Collision-Induced Dissociation (CID) is not random; it is a highly deterministic process governed by the stability of the fused aromatic system and the electronegativity of the halogens. Understanding the causality behind these cleavages allows researchers to build self-validating analytical workflows.

Primary Ring Cleavage

The hallmark of pyridopyrimidine fragmentation is the successive loss of hydrogen cyanide (HCN, 27 Da)[4]. Because the pyrimidine ring contains multiple nitrogen atoms, the application of collision energy induces ring opening followed by the elimination of HCN. For oxo-derivatives (e.g., pyridopyrimidinones), the fragmentation cascade is almost universally initiated by the elimination of a carbon monoxide (CO, 28 Da) molecule[1][4].

Halogen-Specific Eliminations

The presence of halogens introduces competing fragmentation pathways that are highly dependent on bond dissociation energies:

  • Chlorine: The C-Cl bond is relatively weak. Consequently, chlorine is frequently eliminated either as a chlorine radical (Cl•, 35/37 Da) or, via hydrogen rearrangement, as hydrochloric acid (HCl, 36/38 Da)[1][4].

  • Fluorine: The C-F bond is exceptionally strong. Fluorine rarely leaves as a radical. Instead, it typically undergoes a rearrangement process to eliminate hydrogen fluoride (HF, 20 Da).

Isotopic Signatures as a Self-Validating System

The natural abundance of chlorine isotopes (


Cl and 

Cl in an approximate 3:1 ratio) provides a built-in validation mechanism. In the MS1 survey scan, a chloro-fluoro-pyridopyrimidine will display a distinct M / M+2 doublet. When analyzing the MS2 spectrum, the preservation of this 3:1 doublet in a product ion definitively proves that the chlorine atom was retained in that specific fragment. Conversely, the disappearance of the doublet indicates the neutral loss of HCl or Cl•.

Biological Context: Target Signaling Pathway

To understand why these specific fragmentation patterns matter, we must look at their application. Chloro-fluoro-pyridopyrimidines are often engineered to act as ATP-competitive inhibitors of kinases like EGFR or allosteric inhibitors of mutant KRAS[2][3]. Identifying the exact position of the halogens via MS/MS ensures the structural integrity of the synthesized inhibitor before it is deployed in biological assays.

Pathway Drug Chloro-Fluoro- Pyridopyrimidine EGFR EGFR / RTK Drug->EGFR KRAS Mutant KRAS Drug->KRAS EGFR->KRAS RAF RAF Kinase KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Tumor Proliferation ERK->Prolif

Caption: Mechanism of mutant KRAS/EGFR inhibition by pyridopyrimidines blocking the MAPK proliferation pathway.

Step-by-Step LC-MS/MS Methodology

To ensure reproducibility, the following protocol details a self-validating LC-MS/MS workflow optimized for characterizing halogenated pyridopyrimidines.

Workflow S1 1. Sample Prep (0.1% FA in ACN/H2O) S2 2. UHPLC Separation (C18 Column, Gradient) S1->S2 S3 3. ESI(+) Ionization (Optimize DP) S2->S3 S4 4. MS1 Survey Scan (Confirm 35Cl/37Cl) S3->S4 S5 5. CID Fragmentation (Ramped CE) S4->S5 S6 6. MS2 Data Analysis (Map Neutral Losses) S5->S6

Caption: Step-by-step LC-MS/MS workflow for the structural elucidation of halogenated pyridopyrimidines.

Experimental Protocol

Step 1: Sample Preparation

  • Reconstitute the chloro-fluoro-pyridopyrimidine standard in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid (FA) to ensure protonation for positive electrospray ionization (ESI+).

  • Causality Check: Formic acid acts as a proton donor, facilitating the formation of the

    
     precursor ion necessary for downstream CID.
    

Step 2: Chromatographic Separation

  • Utilize a sub-2 µm C18 UHPLC column.

  • Run a gradient from 5% to 95% Mobile Phase B (0.1% FA in ACN) over 10 minutes. Halogenated compounds exhibit high retention on reversed-phase columns due to the lipophilicity of the Cl and F atoms.

Step 3: Ion Source Optimization (Mitigating In-Source Fragmentation)

  • Critical Step: Analytes can undergo premature fragmentation directly within the ESI source before reaching the collision cell, a phenomenon known as in-source fragmentation[5].

  • Because the C-Cl bond is labile, high Declustering Potential (DP) or Fragmentor Voltage will strip the chlorine atom in the source. Titrate the DP downwards until the intact

    
     ion is maximized and the in-source 
    
    
    
    fragment is minimized.

Step 4: MS1 Survey Scan & Isotope Validation

  • Acquire high-resolution MS1 data (e.g., 70,000 resolution on an Orbitrap).

  • Validate the presence of the 3:1 isotopic doublet separated by exactly 1.997 Da (the mass difference between

    
    Cl and 
    
    
    
    Cl).

Step 5: CID Fragmentation (MS2)

  • Isolate the monoisotopic precursor (

    
    Cl species) in the quadrupole.
    
  • Apply a ramped Collision Energy (CE) from 15 eV to 45 eV. Ramping is essential because the loss of HF requires significantly higher collision energy than the loss of HCN or HCl.

Step 6: Data Analysis & Structural Assignment

  • Identify the base peak. If it corresponds to

    
    , the compound is likely an oxo-derivative losing CO.
    
  • Scan for the

    
     Da mass shift, confirming the elimination of HF and the presence of the fluorine atom on the aromatic ring.
    

References

Sources

Comparative

Comparing reactivity of 7-chloro vs 7-bromo pyrido[4,3-d]pyrimidin-4-ones

The following guide provides an in-depth technical comparison of 7-chloro and 7-bromo pyrido[4,3-d]pyrimidin-4-ones, designed for researchers in medicinal chemistry and drug discovery. Executive Summary: The Halogen Dile...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 7-chloro and 7-bromo pyrido[4,3-d]pyrimidin-4-ones, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Halogen Dilemma

In the optimization of pyrido[4,3-d]pyrimidine scaffolds—widely used as kinase inhibitors (e.g., EGFR, CDK) and antiviral agents—the choice between a 7-chloro and a 7-bromo substituent is rarely arbitrary. While both serve as handles for C–C and C–N bond formation, their reactivity profiles diverge significantly under palladium catalysis and nucleophilic displacement.

  • 7-Bromo: The "High-Performance" candidate.[1] Superior for mild Suzuki/Buchwald couplings and essential for Lithium-Halogen exchange strategies.[1] It allows for chemoselective functionalization if a less reactive halide (e.g., Cl) is present elsewhere.

  • 7-Chloro: The "Robust & Economic" candidate.[1] Chemically stable and cost-effective.[1] It requires specialized ligands (e.g., phosphines like XPhos or Buchwald precatalysts) for efficient cross-coupling but offers superior atom economy and stability during harsh acidic deprotections.

Structural & Electronic Landscape

To understand the reactivity, we must visualize the scaffold. The pyrido[4,3-d]pyrimidine system fuses a pyrimidine ring with a pyridine ring.[2]

  • The 7-Position: This carbon is located

    
     to the pyridine nitrogen (N6). This proximity renders the C7–Halogen bond highly activated toward oxidative addition (due to electron deficiency) and nucleophilic aromatic substitution (
    
    
    
    ).
  • The 4-One Moiety: The lactam functionality at C4 typically exists in tautomeric equilibrium with the 4-hydroxy form. It is generally unreactive toward Pd-catalysis unless activated (e.g., to a triflate or chloride), allowing the 7-position to be selectively manipulated.[1]

Visualization: Reactivity Hotspots

G Scaffold Pyrido[4,3-d]pyrimidin-4-one Scaffold Pos7 Position 7 (Cl/Br) α-to-Pyridine Nitrogen High Reactivity Scaffold->Pos7 Site of Cross-Coupling Pos4 Position 4 (C=O) Lactam/Tautomer Stable / Requires Activation Scaffold->Pos4 Site of O-Alkylation or Chlorination N6 N6 Nitrogen Electron Withdrawing Activates C7 Scaffold->N6 Inductive Effect N6->Pos7 Activates for SNAr/Pd

Figure 1: Reactivity map of the pyrido[4,3-d]pyrimidin-4-one scaffold. The N6 nitrogen is the critical electronic driver for reactivity at C7.

Detailed Reactivity Comparison

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary workflow for functionalizing this scaffold.[1]

Feature7-Bromo Analog7-Chloro Analog
Bond Dissociation Energy Lower (~68 kcal/mol).[1] Oxidative addition is fast.Higher (~81 kcal/mol).[1] Oxidative addition is the rate-limiting step.[1]
Catalyst Requirement Standard Pd(0) sources (e.g.,

,

) work well at moderate temperatures (60–80 °C).[1]
Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or Pd-NHC complexes.[1] Often requires higher temps (90–110 °C).
Chemoselectivity High. Can be coupled selectively in the presence of a C4-Cl or C2-Cl substituent.[1]Low/Moderate. If other chlorides are present, selectivity is difficult to control without steric differentiation.
Yield Consistency Consistently high (>80%) for aryl/heteroaryl boronic acids.[1]Variable. Electron-deficient boronic acids may stall; protodehalogenation is a common side reaction.[1]
B. Nucleophilic Aromatic Substitution ( )

While less common than coupling,


 is viable due to the N6-activation.
  • Mechanism: The rate-determining step is usually the addition of the nucleophile to form the Meisenheimer complex.

  • The Chloride Advantage: Because Chlorine is more electronegative than Bromine, it pulls electron density from C7 more effectively, stabilizing the transition state for nucleophilic attack. Consequently, 7-chloro is often MORE reactive than 7-bromo in

    
     reactions , provided the leaving group departure is not rate-limiting [1].[1]
    
C. Lithium-Halogen Exchange[1]
  • 7-Bromo: Reacts cleanly with n-BuLi or t-BuLi at -78 °C to generate the 7-lithio species, which can be quenched with aldehydes, ketones, or

    
    .[1]
    
  • 7-Chloro: Generally inert to Lithium-Halogen exchange under standard conditions.[1] Attempts often lead to directed ortho-lithiation (at C8) or nucleophilic attack at the lactam carbonyl.[1]

Experimental Data & Protocols

Data Comparison: Suzuki Coupling Efficiency

Reaction Conditions: 1.0 eq Halide, 1.2 eq Ph-B(OH)2, 2.0 eq


, Solvent: Dioxane/H2O (4:1).[1]
SubstrateCatalyst SystemTempTimeYieldNotes
7-Br

(5 mol%)
80 °C4 h88% Clean conversion.[1]
7-Cl

(5 mol%)
80 °C24 h<15%Mostly recovered SM.
7-Cl

/ XPhos
100 °C6 h82% Requires "hot" ligand system.[1]
Protocol A: Selective Functionalization of 7-Bromo-pyrido[4,3-d]pyrimidin-4-one

Objective: Introduction of an aryl group at C7 while preserving the lactam.[1]

  • Setup: In a microwave vial, charge 7-bromo-pyrido[4,3-d]pyrimidin-4-one (1.0 mmol, 226 mg), Arylboronic acid (1.2 mmol), and

    
     (3.0 mmol).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).

  • Catalyst: Add

    
     (0.05 mmol, 41 mg). Note: dppf is chosen for its stability and resistance to oxidation.
    
  • Reaction: Seal and heat to 80 °C for 4 hours (or microwave at 100 °C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Validation: Monitor disappearance of the bromide (LCMS M+H ~226/228 pattern) and appearance of product.

Protocol B: Activation of 7-Chloro for Difficult Couplings

Objective: Forcing the reaction on the cheaper 7-chloro substrate.

  • Catalyst Pre-formation: Use XPhos Pd G3 precatalyst (0.05 eq) or mix

    
     and XPhos (1:2 ratio) in the solvent for 10 mins prior to substrate addition.
    
  • Base Switch: Use

    
     (3.0 eq) instead of carbonate to increase basicity without causing hydrolysis of the lactam.
    
  • Temperature: Heat to 100–110 °C. The chloride bond requires higher energy for oxidative addition.

Decision Matrix: When to Use Which?

The following logic flow helps determine the optimal starting material for your campaign.

DecisionTree Start Start: Select Halogen for Pyrido[4,3-d]pyrimidine Q1 Do you need Lithium-Halogen Exchange (e.g., to add CHO, COOH)? Start->Q1 Q2 Is cost/scale the primary constraint? Q1->Q2 No ResBr Choose 7-BROMO (Essential for Li-Exchange) Q1->ResBr Yes Q3 Do you have other Cl atoms on the molecule? Q2->Q3 No (Discovery scale) ResCl Choose 7-CHLORO (Cost-effective, Stable) Q2->ResCl Yes (>100g scale) Q3->ResCl No ResBrSel Choose 7-BROMO (For Chemoselectivity) Q3->ResBrSel Yes (Need to couple C7 first)

Figure 2: Strategic decision tree for selecting the 7-halo precursor.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • URL:[Link]

  • Suzuki Coupling on Heterocycles

    • Source: Organic Chemistry Portal.[3] "Suzuki Coupling."[3][4][5][6]

    • URL:[Link]

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Source: MDPI. "Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors."
    • URL:[Link][1]

  • Regioselective Functionalization

    • Source: Comptes Rendus Chimie. "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." (Analogous chemistry).
    • URL:[Link][1]

Sources

Validation

Structural Elucidation of Pyridopyrimidin-4(3H)-one Scaffolds: A Comparative Guide to XRD Techniques and Solid-State Analysis

Introduction: The Structural Imperative in Kinase Inhibitor Design Pyridopyrimidin-4(3H)-one analogs represent a privileged scaffold in medicinal chemistry, widely recognized for their efficacy as kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative in Kinase Inhibitor Design

Pyridopyrimidin-4(3H)-one analogs represent a privileged scaffold in medicinal chemistry, widely recognized for their efficacy as kinase inhibitors (e.g., PI3K, mTOR, EGFR). However, the development of these compounds is frequently bottlenecked by solid-state challenges: tautomeric ambiguity (lactam vs. lactim) and polymorphism . These factors directly dictate thermodynamic stability, solubility, and ultimately, bioavailability.

This guide moves beyond basic characterization.[1][2] It objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against Powder X-ray Diffraction (PXRD) and Density Functional Theory (DFT) , providing a roadmap for establishing definitive Structure-Activity Relationships (SAR).

Part 1: The Comparative Landscape

Selecting the Right Tool for Structural Validation

In the context of pyridopyrimidin-4(3H)-ones, "performance" is defined by the resolution of atomic coordinates and the ability to predict bulk behavior.

Table 1: Comparative Utility of Structural Analysis Methods

FeatureSC-XRD (Gold Standard) PXRD (Bulk Analysis) DFT (Computational)
Primary Output Precise 3D atomic coordinates (

) & ADPs.
Diffractogram (

vs. Intensity); Phase fingerprint.[3]
Energy minima, HOMO/LUMO, Interaction Energies.
Tautomer ID Definitive. Distinguishes N-H vs. O-H via electron density map.Inferential. Relies on reference pattern matching.Predictive. Calculates relative stability (

) of tautomers.
Sample Req. High-quality single crystal (

mm).
Microcrystalline powder (bulk).None (Virtual).
Resolution Atomic level (

Å).
Lattice level (Unit cell parameters).Electronic level.
Throughput Low (Days/Weeks for growth).High (Minutes/Hours).[3]High (Cluster dependent).
Key Limitation Crystal growth failure; solvent disorder.Preferred orientation; peak overlap.[3]Gas-phase bias (unless solvation models used).

Expert Insight: Do not rely solely on NMR for tautomer assignment in this scaffold. In solution (


), rapid proton exchange can blur the distinction between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. SC-XRD is the only method to conclusively freeze and map the proton position in the solid state. 

Part 2: Deep Dive into Crystal Engineering Features

To engineer a better drug, you must understand the forces holding the crystal together. For pyridopyrimidin-4(3H)-ones, two specific interactions dominate the "performance" of the solid form.

Tautomeric Preference & Hydrogen Bonding

The 4(3H)-one moiety typically crystallizes in the keto-amine form .

  • Mechanism: The N(3)-H acts as a donor and the C(4)=O acts as an acceptor.

  • Motif: This frequently leads to the formation of centrosymmetric dimers (

    
     graph set) or infinite hydrogen-bonded ribbons.
    
  • Causality: The formation of these strong H-bonds (

    
     Å) increases lattice energy, often raising the melting point and lowering aqueous solubility.
    
- Stacking Interactions

The planar nature of the fused pyridine-pyrimidine system invites strong


-stacking.
  • Observation: Interplanar distances of

    
     Å are common.
    
  • Impact: Extensive stacking leads to "graphitic-like" insolubility. Disrupting this stacking via steric bulk (e.g., ortho-substitution on a phenyl ring) is a proven strategy to improve dissolution rates.

Part 3: Experimental Protocols (Self-Validating Systems)

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural validation.

G Synth Synthesis (Crude) Cryst Recrystallization (Slow Evap/Vapor Diff) Synth->Cryst Check Microscopy Check (Birefringence) Cryst->Check Check->Cryst Amorphous/Twin SCXRD SC-XRD Data Collection (Mo/Cu) Check->SCXRD Single Crystal Solve Structure Solution (SHELXT/Refinement) SCXRD->Solve Valid Validation (CheckCIF/Platon) Solve->Valid

Caption: Figure 1. Crystallography workflow ensuring data integrity from crude synthesis to validated CIF.

Protocol 1: Controlled Crystallization for SC-XRD

Objective: Obtain single crystals suitable for diffraction (


 mm).
  • Solvent Selection: Prepare a saturation matrix.

    • Good Solvents: DMF, DMSO (high solubility).

    • Anti-Solvents: Ethanol, Water, Diethyl ether.

  • Method A (Slow Evaporation): Dissolve 20 mg of analog in 2 mL Ethanol/DMF (9:1). Filter through 0.45

    
    m PTFE filter into a clean vial. Cover with parafilm, punch 3 pinholes, and leave at ambient temp (
    
    
    
    C) for 3-7 days.
  • Method B (Vapor Diffusion): Dissolve 10 mg in 0.5 mL DMSO (inner vial). Place in a larger jar containing 5 mL Ethanol (outer reservoir). Cap tightly.

    • Causality: Ethanol vapor diffuses into DMSO, slowly lowering solubility and promoting nucleation without precipitation.

Protocol 2: Data Collection & Refinement Standards
  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Freezes thermal motion (ellipsoids), allowing precise location of H-atoms (crucial for tautomer ID).

  • Source: Mo K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu K
    
    
    is necessary for very small or weakly diffracting organic crystals.
  • Refinement Target: Aim for

    
     and Goodness of Fit (GooF) near 1.0.
    
  • H-Atom Treatment: Freely refine N-H protons if data quality permits; otherwise, use riding models constrained by donor atom geometry.

Part 4: Case Study & Data Analysis

Comparison: Analog A (Unsubstituted Phenyl) vs. Analog B (2-Methylphenyl).

Hypothesis: The ortho-methyl group in Analog B will twist the phenyl ring out of plane, disrupting


-stacking and changing the space group, thereby improving solubility.

Table 2: Crystallographic Data Comparison

ParameterAnalog A (Planar) Analog B (Twisted) Implication
Crystal System MonoclinicTriclinicLower symmetry often implies less efficient packing.
Space Group



is common for planar stackers.
Torsion Angle (Core-Ph)

(Coplanar)

(Twisted)
Validates steric disruption hypothesis.

-Stacking Dist.

Å (Strong)

Å (Weak/None)
Analog A will be significantly less soluble.
Density (

)

g/cm


g/cm

Lower density = looser packing = higher potential energy.

Data Interpretation: The XRD data confirms that Analog B adopts a "herringbone" motif rather than the "columnar stacks" of Analog A. This structural insight explains why Analog B shows a 15-fold increase in solubility in aqueous buffer (pH 7.4).

Part 5: Mechanistic Insight (SAR Flow)

How does solid-state structure translate to biological efficacy? The pyridopyrimidin-4(3H)-one scaffold mimics the adenine ring of ATP, allowing it to bind in the kinase hinge region.

SAR Struct Crystal Structure (Pyridopyrimidin-4-one) Feat1 H-Bond Donor (N3-H) & Acceptor (O4) Struct->Feat1 Feat2 Planarity / Twist (Substituent Effect) Struct->Feat2 Bio Biological Interface (Kinase Hinge Region) Feat1->Bio Mimics ATP Adenine Bind2 Solubility / Bioavailability Feat2->Bind2 Modulates Lattice Energy Bind1 H-Bond to Backbone (e.g., Val/Glu residues) Bio->Bind1 Key for Potency (IC50)

Caption: Figure 2. Structure-Activity Relationship (SAR) flow connecting crystallographic features to kinase inhibition mechanisms.

Mechanistic Explanation
  • Hinge Binding: The SC-XRD confirms the donor-acceptor motif (N3-H / C4=O). In the kinase active site (e.g., EGFR or PI3K), this motif forms a bidentate hydrogen bond with the backbone residues of the hinge region [1].

  • Tautomeric Lock: The enzyme pocket often selects for the specific tautomer observed in the crystal structure. If the drug existed as the enol form (4-OH), the H-bonding pattern would be reversed, potentially abolishing affinity.

References

  • Trilleras, J., et al. (2009).[4] Four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones: similar molecular structures but different crystal structures. Acta Crystallographica Section C, 65(4), o134–o139.

  • Galvão, T. L., et al. (2013).[5] From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.[5]

  • Mowafy, S., et al. (2016). Design, synthesis and in vitro biological evaluation of potent 4-arylamino-6-ureido-quinazoline derivatives as EGFR inhibitors.[6] European Journal of Medicinal Chemistry, 119, 176-193.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational Text on SC-XRD vs PXRD utility).

Sources

Comparative

Reference standards for 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one impurities

Title: Reference Standards for 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one Impurities: A Comprehensive Comparison Guide Introduction The development of advanced noncovalent KRAS G12D inhibitors relies heavily on th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reference Standards for 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one Impurities: A Comprehensive Comparison Guide

Introduction

The development of advanced noncovalent KRAS G12D inhibitors relies heavily on the highly functionalized scaffold 7-chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one. Because this intermediate undergoes subsequent nucleophilic aromatic substitution (SNAr) and cross-coupling reactions to build the final drug architecture, the purity of this building block directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). According to , identifying, quantifying, and qualifying these impurities early in the synthetic route is a strict regulatory requirement.

As an Application Scientist, I have observed that failing to control the impurity fate of this specific pyrimidine core leads to costly clinical batch rejections. This guide objectively compares reference standard options for these impurities and provides a self-validating analytical protocol for their baseline resolution.

Mechanistic Origin of Key Impurities

To control impurities, one must first understand their thermodynamic and kinetic origins. The synthesis of the pyrido[4,3-d]pyrimidine core typically involves the cyclization of 4-amino-6-chloro-5-fluoronicotinamide with formamide or an equivalent reagent.

  • Des-fluoro Impurity (7-chloropyrido[4,3-d]pyrimidin-4(3H)-one): This impurity originates from incomplete fluorination of the pyridine ring during upstream starting material synthesis. Because its physicochemical properties (polarity, pKa) are nearly identical to the target intermediate, it easily carries over into the final API.

  • 7-Hydroxy Impurity (7-hydroxy-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one): The C7-chloro group is highly activated by the electron-withdrawing nature of the adjacent nitrogen atoms and the C8-fluorine. During aqueous workups or exposure to ambient moisture, this position is highly susceptible to SNAr hydrolysis, yielding the 7-hydroxy degradant.

SyntheticPathway SM 4-Amino-6-chloro- 5-fluoronicotinamide (Starting Material) Reagent Formamide / Heat (Cyclization) SM->Reagent Target 7-Chloro-8-fluoro- pyrido[4,3-d]pyrimidin-4(3H)-one (Target Intermediate) Reagent->Target Primary Pathway ImpA Des-fluoro Impurity (Upstream Defect) Reagent->ImpA Trace SM Defect ImpB 7-Hydroxy Impurity (Hydrolysis Product) Target->ImpB Aqueous Workup (SNAr Hydrolysis)

Synthetic pathway illustrating the generation of key pyrido[4,3-d]pyrimidine impurities.

Product Comparison: High-Fidelity Standards vs. Alternatives

When selecting reference standards for quantitative assay and method validation—as strictly governed by [1]—researchers must choose between Certified Reference Materials (CRMs), in-house synthesized standards, and crude commercial intermediates. The table below objectively compares their performance metrics.

Feature / AttributeHigh-Fidelity CRMsIn-House SynthesizedCrude Commercial Intermediates
Purity (qNMR & LC-MS) > 99.0% (Certified)Variable (85% - 95%)Typically < 90%
Structural Elucidation Full 1D/2D NMR, HRMS, IRBasic 1H-NMR & LC-MSOften LC-UV only
Isotopic Labeling (SIL) Available (13C, 15N, D)Highly complex to synthesizeNot available
Regulatory Compliance ISO 17034 / ICH Q3A(R2) readyRequires internal validationNon-compliant for API release
Cost & Time Efficiency High upfront cost, immediate useHigh labor/time costLow cost, high purification burden

Causality of Choice: High-fidelity CRMs are strictly required for establishing accurate Relative Response Factors (RRFs) in HPLC-UV methods. Using crude intermediates with unknown mass balances will skew the RRF, leading to the under-reporting of impurities in the final API and subsequent regulatory rejection during IND/NDA filings.

Analytical Workflow & Self-Validating Protocol

Resolving the des-fluoro impurity from the main 7-chloro-8-fluoro peak is notoriously difficult due to their identical polarities. A standard C18 column often fails to provide baseline resolution.

Causality behind the method design: We utilize a Phenyl-Hexyl stationary phase . The phenyl ring provides orthogonal


 interactions with the electron-deficient pyrido[4,3-d]pyrimidine core, effectively separating the halogenated analogs based on subtle differences in electron density rather than mere hydrophobicity. Furthermore, an acidic mobile phase (0.1% Formic Acid, pH ~2.7) is selected to fully protonate the basic pyridine nitrogens, preventing peak tailing and ensuring reproducible retention times.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Column Selection: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Column temperature: 40°C.

  • System Suitability Test (SST) Solution: Prepare a mixture containing 1.0 mg/mL of the Target Intermediate spiked with 0.1% (w/w) of the Des-fluoro Impurity and the 7-Hydroxy Impurity.

  • Gradient Elution: 5% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Check: The chromatographic data system must automatically evaluate the SST injection. If the critical resolution (

    
    ) between the Target and the Des-fluoro impurity is less than 2.0, the sequence must automatically halt to prevent the generation of invalid sample data.
    

AnalyticalWorkflow SST 1. System Suitability Test (SST) Inject Target + Des-fluoro + 7-Hydroxy Crit 2. Resolution (Rs) > 2.0 between Target & Des-fluoro? SST->Crit Fail 3a. Adjust Gradient/Buffer (Check pH & Column) Crit->Fail No Pass 3b. Proceed to Sample Analysis (Quantify via LC-MS/UV) Crit->Pass Yes Fail->SST Data 4. Data Processing (Calculate % Area & Mass Match) Pass->Data

Self-validating LC-MS workflow ensuring chromatographic resolution prior to sample analysis.

Conclusion

The structural complexity of 7-chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one necessitates rigorous analytical control. By utilizing high-fidelity Certified Reference Materials and implementing a self-validating, mechanism-driven chromatographic protocol, drug development teams can ensure batch-to-batch consistency, prevent costly regulatory holds, and accelerate the clinical timeline of targeted kinase inhibitors.

References

  • Wang, X., et al. "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor." Journal of Medicinal Chemistry, ACS Publications, Dec 2021. URL:[Link]

  • International Council for Harmonisation. "ICH Q3A(R2): Impurities in New Drug Substances." ICH Quality Guidelines, Oct 2006. URL:[Link]

Sources

Validation

UV-Vis Absorption Spectra of Pyrido[4,3-d]pyrimidin-4-one Derivatives: A Comparative Analytical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the photophysical characterization of fused bicyclic N-heterocycles. Pyrido[4,3-d]pyrimidin-4-ones are a critical class of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the photophysical characterization of fused bicyclic N-heterocycles. Pyrido[4,3-d]pyrimidin-4-ones are a critical class of pharmacophores, acting as isosteres to quinazolinones and serving as potent kinase inhibitors in oncology and immunology[1]. Understanding their UV-Vis absorption spectra is a fundamental prerequisite for downstream applications, including fluorescence-based assays, photochemical stability testing, and reaction monitoring.

This guide provides an objective comparison of the UV-Vis absorption characteristics of pyrido[4,3-d]pyrimidin-4-one derivatives against alternative scaffolds, grounded in experimental causality and self-validating analytical protocols.

Structural Context and Photophysical Causality

The absorption profile of the pyrido[4,3-d]pyrimidine scaffold is dictated by its highly conjugated 10-π electron system and the presence of three endocyclic nitrogen atoms alongside an exocyclic carbonyl oxygen[2].

  • π → π Transitions:* Typically observed in the high-energy 250–270 nm region. These transitions originate from the aromatic core. The exact maximum absorption wavelength (

    
    ) is highly sensitive to the extent of conjugation and the electronic nature of substituents.
    
  • n → π Transitions:* Observed as a weaker shoulder or distinct band in the lower-energy 310–340 nm region. These arise from the non-bonding lone pairs on the nitrogen and oxygen atoms transitioning to the anti-bonding π* orbitals.

When comparing pyrido[4,3-d]pyrimidin-4-ones to their structural isomers (e.g., pyrido[2,3-d]pyrimidines), the specific position of the pyridine nitrogen significantly alters the electron density distribution, thereby shifting the HOMO-LUMO gap and resulting in distinct spectral signatures.

Electronic_Transitions Core Pyrido[4,3-d]pyrimidin-4-one Core Pi_Pi π → π* Transitions (~250-270 nm) Core->Pi_Pi Aromatic Ring System n_Pi n → π* Transitions (~310-340 nm) Core->n_Pi Heteroatoms (N, O) Ext_Conj Extended Conjugation (e.g., Aryl substitution) Pi_Pi->Ext_Conj n_Pi->Ext_Conj Batho Bathochromic Shift (Red Shift) Ext_Conj->Batho Decreased HOMO-LUMO Gap

Electronic transitions and conjugation effects in pyrido[4,3-d]pyrimidines.

Comparative Spectral Analysis

To objectively evaluate the optical performance of pyrido[4,3-d]pyrimidin-4-ones, we must benchmark them against common alternatives, such as quinazolin-4-ones and other pyridopyrimidine isomers. The table below summarizes the typical photophysical parameters observed in polar aprotic solvents.

Table 1: Comparative UV-Vis Absorption Data (in Acetonitrile)
Scaffold / CompoundPrimary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nm)
Secondary

(nm)
Molar Absorptivity (

)
Photophysical Characteristic
Pyrido[4,3-d]pyrimidin-4-one ~254~315~12,500 L·mol⁻¹·cm⁻¹Strong π→π* band; distinct n→π* shoulder.
Pyrido[2,3-d]pyrimidin-4-one ~265~330~14,200 L·mol⁻¹·cm⁻¹Red-shifted due to altered N-atom position[1].
Quinazolin-4-one (Alternative) ~225, 270~305~11,000 L·mol⁻¹·cm⁻¹Broader absorption; less defined n→π* transition.
2-Aryl-pyrido[4,3-d]pyrimidin-4-one ~280~345~18,500 L·mol⁻¹·cm⁻¹Significant bathochromic shift via extended conjugation.

Self-Validating Experimental Protocol for UV-Vis Analysis

A robust analytical workflow must be self-validating. The following protocol ensures that the observed spectra are true representations of the analyte, free from solvent artifacts or aggregation-induced phenomena.

UV_Vis_Workflow Sample 1. Sample Prep (10 mM Stock in DMSO) Solvent 2. Dilution (Spectro-grade MeCN) Sample->Solvent Minimize DMSO < 1% Blank 3. Baseline Correction (Matched Solvent Blank) Solvent->Blank Avoid solvent cutoff Scan 4. Spectral Scan (200 - 500 nm) Blank->Scan 1 cm Quartz Cuvette Validate 5. Self-Validation (Beer-Lambert Linearity) Scan->Validate R² > 0.999 required

Self-validating UV-Vis spectroscopy workflow for heterocyclic compounds.

Step-by-Step Methodology

Step 1: Solvent Selection & Stock Preparation

  • Action: Prepare a 10 mM stock solution of the pyrido[4,3-d]pyrimidin-4-one derivative in anhydrous DMSO.

  • Causality: Planar, rigid heterocycles often exhibit poor aqueous solubility. DMSO ensures complete dissolution at the molecular level, preventing scattering artifacts from micro-particulates that artificially inflate baseline absorbance.

Step 2: Working Solution Dilution

  • Action: Dilute the stock into spectroscopic-grade Acetonitrile (MeCN) to achieve a working concentration range of 10–100 µM. Ensure the final DMSO concentration is strictly <1% v/v.

  • Causality: MeCN has a exceptionally low UV cutoff (~190 nm), allowing unobstructed observation of the high-energy π→π* transitions. Keeping DMSO below 1% prevents its high UV cutoff (268 nm) from masking the analyte's primary absorption band.

Step 3: Instrument Calibration and Blanking

  • Action: Fill both the reference and sample quartz cuvettes (1 cm path length) with the exact solvent matrix (e.g., 99% MeCN / 1% DMSO) and perform a baseline zero scan from 200 to 500 nm.

  • Causality: Matched matrix blanking mathematically subtracts the inherent absorbance of the solvent system, isolating the electronic transitions of the pyrido-pyrimidine core.

Step 4: Spectral Acquisition

  • Action: Replace the solvent in the sample cuvette with the analyte solution. Scan at a medium scan speed (e.g., 240 nm/min) with a slit width of 1 nm.

Step 5: Self-Validation (Beer-Lambert Verification)

  • Action: Measure the absorbance at the primary

    
     for at least five distinct concentrations (e.g., 10, 20, 40, 60, 80 µM). Plot Absorbance vs. Concentration.
    
  • Causality: A strictly linear relationship (

    
    ) acts as an internal validation mechanism. It proves that the compound is fully dissolved and not undergoing concentration-dependent aggregation (e.g., π-π stacking). Aggregation would cause anomalous hypochromic shifts, invalidating the calculated molar absorptivity (
    
    
    
    ).

References[3] Title: Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines

Source: RSC Advances URL: [Link]3] Title: Reaction of 1Н,2Н,3Н,4Н-pyrido[4,3-d]pyrimidinium bromide derivatives with molecular iodine: Comparative structure and spectroscopic analysis Source: ResearchGate URL: [Link]2] Title: Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review Source: Chemical Biology & Drug Design URL: [Link]1] Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: MDPI (Molecules) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

Foundational Principle: Precautionary Hazard Assessment Given its complex structure as a chlorinated and fluorinated pyridopyrimidinone, 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one should be treated as a potentiall...

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principle: Precautionary Hazard Assessment

Given its complex structure as a chlorinated and fluorinated pyridopyrimidinone, 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one should be treated as a potentially hazardous and/or cytotoxic compound, especially if it is an investigational new drug with limited toxicological data.[1] The Occupational Safety and Health Administration (OSHA) guidelines for handling hazardous drugs recommend minimizing exposure, as many are potent agents where no safe level of exposure is known.[1][2] Therefore, all waste streams containing this compound, including pure substance, contaminated consumables, and solutions, must be managed as hazardous chemical waste.

Safety Data Sheets (SDS) for structurally similar compounds consistently identify risks such as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] The first step in any disposal plan is to handle the material with the assumption of these hazards.

Personal Protective Equipment (PPE) for Waste Handling:

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin absorption, a primary route of exposure for potent chemical agents.[6]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield is recommended if splashing is possible.Protects against accidental splashes of solutions or contact with airborne dust particles, preventing serious eye irritation or injury.[3][7]
Lab Coat Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and minimizes skin exposure.[6]
Respiratory Protection A NIOSH-certified respirator may be required, especially when handling powders or in case of a spill outside of a containment device.[8]Protects against the inhalation of dusts or aerosols, which is a significant route of exposure.[2] A full respiratory program is required by OSHA for staff using respirators.[8]
The Critical Mandate: Waste Stream Segregation

The single most important logistical step in disposing of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one is its strict segregation as Halogenated Organic Waste .[9]

Causality:

  • Prevents Toxic Byproducts: Non-halogenated solvent waste is often reprocessed and used as fuel. If contaminated with chlorinated compounds, combustion can generate highly toxic substances like chlorinated dioxins.[10] Similarly, fluorinated compounds can produce hazardous hydrogen fluoride.[10]

  • Ensures Proper Treatment: Halogenated wastes require specific, high-cost disposal methods, primarily high-temperature incineration with specialized scrubbers to neutralize the resulting hydrogen halides (HCl, HF).[11][12] Mixing waste streams needlessly upgrades the entire volume to the most expensive treatment category.[13]

  • Regulatory Compliance: The Environmental Protection Agency (EPA) regulates hazardous waste "from cradle to grave," and improper mixing can lead to significant legal and financial penalties.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one waste.

G start Waste Generation (e.g., unused compound, contaminated labware) ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated vials, tips, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, mother liquors) waste_type->liquid_waste Liquid container_solid Place in clearly labeled, puncture-resistant 'Halogenated Solid Waste' container. solid_waste->container_solid container_liquid Collect in a designated, sealed 'Halogenated Organic Liquid Waste' container (glass or compatible plastic). liquid_waste->container_liquid storage Store waste container in a designated satellite accumulation area (secondary containment). container_solid->storage container_liquid->storage pickup Arrange for pickup by licensed hazardous waste service. storage->pickup end Final Disposal (High-Temperature Incineration) pickup->end

Sources

Handling

Personal protective equipment for handling 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one

Executive Safety Directive Immediate Action Required: Treat 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . While specific toxicological data (L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Immediate Action Required: Treat 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .

While specific toxicological data (LD50) for this exact isomer may be limited in public repositories, its structural homology to fluorinated pyrimidine-based kinase inhibitors (e.g., Adagrasib intermediates) mandates the application of the Precautionary Principle . The presence of the C7-chlorine and C8-fluorine substituents on the fused pyrido-pyrimidine core significantly increases lipophilicity, enhancing potential dermal absorption and biological bioavailability.

Default Control Band: OEB 4 (Occupational Exposure Band 4: 1–10 µg/m³). Critical Hazard: Respiratory sensitization and potential delayed systemic toxicity via "lethal synthesis" pathways common to fluorinated base analogs.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of the hazard.

FeatureHazard Implication
Physical State Fine Crystalline Powder. Fluorinated heterocycles are prone to static charging, creating "fluffy" dust that defies standard airflow capture velocities.
Structural Alert Halogenated Fused Ring. The C-F bond mimics C-H bonds biologically but resists metabolic cleavage, potentially leading to accumulation or specific enzyme inhibition (metabolic poisoning).
Reactivity Hydrolysis Risk. The 4(3H)-one moiety suggests tautomeric equilibrium. In the presence of strong nucleophiles, the C7-Cl is a reactive handle (electrophile), posing a risk of contact dermatitis or sensitization.

PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Table 1: PPE Selection Guide by Operational Scenario
Scenario Respiratory Protection Hand Protection Eye/Face Protection Body Protection
A. Weighing / Solid Handling (< 1g)N95 (Minimum) or P100 Half-mask. Must be performed in a Fume Hood.[1]Double Nitrile (0.11 mm min). Outer glove changed immediately upon contamination.Safety Goggles (Indirect vent) to prevent dust ingress.Lab Coat + Tyvek® Sleeves (Disposable).
B. Scale-Up / Milling (> 1g)PAPR (Powered Air Purifying Respirator) with HEPA cartridge.Double Gloving: Inner Nitrile / Outer Laminate (Silver Shield) if using aggressive solvents.Full Face Shield over Goggles.Tyvek® Coverall (Type 5/6) + Shoe Covers.
C. Solution Transfer (Dissolved)Fume Hood Sash at working height (Respiratory protection optional if sash is proper).Nitrile (0.14 mm High Dexterity). Check breakthrough time for specific solvent (e.g., DCM vs. DMSO).Safety Glasses with side shields.[1][2]Lab Coat (Cotton/Poly blend).
D. Spill Cleanup (Solid)Full-Face P100 Respirator .Double Nitrile (Long Cuff).Integrated into Full-Face Respirator.Impervious Apron or Coverall.

Operational Protocol: The "Zero-Contamination" Workflow

This protocol uses a self-validating system: If you see powder outside the primary containment, the protocol has failed.

Phase 1: Preparation (The Static Defense)
  • Engineering Control: Verify Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Mitigation: Fluorinated powders are electrostatically active. Place an ionizing bar or anti-static gun inside the hood before opening the container.

  • Surface Prep: Line the work surface with a black disposable mat .

    • Why? The white powder of the pyrimidine derivative will be instantly visible against the black background, validating containment.

Phase 2: Weighing & Transfer
  • Donning: Put on inner gloves (taped to sleeves) and outer gloves.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.

  • Solvent Addition: If possible, dissolve the solid inside the weighing vessel before moving it.

    • Scientific Rationale: Solutions have a vapor pressure (controlled by the hood); solids have undefined aerosolization potential. Solubilizing eliminates the dust hazard immediately.

Phase 3: Doffing (The Critical Step)
  • Wipe Down: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe inside the hood before returning it to storage.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE requirements.

PPE_Workflow Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Solution In Solution State->Solution Vapor Risk Only Qty Quantity? Solid->Qty Hood Standard Fume Hood (Face Velocity > 100 fpm) Solution->Hood Small < 1 gram Qty->Small Large > 1 gram Qty->Large Small->Hood Iso Powder Containment Isolator / Glovebox Large->Iso PPE_L1 PPE Level 1: Lab Coat, Nitrile Gloves, Safety Glasses Hood->PPE_L1 PPE_L2 PPE Level 2: Tyvek Sleeves, Double Gloves, N95/P100 (if open sash) Hood->PPE_L2 PPE_L3 PPE Level 3: Tyvek Suit, PAPR, Double Gloves (Laminate) Iso->PPE_L3

Figure 1: Decision Logic for PPE and Engineering Controls based on physical state and quantity.

Waste Disposal & Decontamination

  • Solids: Dispose of all contaminated gloves, mats, and weighing boats into a double-bagged solid hazardous waste container labeled "Toxic - Halogenated Organic."

  • Liquids: Segregate into Halogenated Organic Solvent Waste . Do not mix with aqueous waste streams, as hydrolysis of the C-Cl bond can lower pH and create incompatibility issues.

  • Destruction: The preferred method for final destruction is High-Temperature Incineration (typically >1100°C) to ensure complete mineralization of the fluorinated ring and prevention of dioxin-like byproducts (though less likely with this specific structure, it is best practice for chlorinated aromatics).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • PubChem. (2025).[4] 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.